Product packaging for Antileishmanial agent-24(Cat. No.:)

Antileishmanial agent-24

Cat. No.: B15138111
M. Wt: 653.4 g/mol
InChI Key: RLOQBKNLHGZITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antileishmanial agent-24 is a useful research compound. Its molecular formula is C34H29Cl4N3O2 and its molecular weight is 653.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H29Cl4N3O2 B15138111 Antileishmanial agent-24

Properties

Molecular Formula

C34H29Cl4N3O2

Molecular Weight

653.4 g/mol

IUPAC Name

1-[4-[6-chloro-4-(2-chlorophenyl)quinolin-2-yl]phenoxy]-3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C34H29Cl4N3O2/c35-23-10-13-31-28(18-23)27(26-4-1-2-5-29(26)36)19-32(39-31)22-8-11-25(12-9-22)43-21-24(42)20-40-14-16-41(17-15-40)33-7-3-6-30(37)34(33)38/h1-13,18-19,24,42H,14-17,20-21H2

InChI Key

RLOQBKNLHGZITP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5Cl)O)C6=C(C(=CC=C6)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

"Antileishmanial agent-24" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antileishmanial agent-24, a promising compound in the ongoing search for novel therapeutics against leishmaniasis. This document details the agent's chemical structure, physicochemical properties, and biological activity, supported by experimental methodologies and pathway diagrams to facilitate further research and development.

Chemical Structure and Properties

This compound, also referred to as compound 33 in the primary literature, is a quinoline-piperazine derivative. Its discovery is detailed in the European Journal of Medicinal Chemistry[1].

Chemical Structure:

The precise chemical structure is provided in the originating publication. For the purposes of this guide, it is described as a quinoline core linked to a piperazine moiety, which is further substituted.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's druglikeness and for designing further experiments.

PropertyValueSource
Molecular Formula C₃₄H₂₉Cl₄N₃O₂[1][2]
Molecular Weight 653.42 g/mol [1][2]

Biological Activity

This compound has demonstrated significant activity against the amastigote stage of the Leishmania parasite, which is the clinically relevant form residing within host macrophages.

In Vitro Efficacy:

The compound's inhibitory activity against Leishmania amastigotes is a key indicator of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a critical measure of this potency.

AssayParameterValueSource
Anti-amastigote ActivityIC₅₀5.39 µM[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the procedures described in the primary literature[1].

3.1. Synthesis of this compound (Compound 33)

The synthesis of quinoline-piperazine/pyrrolidine derivatives, including this compound, involves a multi-step process. A generalized workflow for this chemical synthesis is depicted below. For the specific reagents, reaction conditions, and purification methods for this compound, direct consultation of the cited publication is recommended.

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials (Quinoline & Piperazine Precursors) step1 Step 1: Intermediate Synthesis start->step1 step2 Step 2: Coupling Reaction step1->step2 purification Purification (e.g., Column Chromatography) step2->purification final_product This compound purification->final_product

A generalized workflow for the synthesis of quinoline-piperazine derivatives.

3.2. In Vitro Anti-amastigote Activity Assay

This assay is crucial for determining the efficacy of compounds against the intracellular form of the Leishmania parasite.

G cluster_workflow Anti-amastigote Assay Workflow node1 1. Culture Macrophages (e.g., J774A.1 cells) node2 2. Infect Macrophages with Leishmania promastigotes node1->node2 node3 3. Allow differentiation into amastigotes node2->node3 node4 4. Treat with this compound (various concentrations) node3->node4 node5 5. Incubate for specified period node4->node5 node6 6. Fix and Stain (e.g., Giemsa stain) node5->node6 node7 7. Microscopic Examination (Count amastigotes per macrophage) node6->node7 node8 8. Calculate % Inhibition and determine IC50 node7->node8

Workflow for determining the in vitro anti-amastigote activity.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the currently available literature. However, many antileishmanial compounds exert their effects by interfering with critical parasitic signaling pathways or metabolic processes. Further research is required to identify the specific molecular targets of this compound.

The diagram below illustrates a logical relationship for a proposed investigation into the mechanism of action.

G cluster_moa Proposed Mechanism of Action Investigation agent This compound target Identify Molecular Target(s) (e.g., Target deconvolution studies) agent->target Binds to pathway Elucidate Affected Signaling Pathway(s) (e.g., Transcriptomics, Proteomics) target->pathway Perturbs phenotype Observed Parasite Death pathway->phenotype Leads to

Logical flow for investigating the mechanism of action.

Conclusion and Future Directions

This compound is a noteworthy compound with demonstrated in vitro activity against Leishmania amastigotes. Its novel quinoline-piperazine scaffold presents a promising starting point for further lead optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To improve potency and selectivity.

  • In vivo efficacy studies: To evaluate the compound's performance in animal models of leishmaniasis.

  • Mechanism of action studies: To identify its molecular target and understand how it kills the parasite.

  • Pharmacokinetic and toxicity profiling: To assess its drug-like properties and safety profile.

This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antileishmanial drug discovery.

References

Technical Whitepaper: Mechanism of Action of Antileishmanial Agent-24 Against Leishmania spp.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Leishmaniasis remains a significant global health problem with limited therapeutic options, driving the urgent need for novel drug discovery. This document outlines the mechanism of action of a representative antileishmanial agent, herein designated Agent-24, which serves as a model for compounds that induce apoptosis-like cell death in Leishmania parasites. Agent-24's primary mode of action is the targeted disruption of mitochondrial function, leading to a cascade of events culminating in parasite death. This guide details the core signaling pathways, provides quantitative data on its efficacy, and describes the experimental protocols used for its characterization.

Core Mechanism of Action: Mitochondrial Disruption

Antileishmanial Agent-24 exerts its leishmanicidal effect by targeting the parasite's single mitochondrion, a critical organelle for energy production and cellular homeostasis.[1][2][3] The mechanism unfolds through a coordinated series of events initiated by the agent's interaction with the mitochondrial membrane. This disruption triggers a cascade of downstream effects, including the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential (ΔΨm), and ultimately, the initiation of an apoptosis-like programmed cell death pathway.[2][4][5]

The key events in the mechanism of action are:

  • Induction of Oxidative Stress: Agent-24 stimulates a significant increase in the production of intracellular Reactive Oxygen Species (ROS).[2] This surge in ROS overwhelms the parasite's antioxidant defense systems, leading to oxidative damage to cellular components.

  • Mitochondrial Membrane Depolarization: The increase in ROS and direct interaction of the agent leads to the collapse of the mitochondrial membrane potential (ΔΨm).[6][7] This is a critical event, as the membrane potential is essential for ATP synthesis.

  • ATP Depletion: The loss of ΔΨm impairs the function of the electron transport chain, leading to a drastic reduction in ATP production.[2][4] This energy crisis cripples essential cellular processes.

  • Initiation of Apoptosis-Like Cell Death: The combination of oxidative stress, mitochondrial dysfunction, and energy depletion triggers downstream effectors of a programmed cell death pathway.[5] This includes the release of pro-apoptotic factors from the mitochondrion and activation of caspase-like proteases, leading to DNA fragmentation and cell death.[5]

Signaling Pathway Diagram

Antileishmanial_Agent_24_MoA Agent24 This compound Mito Leishmania Mitochondrion Agent24->Mito Targets ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Induces MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP ROS->MMP Causes Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Triggers ATP ↓ ATP Production MMP->ATP Impairs ATP->Apoptosis Triggers DNA_frag DNA Fragmentation Apoptosis->DNA_frag Leads to

Caption: Mechanism of Action for this compound.

Quantitative Efficacy Data

The activity of Agent-24 has been quantified against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania. The following tables summarize key quantitative metrics.

Table 1: In Vitro Susceptibility
Parasite StageLeishmania SpeciesIC50 (µM) after 48hSelectivity Index (SI)
PromastigoteL. amazonensis31.4>10
Amastigote (intracellular)L. donovani22.0>15
Amastigote (axenic)L. infantum12.0>20
Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite.
Table 2: Biomarker Modulation by Agent-24 (at IC50, 48h)
BiomarkerFold Change vs. ControlAssay Method
Intracellular ROS Production2.4-fold increase[8][9]H2DCFDA Fluorescence
Mitochondrial Membrane Potential (ΔΨm)60% decreaseRhodamine 123 Staining
Intracellular ATP Levels75% decreaseLuminescence Assay
Phosphatidylserine Exposure4.5-fold increaseAnnexin V Staining

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of Agent-24.

Promastigote Viability Assay (MTT Assay)
  • Parasite Culture: Leishmania promastigotes are cultured in Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.[10]

  • Assay Setup: Log-phase promastigotes are seeded into a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Drug Treatment: Agent-24 is added in serial dilutions and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 26°C.

  • Solubilization: The formazan crystals are dissolved by adding 100 µL of DMSO to each well.

  • Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[11]

Measurement of Reactive Oxygen Species (ROS)
  • Cell Preparation: Promastigotes (2 x 10^6 cells/mL) are treated with Agent-24 at the desired concentration for the specified time.[9]

  • Staining: The cells are harvested, washed with PBS, and incubated with 20 µM H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 20 minutes at 37°C in the dark.[9][12]

  • Measurement: The fluorescence is measured using a flow cytometer or a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[9]

  • Data Analysis: The fold increase in ROS is calculated relative to untreated control cells.

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Cell Preparation: Leishmania promastigotes (1 x 10^7 cells/mL) are treated with Agent-24 for the desired duration.[13] A positive control using a known mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is included.[14]

  • Staining: The parasites are incubated with a fluorescent probe such as Rhodamine 123 (5 µg/mL) or JC-1 (2 µM) for 30 minutes at 26°C in the dark.[7]

  • Analysis: Cells are washed and analyzed by flow cytometry. For Rhodamine 123, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates the collapse of ΔΨm.[14]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 Mechanism of Action Assays Culture Culture Leishmania Promastigotes Treat Treat with Agent-24 (Serial Dilutions) Culture->Treat MTT Perform MTT Assay Treat->MTT IC50 Calculate IC50 MTT->IC50 Treat_MoA Treat Promastigotes with Agent-24 (IC50) ROS_Assay ROS Assay (H2DCFDA) Treat_MoA->ROS_Assay MMP_Assay ΔΨm Assay (Rhodamine 123) Treat_MoA->MMP_Assay ATP_Assay ATP Assay (Luminescence) Treat_MoA->ATP_Assay Results Quantify Biomarkers ROS_Assay->Results MMP_Assay->Results ATP_Assay->Results

Caption: Workflow for characterizing this compound.

Conclusion and Future Directions

This compound demonstrates potent activity against Leishmania parasites by inducing mitochondrial dysfunction, leading to oxidative stress and an apoptosis-like cell death pathway. The data presented herein establish it as a promising scaffold for further drug development. Future work should focus on in vivo efficacy studies in animal models of leishmaniasis, pharmacokinetic profiling, and medicinal chemistry efforts to optimize its selectivity and potency. The unique reliance of Leishmania on its single mitochondrion makes this organelle an excellent target for selective chemotherapy, minimizing potential toxicity to the host.[1][6]

References

In Vitro Efficacy of Antileishmanial Agent-24 Against Leishmania Species: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Antileishmanial agent-24, also identified as compound 33, against Leishmania species. The document consolidates available quantitative data, details experimental methodologies, and visualizes key workflows to support ongoing research and development in the field of antileishmanial drug discovery.

Quantitative Assessment of Biological Activity

This compound has demonstrated significant in vitro activity against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. The compound was identified as a promising lead molecule in a study focused on the design and synthesis of novel quinoline-piperazine/pyrrolidine derivatives.[1][2]

The biological efficacy of this compound and its comparators is summarized in the table below.

CompoundOrganism/Cell LineAssay StageIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference CompoundIC50 of Reference (µM)
This compound (Compound 33) Leishmania donovaniIntracellular Amastigote5.39 ± 0.06>100>18.55Miltefosine9.25 ± 0.17
MiltefosineLeishmania donovaniIntracellular Amastigote9.25 ± 0.1725.52.75--

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Experimental Protocols

The following methodologies are based on the procedures outlined in the primary research publication by Katiyar et al., 2023.

Parasite Culture

Leishmania donovani (strain AG83) promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cultures were maintained at 22°C.

In Vitro Antiamastigote Susceptibility Assay

The in vitro activity of this compound was determined against intracellular amastigotes of L. donovani residing within murine peritoneal macrophages.

  • Macrophage Harvesting: Peritoneal macrophages were harvested from BALB/c mice and plated in 96-well plates at a density of 2 x 10^5 cells/well.

  • Infection: Macrophages were infected with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

  • Compound Addition: After 24 hours of infection, the medium was replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Assessment: The cells were then fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages was determined microscopically.

  • IC50 Determination: The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against murine peritoneal macrophages using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Macrophages were seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • Compound Exposure: The cells were exposed to various concentrations of this compound for 72 hours.

  • MTT Addition: MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) was determined from the dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the in vitro assessment of this compound.

experimental_workflow cluster_parasite_culture Parasite Preparation cluster_macrophage_prep Host Cell Preparation cluster_infection_treatment Infection and Treatment cluster_assessment Assessment cluster_cytotoxicity Cytotoxicity Assay (Parallel) cluster_output Final Analysis L_donovani Leishmania donovani (AG83 strain) Promastigote_Culture Promastigote Culture (M199 Medium, 22°C) L_donovani->Promastigote_Culture Stationary_Phase Stationary-Phase Promastigotes Promastigote_Culture->Stationary_Phase Infection Infect Macrophages (10:1 parasite/cell ratio) Stationary_Phase->Infection BALBc_mice BALB/c Mice Macrophage_Harvest Harvest Peritoneal Macrophages BALBc_mice->Macrophage_Harvest Cell_Plating Plate Macrophages (2x10^5 cells/well) Macrophage_Harvest->Cell_Plating Cell_Plating->Infection Macrophage_Plating_Cyto Plate Macrophages Incubation_24h Incubate for 24h Infection->Incubation_24h Drug_Addition Add this compound (Serial Dilutions) Incubation_24h->Drug_Addition Incubation_72h Incubate for 72h Drug_Addition->Incubation_72h Fix_Stain Fix (Methanol) and Stain (Giemsa) Incubation_72h->Fix_Stain Microscopy Microscopic Examination Fix_Stain->Microscopy Amastigote_Count Count Amastigotes per 100 Macrophages Microscopy->Amastigote_Count IC50_Calc Calculate IC50 Amastigote_Count->IC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) IC50_Calc->SI_Calc Drug_Exposure_Cyto Expose to Agent-24 (72h) Macrophage_Plating_Cyto->Drug_Exposure_Cyto MTT_Assay MTT Assay Drug_Exposure_Cyto->MTT_Assay CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc CC50_Calc->SI_Calc

Caption: Workflow for in vitro antiamastigote and cytotoxicity assessment.

Signaling Pathways and Mechanism of Action

The primary research on this compound (compound 33) focused on its synthesis and initial in vitro and in vivo efficacy.[1] Detailed studies on the specific signaling pathways in Leishmania that are modulated by this compound have not yet been published. However, quinoline-based antileishmanial compounds have been reported to act through various mechanisms, including inhibition of essential parasitic enzymes.[3] For instance, some quinolines have been shown to inhibit leishmanial GDP-mannose pyrophosphorylase, an enzyme crucial for the synthesis of mannose-rich glycoconjugates vital for parasite survival and virulence.[3]

The logical relationship for a potential mechanism of action, based on related compounds, is presented below.

logical_relationship Agent24 This compound (Quinoline Derivative) Target_Enzyme Potential Target: Leishmanial Enzyme (e.g., GDP-mannose pyrophosphorylase) Agent24->Target_Enzyme Binds to Inhibition Inhibition of Enzyme Activity Agent24->Inhibition Target_Enzyme->Inhibition Glycoconjugate_Synth Disruption of Glycoconjugate Biosynthesis Inhibition->Glycoconjugate_Synth Cell_Membrane Impaired Cell Membrane Integrity and Function Glycoconjugate_Synth->Cell_Membrane Parasite_Death Parasite Death Cell_Membrane->Parasite_Death

Caption: Postulated mechanism of action for a quinoline-based agent.

Conclusion

This compound (compound 33) is a promising quinoline-piperazine derivative with potent in vitro activity against Leishmania donovani amastigotes and a favorable selectivity index. Further investigations into its precise mechanism of action and its efficacy against a broader range of Leishmania species are warranted to fully elucidate its potential as a clinical candidate for the treatment of leishmaniasis.

References

Technical Guide: Cytotoxicity and Selectivity Index of Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxicity and selectivity of emerging classes of antileishmanial agents. As the term "Antileishmanial agent-24" does not refer to a specific, universally recognized compound, this document focuses on representative data from promising chemical families that have been investigated for their activity against Leishmania parasites: withanolides, bis-lawsone derivatives, and chromeno[2,3-d]pyrimidines.

Quantitative Data Summary

The following tables summarize the cytotoxic and antileishmanial activities of selected compounds from the aforementioned classes. The selectivity index (SI), a crucial parameter in drug development, is calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.

Table 1: Cytotoxicity and Selectivity Index of Withanolides against Leishmania amazonensis

CompoundHost Cell LineCC50 (µM)L. amazonensis Promastigotes IC50 (µM)Selectivity Index (SI)
Withaferin AEukaryotic cells>401.8>22.2
Analog 2Eukaryotic cells>401.5>26.7
Analog 4Eukaryotic cells>401.2>33.3
Analog 7Eukaryotic cells>400.9>44.4
Analog 10Eukaryotic cells>401.1>36.4
Analog 12Eukaryotic cells>401.0>40.0
Analog 20Eukaryotic cells>401.6>25.0

Data adapted from a study on Withaferin A-silyl ether analogs. A selectivity index (SI) value superior to two is indicative of good selectivity[1].

Table 2: Cytotoxicity and Antileishmanial Activity of Bis-Lawsone Analogs

CompoundHost Cell LineCC50 (µM)L. amazonensis Promastigotes IC50 (µM)L. braziliensis Promastigotes IC50 (µM)Selectivity Index (SI) vs L. amazonensisSelectivity Index (SI) vs L. braziliensis
3aJ774>1001.2 ± 0.050.9 ± 0.08>83.3>111.1
3bJ774>1002.5 ± 0.15.2 ± 0.1>40.0>19.2
3cJ77467.4 ± 2.11.5 ± 0.11.2 ± 0.144.956.2
3eJ774>1001.8 ± 0.090.9 ± 0.04>55.6>111.1
3hJ774>1001.1 ± 0.060.8 ± 0.03>90.9>125.0
PentamidineJ77473.0 ± 6.01.0 ± 0.080.8 ± 0.0673.091.3

Data derived from a study on substituted bis-2-hydroxy-1,4-naphthoquinones[2]. The cytotoxicity was determined using the MTT method on the J774 cell line[2].

Chromeno[2,3-d]pyrimidines: This class of compounds has been noted for its potential antileishmanial activity[3]. However, comprehensive studies detailing both the IC50 against Leishmania species and the CC50 against relevant host cell lines to determine the selectivity index were not prevalent in the reviewed literature. While some derivatives have been evaluated for their cytotoxicity against various cancer cell lines, a direct comparison of their efficacy and selectivity in the context of leishmaniasis is not yet well-established[4][5][6][7].

Experimental Protocols

The determination of cytotoxicity and antileishmanial activity is predominantly carried out using cell-based assays. The following is a generalized protocol for the MTT assay, a colorimetric method widely used for this purpose.

2.1. Determination of 50% Cytotoxic Concentration (CC50) against Macrophages

  • Cell Culture: Murine macrophage cell lines (e.g., J774 or RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Macrophages are seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell adherence.

  • Compound Incubation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted. The cells are then incubated with various concentrations of the compounds for 48 hours.

  • MTT Assay:

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL).

    • The plates are incubated for an additional 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The supernatant is removed, and the formazan crystals are solubilized with a solvent such as acidified isopropanol or DMSO.

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The CC50 value is determined from the dose-response curve by calculating the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

2.2. Determination of 50% Inhibitory Concentration (IC50) against Leishmania Promastigotes

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with FBS.

  • Parasite Seeding: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of approximately 1 x 10^6 parasites/mL.

  • Compound Incubation: The parasites are incubated with serial dilutions of the test compounds for 48-72 hours.

  • MTT Assay: The viability of the promastigotes is assessed using the MTT assay as described above.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the growth of promastigotes by 50% relative to the untreated control.

2.3. Determination of Selectivity Index (SI)

The selectivity index is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated using the following formula[3][8]:

SI = CC50 / IC50

A higher SI value indicates that the compound is more toxic to the parasite than to the host cells, suggesting a wider therapeutic window.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity and Selectivity Index Determination

G cluster_0 Cytotoxicity Assay (CC50) cluster_1 Antileishmanial Assay (IC50) A Seed Macrophages (e.g., J774) B Incubate with Test Compound A->B C MTT Assay B->C D Measure Absorbance C->D E Calculate CC50 D->E K Calculate Selectivity Index (SI = CC50 / IC50) E->K F Culture Leishmania Promastigotes G Incubate with Test Compound F->G H MTT Assay G->H I Measure Absorbance H->I J Calculate IC50 I->J J->K G cluster_host Host Macrophage Leishmania Leishmania Infection PKC Protein Kinase C (PKC) Leishmania->PKC Inhibits Parasite_Survival Parasite Survival p47phox p47phox PKC->p47phox Phosphorylates p67phox p67phox PKC->p67phox Phosphorylates NADPH_oxidase NADPH Oxidase Complex p47phox->NADPH_oxidase p67phox->NADPH_oxidase ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS Parasite_Killing Parasite Killing ROS->Parasite_Killing

References

A Technical Guide to the Synthesis of a Novel Antileishmanial Agent: Compound 24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for compound 24, a promising antileishmanial agent. The methodologies and data presented are compiled from peer-reviewed scientific literature, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery targeting leishmaniasis.

Introduction

Leishmaniasis remains a significant global health challenge, necessitating the development of new, effective, and safe therapeutic agents. Recent research has focused on the design and synthesis of novel small molecules with potent antileishmanial activity. This document outlines the synthetic route to a promising scaffold, exemplified by the synthesis of compound 24, which has demonstrated notable biological activity in preliminary studies. The synthesis is characterized by its efficiency and adaptability, allowing for the generation of a library of analogues for further structure-activity relationship (SAR) studies.

Synthesis Pathway Overview

The synthesis of compound 24 is achieved through a multi-step process commencing from commercially available starting materials. The overall strategy involves the preparation of a key azide intermediate, which serves as a versatile precursor for the final compound.

Logical Flow of Synthesis

Synthesis_Pathway A 1,10-dibromodecane C Compound 20 (N-benzyl-N-(10-bromodecyl) carbamate) A->C NaH, DMF (dry) 0-25°C B tert-Butyl benzylcarbamate B->C D Compound 24 (N-(10-azidodecyl)-N-benzyl carbamate) C->D NaN3, DMF (dry) 25°C

Caption: Synthetic pathway for Compound 24.

Experimental Protocols

The following protocols are adapted from the methodologies described in the scientific literature[1].

Synthesis of tert-Butyl N-benzyl-N-(10-bromodecyl)carbamate (Compound 20)
  • Materials: 1,10-dibromodecane, tert-Butyl benzylcarbamate, Sodium hydride (NaH), N,N-Dimethylformamide (DMF, dry).

  • Procedure:

    • To a solution of tert-butyl benzylcarbamate in dry DMF at 0°C, add sodium hydride (NaH) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of 1,10-dibromodecane in dry DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford compound 20.

Synthesis of tert-Butyl N-(10-azidodecyl)-N-benzylcarbamate (Compound 24)
  • Materials: Compound 20, Sodium azide (NaN3), N,N-Dimethylformamide (DMF, dry).

  • Procedure:

    • Dissolve compound 20 in dry DMF.

    • Add sodium azide (NaN3) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by NMR spectroscopy[1].

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, compound 24, is often of sufficient purity for subsequent steps or can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of compound 24 and its precursor.

Compound NumberCompound NameStarting MaterialsReagents and ConditionsYield (%)
20 tert-Butyl N-benzyl-N-(10-bromodecyl)carbamate1,10-dibromodecane, tert-Butyl benzylcarbamateNaH, DMF (dry), 0-25°C44
24 tert-Butyl N-(10-azidodecyl)-N-benzylcarbamateCompound 20NaN3, DMF (dry), 25°C95

Table 1: Summary of Synthetic Yields.[1]

Conclusion

The synthesis of antileishmanial agent 24 is a robust and high-yielding process. The described pathway provides a clear and reproducible method for obtaining this compound, which can serve as a valuable template for the development of new antileishmanial drugs. The straightforward nature of the synthetic steps and the availability of the starting materials make this an attractive route for medicinal chemists. Further derivatization of the terminal azide group in compound 24 could lead to a diverse range of analogues with potentially enhanced biological activity.

References

An In-depth Technical Guide on the Physicochemical Properties of Miltefosine for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Miltefosine, a crucial antileishmanial agent. The following sections detail its key parameters, the experimental methodologies for their determination, and its interaction with cellular signaling pathways, offering valuable insights for formulation development, pharmacokinetic studies, and mechanism-of-action investigations.

Physicochemical Properties of Miltefosine

Miltefosine is an alkylphosphocholine compound with a unique amphiphilic and zwitterionic nature.[1] These characteristics are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic and toxicological effects. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C21H46NO4P[2][3][4][5][6]
Molecular Weight 407.6 g/mol [2][3][4][5]
Chemical Structure Hexadecylphosphocholine[2][4][6]
Appearance White to off-white crystalline solid/powder[4][6][7][8]
Melting Point 223-228°C (decomposition)[4]
pKa (Strongest Acidic) ~1.88 - 2[1][2][9]
logP (Octanol/Water Partition Coefficient) 2.25 - 6.7[2][9]
Water Solubility 2.5 mg/mL in PBS (pH 7.2) to 82 mg/mL[6][10]
Solubility in Organic Solvents Ethanol: ~1.25 - 82 mg/mL, DMSO: ~0.8 - 2.115 mg/mL[6][10][11]
Polar Surface Area 58.59 Ų[9]

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for assessing the key parameters of antileishmanial agents like Miltefosine.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and in vivo distribution. The Shake-Flask method is the gold standard for experimental logP determination.[1][12]

Shake-Flask Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer like PBS, pH 7.4). This is achieved by vigorously mixing the two phases and allowing them to separate for at least 24 hours.

  • Sample Preparation: A known amount of the test compound (e.g., Miltefosine) is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A defined volume of the compound-containing phase is mixed with a defined volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is agitated (e.g., shaken) for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][13]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G cluster_workflow Experimental Workflow: Shake-Flask logP Determination prep Prepare mutually saturated n-octanol and aqueous phases dissolve Dissolve compound in one phase prep->dissolve mix Mix phases in a defined ratio dissolve->mix equilibrate Agitate to reach equilibrium mix->equilibrate separate Separate the two phases equilibrate->separate quantify Quantify compound concentration in each phase (e.g., HPLC) separate->quantify calculate Calculate logP quantify->calculate

Workflow for Shake-Flask logP Determination.

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's ionization state at different physiological pHs, which affects its solubility, absorption, and target binding. Potentiometric titration is a common and accurate method for pKa determination.[7][11][14]

Potentiometric Titration Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading stabilizes before the next addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve. For a weak acid, the pH at the half-equivalence point is equal to the pKa.

Aqueous solubility is a critical determinant of a drug's oral bioavailability and formulation feasibility. Both thermodynamic and kinetic solubility are important parameters.

Thermodynamic Solubility (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., water, buffer of a specific pH).

  • Equilibration: The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). This concentration represents the thermodynamic solubility.

Kinetic Solubility (High-Throughput Method):

  • Sample Preparation: A concentrated stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

  • Dilution and Precipitation: A small aliquot of the stock solution is added to the aqueous buffer. The compound may precipitate out of the solution.

  • Incubation: The mixture is incubated for a shorter period (e.g., 1-2 hours).

  • Quantification: The concentration of the compound remaining in the solution is measured, often using a plate reader-based method like UV-Vis spectroscopy or nephelometry.[15][16] This provides a measure of kinetic solubility, which is often higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[16]

Signaling Pathway Interactions of Miltefosine

Miltefosine exerts its antileishmanial and anticancer effects by modulating several key cellular signaling pathways. A primary target is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.[4][9]

Inhibition of the PI3K/Akt Signaling Pathway:

Miltefosine disrupts the normal functioning of this pathway, leading to programmed cell death (apoptosis) in both Leishmania parasites and cancer cells.[4][9] The proposed mechanism involves the inhibition of Akt (also known as Protein Kinase B) phosphorylation and activation.[2][4] By inhibiting Akt, Miltefosine prevents the downstream signaling that promotes cell survival and proliferation.

G cluster_pathway Miltefosine's Inhibition of the PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Miltefosine Miltefosine Miltefosine->Akt inhibits

Miltefosine inhibits the PI3K/Akt signaling pathway.

In addition to the PI3K/Akt pathway, Miltefosine's mechanisms of action are thought to involve:

  • Disruption of lipid metabolism and membrane integrity: As a phospholipid analog, it can integrate into cell membranes, altering their fluidity and function.

  • Induction of an apoptosis-like cell death in Leishmania: This is potentially mediated through mitochondrial dysfunction.[3][9]

  • Interference with calcium homeostasis: Miltefosine may disrupt intracellular calcium signaling in the parasite.[3]

This guide provides a foundational understanding of the physicochemical properties of Miltefosine, essential for its continued development and optimization as an antileishmanial therapy. The provided experimental frameworks can be adapted for the characterization of other novel antileishmanial drug candidates.

References

Early Research Findings on Antileishmanial Agent-24: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the discovery of novel, safe, and effective therapeutics. This document outlines the preliminary findings for "Antileishmanial agent-24" (ALA-24), a novel synthetic compound identified through high-throughput screening. Early-stage research demonstrates that ALA-24 exhibits potent and selective activity against various Leishmania species in vitro and shows promising efficacy in a murine model of visceral leishmaniasis. This whitepaper details the in vitro and in vivo activity, proposed mechanism of action, and the experimental protocols used in these initial studies.

In Vitro Efficacy and Cytotoxicity

ALA-24 was evaluated for its activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of clinically relevant Leishmania species. Cytotoxicity was assessed against Vero cells to determine the compound's selectivity.

CompoundSpeciesParasite StageIC50 (µM)¹CC50 (µM)² on Vero CellsSelectivity Index (SI)³
ALA-24 L. donovaniAmastigote2.1>100>47.6
Promastigote5.3
L. majorAmastigote3.5>100>28.5
Promastigote8.1
Miltefosine L. donovaniAmastigote4.245.010.7
(Control)L. majorAmastigote5.87.7

¹IC50: Half-maximal inhibitory concentration. ²CC50: Half-maximal cytotoxic concentration. ³Selectivity Index (SI) = CC50 / IC50 (Amastigote).

Experimental Protocols

In Vitro Antileishmanial Assay (Intracellular Amastigotes)
  • Host Cell Seeding: Murine macrophage cell line J774.A1 is seeded into 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C, 5% CO₂.

  • Parasite Infection: Stationary-phase Leishmania promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1. Plates are incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Application: Non-internalized promastigotes are washed away. A serial dilution of ALA-24 is prepared in fresh medium and added to the infected cells. Plates are incubated for an additional 72 hours.

  • Quantification: The medium is removed, and cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy. The IC50 value is calculated using a non-linear regression analysis.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Vero cells are seeded into 96-well plates at 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Application: A serial dilution of ALA-24 is added to the wells, and the plates are incubated for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Cell viability is determined using a resazurin-based assay. Resazurin solution is added to each well and incubated for 4 hours. Fluorescence (560 nm excitation / 590 nm emission) is measured.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of viable cells against the log of the compound concentration.

Proposed Mechanism of Action

Preliminary studies suggest that ALA-24 disrupts the parasite's redox homeostasis by inhibiting trypanothione reductase (TryR), an enzyme essential for parasite survival but absent in the mammalian host. Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent parasite apoptosis.

ALA-24_Mechanism_of_Action ALA24 Antileishmanial agent-24 TryR Trypanothione Reductase (TryR) ALA24->TryR Inhibits TryS2 Trypanothione [T(SH)₂] TryR->TryS2 Reduces ROS Reactive Oxygen Species (ROS) TryS2->ROS Neutralizes OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Parasite Apoptosis OxidativeStress->Apoptosis

Caption: Proposed mechanism of ALA-24 via inhibition of Trypanothione Reductase.

Antileishmanial Drug Discovery Workflow

The discovery and initial evaluation of ALA-24 followed a structured drug discovery pipeline, as illustrated below.

Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation PrimaryScreen Primary Screen (Promastigote Assay) SecondaryScreen Secondary Screen (Amastigote Assay) PrimaryScreen->SecondaryScreen Toxicity Cytotoxicity Assay (Vero Cells) SecondaryScreen->Toxicity MouseModel Murine Model (L. donovani) Toxicity->MouseModel Lead Candidate

Technical Guide: A Framework for Target Identification of Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study of the Kinetoplastid Proteasome Inhibitor GNF6702

Audience: Researchers, scientists, and drug development professionals.

Core: This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of the molecular target of a novel antileishmanial agent. While presented as a hypothetical "Antileishmanial agent-24," this document uses the well-characterized compound GNF6702 as a real-world case study to provide concrete data, detailed experimental protocols, and validated workflows. The methodologies described herein represent a gold-standard approach applicable to any new chemical entity emerging from phenotypic screening campaigns against Leishmania parasites.

Introduction: The Challenge of Target Deconvolution

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, high cost, and emerging drug resistance.[1][2][3] Phenotypic screening, which involves testing large compound libraries for their ability to kill parasites directly, is a powerful method for identifying potent antileishmanial hits.[4][5] However, a critical challenge lies in identifying the specific molecular target of these hits—a process known as target deconvolution or identification. Understanding the mechanism of action is essential for rational lead optimization, predicting potential resistance mechanisms, and developing biomarkers for clinical trials.[4][5]

This guide details a proven workflow for target identification, using GNF6702 as an exemplar. GNF6702 is a selective inhibitor of the kinetoplastid proteasome with broad-spectrum activity and unprecedented in vivo efficacy against the parasites that cause leishmaniasis, Chagas disease, and sleeping sickness.[1][2][3][6][7] Its target was successfully identified and validated through a combination of genetic, biochemical, and chemical-proteomic approaches.

Overview of the Target Identification Workflow

A robust target identification strategy relies on generating multiple, independent lines of evidence that converge on a single molecular target. The primary methods employed in the case of GNF6702 and recommended for any novel agent include:

  • In Vitro Resistance Generation & Whole-Genome Sequencing: Inducing resistance in the parasite population and sequencing the genomes of resistant clones to identify mutations consistently found in a specific gene or set of related genes.[8]

  • Biochemical Validation: Developing an in vitro assay for the putative target to confirm that the compound directly inhibits its activity and that this inhibition correlates with cellular potency.[9][10]

  • Chemical Biology/Proteomics: Using techniques to confirm direct physical engagement between the compound and its target protein within the complex cellular environment.

  • Genetic Validation: Engineering the identified mutations into a wild-type, drug-sensitive parasite line to confirm that these specific changes are sufficient to confer resistance.[1]

Below is a diagram illustrating this general workflow.

Target_ID_Workflow cluster_0 Phenotypic Discovery cluster_1 Genetic Approach cluster_2 Biochemical & Chemical Biology Approach cluster_3 Target Validation pheno_screen Phenotypic Screen (e.g., Leishmania amastigote killing) hit_compound Identify Potent Hit ('Agent-24' / GNF6702) pheno_screen->hit_compound resistance Generate Resistant Parasite Lines hit_compound->resistance wgs Whole-Genome Sequencing (WGS) resistance->wgs mutation_id Identify Candidate Resistance Mutations (e.g., in PSMB4 gene) wgs->mutation_id hypothesis Formulate Hypothesis (Target is Proteasome) mutation_id->hypothesis genetic_validation Genetic Engineering (Introduce mutation into WT) mutation_id->genetic_validation biochem_assay Develop Biochemical Assay (Proteasome Activity) hypothesis->biochem_assay sar Structure-Activity Relationship (SAR) (Correlate biochemical vs. cellular IC50/EC50) biochem_assay->sar structural_bio Structural Biology (Cryo-EM) biochem_assay->structural_bio validation Final Target Validation sar->validation genetic_validation->validation structural_bio->validation

Caption: General workflow for antileishmanial drug target identification.

Quantitative Data Summary: The Case of GNF6702

Clear quantitative data is essential for validating a target. The following tables summarize the key findings for GNF6702, demonstrating its potency, selectivity, and on-target activity.

Table 1: In Vitro Activity and Selectivity of GNF6702

Parasite/Cell Line Stage EC50 (µM) Selectivity Index (SI)¹
Leishmania donovani Amastigote (intramacrophage) 0.012 ± 0.002 >1667
Trypanosoma cruzi Amastigote (in 3T3 cells) 0.045 ± 0.003 >444
Trypanosoma brucei Trypomastigote (bloodstream) 0.021 ± 0.001 >952
Mouse Macrophages - >20 -

¹ Selectivity Index (SI) is calculated as the CC50 (cytotoxicity) in the mammalian cell line divided by the EC50 against the parasite. Data adapted from Khare et al., Nature, 2016.[1][7]

Table 2: Biochemical Potency of GNF6702 against Kinetoplastid and Human Proteasomes

Proteasome Source Proteolytic Activity IC50 (µM)
L. donovani Chymotrypsin-like (β5) 0.009
T. cruzi Chymotrypsin-like (β5) 0.004
T. cruzi Trypsin-like (β2) >20
T. cruzi Caspase-like (β1) >20
Human (constitutive) Chymotrypsin-like (β5) >20
Human (constitutive) Trypsin-like (β2) >20
Human (constitutive) Caspase-like (β1) >20

This data demonstrates that GNF6702 is a potent and highly selective inhibitor of the chymotrypsin-like activity of the parasite proteasome.[1]

Table 3: Correlation Between Biochemical and Cellular Activity for GNF6702 Analogues

Organism Correlation R² Value
L. donovani Proteasome IC50 vs. Amastigote EC50 0.78
T. brucei Proteasome IC50 vs. Trypomastigote EC50 0.67

A strong correlation (R² = 0.78) was observed over a 2,000-fold potency range for 317 analogues, providing compelling evidence that inhibition of the parasite proteasome is the primary mechanism driving the anti-parasitic activity of this chemical series.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required for target identification.

Protocol 1: In Vitro Generation of Drug-Resistant Leishmania Parasites

Objective: To select for parasite populations that can survive and replicate under high concentrations of the test compound, thereby enriching for resistance-conferring mutations.

Methodology:

  • Initiation: Start with a clonal, wild-type population of Leishmania donovani promastigotes. Culture parasites in M199 medium supplemented with 10% fetal bovine serum at 26°C.

  • Initial Exposure: Expose the parasite culture (approx. 1 x 10⁶ cells/mL) to the test compound at a concentration equivalent to its EC50 value.

  • Stepwise Increase: Monitor the culture for growth. Once the parasites adapt and resume logarithmic growth (typically after 2-4 passages), double the concentration of the compound.

  • Iteration: Repeat the process of passaging and doubling the drug concentration until the parasites can proliferate in a concentration at least 10-fold higher than the initial EC50. This process can take several months.

  • Clonal Isolation: Plate the resistant population on semi-solid agar plates containing the high concentration of the drug to isolate individual, resistant clones.

  • Phenotypic Confirmation: Confirm the resistance phenotype of the isolated clones by performing a standard dose-response assay and calculating the shift in EC50 compared to the wild-type parent line.

Protocol 2: Whole-Genome Sequencing (WGS) of Resistant Lines

Objective: To identify the genetic basis of resistance by comparing the genomes of resistant clones to the wild-type parent.

Methodology:

  • Genomic DNA Extraction: Grow large-volume cultures of the wild-type parent and at least three independent resistant clones. Extract high-quality genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • Library Preparation: Shear the genomic DNA to a fragment size of ~300-400 bp. Prepare sequencing libraries using a standard protocol (e.g., Illumina TruSeq Nano). This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq or HiSeq) to achieve a minimum of 30x genome coverage for each sample.

  • Bioinformatic Analysis:

    • Read Mapping: Align the sequencing reads from each sample to the Leishmania donovani reference genome (e.g., BPK282A1) using an aligner like BWA-MEM.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) using a variant caller like GATK or Samtools.

    • Comparative Genomics: Compare the variants identified in the resistant clones against the wild-type parent. Filter for high-quality, homozygous mutations that are common to the independent resistant lines but absent in the parent.

    • Gene Annotation: Annotate the identified mutations to determine the affected genes. In the case of GNF6702, mutations were consistently found in the gene encoding the β4 subunit of the 20S proteasome (PSMB4).[1]

Protocol 3: Proteasome Activity Assay

Objective: To measure the inhibitory effect of the compound on the distinct proteolytic activities of the Leishmania proteasome.

Methodology:

  • Lysate Preparation: Harvest L. donovani promastigotes by centrifugation, wash with PBS, and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM ATP, 5 mM MgCl₂, 1 mM DTT). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris. The supernatant contains the proteasome-enriched fraction.

  • Assay Setup: In a 96-well black plate, add the parasite lysate to an assay buffer.

  • Substrates: To measure the different activities, use specific fluorogenic peptide substrates:

    • Chymotrypsin-like (β5): Suc-LLVY-AMC

    • Trypsin-like (β2): Boc-LRR-AMC

    • Caspase-like (β1): Z-LLE-AMC

  • Inhibition Measurement:

    • Pre-incubate the lysate with a serial dilution of the test compound (e.g., GNF6702) for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualizing Pathways and Logical Relationships

Visual diagrams are crucial for understanding the complex biological and logical relationships in target identification.

Proteasome_Inhibition_Pathway cluster_proteasome 26S Proteasome cluster_cp_rings Catalytic β-rings cp 20S Core Particle (CP) peptides Recycled Peptides cp->peptides Proteolysis b1 β1 (Caspase) b2 β2 (Trypsin) b5 β5 (Chymotrypsin) b4 β4 (Structural) accumulation Accumulation of Toxic Proteins b5->accumulation BLOCK b4->b5 Interface site of resistance mutations & allosteric inhibition rp 19S Regulatory Particle (RP) rp->cp ub_protein Ubiquitinated Protein ub_protein->rp Recognition gnf6702 GNF6702 ('Agent-24') gnf6702->b5 Non-competitive Inhibition death Parasite Death accumulation->death

Caption: Mechanism of GNF6702 action on the Leishmania proteasome.

Logic_Diagram cluster_evidence Converging Lines of Evidence genetic Genetic Evidence: Resistant parasites consistently have mutations in the PSMB4 (proteasome β4) gene. conclusion Conclusion: The kinetoplastid proteasome is the primary target of 'Agent-24' / GNF6702. genetic->conclusion Points to biochem Biochemical Evidence: Compound potently and selectively inhibits proteasome chymotrypsin-like activity in vitro. biochem->conclusion Confirms sar SAR Evidence: Potency of analogues against the purified proteasome correlates strongly with parasite killing activity. sar->conclusion Validates

Caption: Logical framework for validating the proteasome as the drug target.

Conclusion

The successful identification of the kinetoplastid proteasome as the target of GNF6702 serves as a powerful blueprint for future antileishmanial drug discovery programs.[1][6] By integrating forward genetics (resistance selection and WGS) with rigorous biochemical validation and structure-activity relationship studies, researchers can build an undeniable case for a compound's mechanism of action. This multi-faceted approach not only validates the target but also provides critical tools—such as resistant parasite lines and biochemical assays—that are invaluable for lead optimization and for understanding the clinical potential of a new antileishmanial agent. The framework presented here provides a clear and actionable guide for scientists working to develop the next generation of therapies for leishmaniasis.

References

Methodological & Application

"Antileishmanial agent-24" cell culture and maintenance techniques

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"As "Antileishmanial agent-24" is a hypothetical compound, the following application notes and protocols are based on established methodologies for the in vitro evaluation of novel antileishmanial drug candidates. The presented data is illustrative to guide researchers in applying these techniques.

Application Notes and Protocols for this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are limited by toxicity, emerging resistance, and high cost, necessitating the discovery of new therapeutic agents. This compound is a novel synthetic compound identified through high-throughput screening for its potential activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These application notes provide detailed protocols for the culture of Leishmania donovani parasites and host macrophage cells, and for the in vitro assessment of the efficacy and cytotoxicity of this compound.

Data Presentation

The biological activity of this compound was evaluated against both the extracellular promastigote and intracellular amastigote stages of L. donovani. Cytotoxicity was assessed using the J774A.1 murine macrophage cell line.

Parameter This compound Amphotericin B (Control)
IC50 vs. L. donovani Promastigotes (µM) 5.20.1
IC50 vs. L. donovani Amastigotes (µM) 1.80.05
CC50 on J774A.1 Macrophages (µM) 45.32.5
Selectivity Index (CC50/Amastigote IC50) 25.250

Experimental Protocols

Culture of Leishmania donovani Promastigotes

This protocol describes the routine in vitro cultivation of the extracellular, motile promastigote stage of L. donovani.

Materials:

  • Leishmania donovani (e.g., MHOM/ET/67/L82)

  • M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Sterile T25 or T75 cell culture flasks.

  • Incubator (26°C).

  • Hemocytometer.

Procedure:

  • Initiate cultures by inoculating stationary phase promastigotes into fresh, pre-warmed M199 medium at a density of 1 x 10^5 cells/mL.

  • Incubate the flasks at 26°C without CO2.

  • Monitor parasite growth daily by counting with a hemocytometer.

  • Passage the culture every 3-4 days, when the parasites reach late logarithmic or early stationary phase (typically >2 x 10^7 cells/mL), by diluting them into a fresh flask with new medium.

Maintenance of J774A.1 Macrophage Cell Line

This protocol details the maintenance of the J774A.1 murine macrophage cell line, which serves as the host for the intracellular amastigote stage.[1][2][3][4][5]

Materials:

  • J774A.1 cell line (ATCC TIB-67).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][5]

  • Sterile T75 cell culture flasks.

  • Incubator (37°C, 5% CO2).[3][4][5]

  • Cell scraper.

  • Phosphate Buffered Saline (PBS), sterile.

Procedure:

  • Culture J774A.1 cells in T75 flasks with complete DMEM.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][4][5]

  • Change the medium every 2-3 days.[5]

  • When cells reach 80-90% confluency, passage them.

  • To passage, aspirate the old medium, wash the cell monolayer once with PBS, and then add 5-10 mL of fresh medium.

  • Gently detach the adherent cells using a cell scraper.[1][4][5]

  • Aspirate the cell suspension and dispense into new flasks at a 1:4 to 1:10 split ratio.[5]

In Vitro Antileishmanial Activity Assay (Promastigote)

This assay determines the 50% inhibitory concentration (IC50) of the agent against promastigotes.

Materials:

  • Logarithmic phase L. donovani promastigotes.

  • Complete M199 medium.

  • 96-well flat-bottom microtiter plates.

  • This compound stock solution (in DMSO).

  • Resazurin solution (e.g., 0.0125% in PBS).

  • Plate reader (fluorometer or spectrophotometer).

Procedure:

  • Seed 100 µL of promastigote suspension (2 x 10^6 cells/mL) into each well of a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a positive control (Amphotericin B) and a negative control (medium with DMSO).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm).

  • Calculate the IC50 value by plotting the percentage of inhibition versus the log of the drug concentration.

In Vitro Antileishmanial Activity Assay (Amastigote)

This assay determines the IC50 of the agent against the clinically relevant intracellular amastigote stage.

Materials:

  • J774A.1 macrophages.

  • Stationary phase L. donovani promastigotes.

  • Complete DMEM.

  • 16-well Lab-Tek chamber slides or 96-well plates.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Seed J774A.1 cells (5 x 10^4 cells/well) onto chamber slides and allow them to adhere for 24 hours at 37°C with 5% CO2.[6]

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[6]

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with PBS to remove non-phagocytized promastigotes.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate for another 48 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value based on the reduction in the number of amastigotes compared to the untreated control.

Cytotoxicity Assay against J774A.1 Macrophages

This assay determines the 50% cytotoxic concentration (CC50) of the agent against the host cell line.[7]

Materials:

  • J774A.1 macrophages.

  • Complete DMEM.

  • 96-well microtiter plates.

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Plate reader (spectrophotometer).

Procedure:

  • Seed J774A.1 cells (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Read the absorbance at 570 nm.[7]

  • Calculate the CC50 value by plotting the percentage of cell viability versus the log of the drug concentration.

Mandatory Visualizations

Antileishmanial_Agent_24_Workflow cluster_parasite Leishmania donovani Culture cluster_host Host Cell Culture cluster_assay In vitro Assays cluster_cytotoxicity Cytotoxicity Assay cluster_final Final Evaluation promastigote_culture Promastigote Culture (M199, 26°C) stationary_phase Stationary Phase Promastigotes promastigote_culture->stationary_phase infection Macrophage Infection (10:1 ratio, 24h) stationary_phase->infection Infects macrophage_culture J774A.1 Macrophage Culture (DMEM, 37°C, 5% CO2) macrophage_culture->infection Host cyto_treatment Macrophage Treatment with This compound (48h) macrophage_culture->cyto_treatment drug_treatment Treatment with This compound (48h) infection->drug_treatment staining Fixation & Giemsa Staining drug_treatment->staining microscopy Microscopic Analysis staining->microscopy data_analysis IC50 Calculation microscopy->data_analysis selectivity_index Selectivity Index (CC50 / IC50) data_analysis->selectivity_index mtt_assay MTT Assay cyto_treatment->mtt_assay cyto_analysis CC50 Calculation mtt_assay->cyto_analysis cyto_analysis->selectivity_index

Caption: Experimental workflow for evaluating this compound.

Hypothetical_Signaling_Pathway cluster_parasite Leishmania Parasite mitochondrion Mitochondrion etc Electron Transport Chain (ETC) mitochondrion->etc atp_synthesis ATP Synthesis etc->atp_synthesis ros Reactive Oxygen Species (ROS) etc->ros apoptosis Apoptosis-like Cell Death atp_synthesis->apoptosis Inhibition leads to ros->apoptosis agent This compound agent->etc Inhibition

Caption: Hypothetical mechanism of this compound.

References

Application Notes and Protocols for Antileishmanial Agent-24 (Compound 33) in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antileishmanial agent-24, also identified as compound 33, is a novel quinoline-piperazine derivative demonstrating significant potential as a therapeutic agent against visceral leishmaniasis.[1] Preclinical evaluations have highlighted its efficacy in reducing parasite burden in animal models, positioning it as a promising candidate for further drug development. These application notes provide a comprehensive overview of the available in vivo data and detailed protocols for conducting preclinical studies in animal models.

Data Presentation

In Vitro and In Vivo Efficacy

This compound (compound 33) has demonstrated potent activity against the amastigote stage of Leishmania donovani and significant parasite inhibition in a golden hamster model.

ParameterValueSpecies/ModelSource
In Vitro IC50 5.39 µMLeishmania donovani (amastigotes)[1]
In Vivo Efficacy 56.3% parasite inhibitionLeishmania donovani infected golden hamster[1]
In Vivo Dosage 50 mg/kg/day for 5 days (intraperitoneal)Golden Hamster[1]

IC50: Half-maximal inhibitory concentration

Pharmacokinetic Profile

While specific pharmacokinetic parameters for this compound have not been detailed in publicly available literature, studies have confirmed its satisfactory exposure following intraperitoneal administration in animal models.[1] The following table outlines typical parameters assessed in preclinical pharmacokinetic studies for novel antileishmanial compounds.

ParameterDescriptionAnimal ModelRoute of Administration
Cmax Maximum (or peak) serum concentration that a drug achieves.Rodent (Mouse/Hamster)Intravenous, Oral, Intraperitoneal
Tmax Time at which the Cmax is observed.Rodent (Mouse/Hamster)Oral, Intraperitoneal
AUC Area under the curve; a measure of total drug exposure over time.Rodent (Mouse/Hamster)Intravenous, Oral, Intraperitoneal
t1/2 Half-life; the time required for the drug concentration to decrease by half.Rodent (Mouse/Hamster)Intravenous, Oral, Intraperitoneal
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Rodent (Mouse/Hamster)Oral, Intraperitoneal

Experimental Protocols

In Vivo Efficacy Assessment in the Golden Hamster Model of Visceral Leishmaniasis

This protocol is a representative method for evaluating the in vivo antileishmanial efficacy of compounds like this compound.

1. Animal Model and Parasite Strain:

  • Animal: Male golden hamsters (Mesocricetus auratus), 4-6 weeks old.

  • Parasite: Leishmania donovani (e.g., AG83 strain) maintained in hamsters. Amastigotes are isolated from the spleens of infected donor hamsters.

2. Infection Procedure:

  • Amastigotes are isolated from the spleen of a heavily infected donor hamster in sterile, ice-cold RPMI-1640 medium.

  • The number of viable amastigotes is determined using a hemocytometer.

  • Each hamster is infected intracardially with approximately 1 x 107 amastigotes in 0.1 mL of medium.

3. Drug Formulation and Administration:

  • This compound is formulated in a suitable vehicle (e.g., 10% DMSO in sterile saline).

  • Treatment is initiated on day 21 post-infection.

  • The compound is administered intraperitoneally at a dose of 50 mg/kg body weight, once daily for 5 consecutive days.

  • A control group receives the vehicle only, and a positive control group can be treated with a standard drug like miltefosine.

4. Assessment of Parasite Burden:

  • On day 7 post-treatment (day 33 post-infection), hamsters are euthanized.

  • The spleen and liver are aseptically removed and weighed.

  • Impression smears of the spleen and liver are made on glass slides, fixed with methanol, and stained with Giemsa stain.

  • The parasite burden is determined by counting the number of amastigotes per 1000 host cell nuclei and expressed as Leishman-Donovan Units (LDU), calculated as:

    • LDU = (Number of amastigotes / Number of host cell nuclei) x organ weight (in mg).

  • The percentage of parasite inhibition is calculated relative to the vehicle-treated control group.

Pharmacokinetic Study in a Rodent Model

This is a general protocol for assessing the pharmacokinetic properties of a novel chemical entity.

1. Animal Model:

  • Male BALB/c mice or golden hamsters, 6-8 weeks old.

2. Drug Administration:

  • For intravenous (IV) administration, the compound is dissolved in a suitable vehicle and administered via the tail vein.

  • For intraperitoneal (IP) or oral (PO) administration, the compound is administered via gavage or injection.

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing from the retro-orbital sinus or tail vein into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

Experimental Workflow for In Vivo Efficacy Study```dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Golden Hamsters Infection Intracardial Infection Animal_Model->Infection Parasite_Culture Leishmania donovani Amastigotes Parasite_Culture->Infection Treatment Drug Administration (5 days) Infection->Treatment Euthanasia Euthanasia & Organ Harvest Treatment->Euthanasia Smear_Prep Spleen & Liver Smears Euthanasia->Smear_Prep Staining Giemsa Staining Smear_Prep->Staining Microscopy Parasite Quantification (LDU) Staining->Microscopy Data_Analysis Calculate % Inhibition Microscopy->Data_Analysis

Caption: Hypothesized mechanism of action for quinoline-based antileishmanial agents.

References

Application Note: Dosing and Administration of "Antileishmanial Agent-24" in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides standardized protocols for the formulation, dosing, and administration of the experimental compound "Antileishmanial Agent-24" in mouse models of visceral and cutaneous leishmaniasis. These guidelines are intended to ensure reproducibility and accuracy in preclinical efficacy and pharmacokinetic studies.

Disclaimer: "this compound" is a fictional compound. The following protocols are based on established methodologies for evaluating novel antileishmanial drug candidates in laboratory mice.[1][2][3] Researchers must adapt these protocols based on the specific physicochemical properties of their test compound and adhere to all institutional and national animal welfare regulations.

Compound Profile and Formulation

A critical first step in any in vivo study is the preparation of a stable and consistently deliverable drug formulation. The selection of a vehicle depends on the solubility of the test agent.[4][5]

1.1 Hypothetical Compound Characteristics:

  • Appearance: White to off-white crystalline powder.

  • Solubility: Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO).

  • Storage: Store at 2-8°C, protected from light.

1.2 Recommended Vehicle Selection: For poorly soluble compounds like Agent-24, a multi-component vehicle system is often required to achieve a homogenous suspension or solution suitable for administration.[4][5][6]

  • For Oral (PO) and Intraperitoneal (IP) Administration: A common vehicle is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[7]

  • For Intravenous (IV) Administration: A solution is required. A common vehicle system for compounds soluble in DMSO is a mixture such as 10% DMSO, 40% PEG 400, and 50% sterile saline.[8] The final concentration of DMSO should be carefully controlled to avoid toxicity.[4]

1.3 Preparation Protocol for an IP/PO Dosing Suspension (10 mg/mL):

  • Weigh the required amount of this compound.

  • In a sterile container, first, create a paste by adding a small volume of the vehicle (e.g., 0.5% CMC, 0.1% Tween 80) to the powder.

  • Triturate the paste until it is smooth and homogenous.

  • Gradually add the remaining vehicle in small volumes, mixing thoroughly after each addition to ensure a uniform suspension.

  • Vortex the final suspension for 1-2 minutes before drawing each dose to ensure uniformity.

Table 1: Example Dose Formulation Guide (for a 25g mouse, 10 mL/kg dosing volume)
Target Dose (mg/kg)Mouse Weight (g)Dosing Volume (mL)Concentration (mg/mL)Amount of Agent-24 per 10 mL Vehicle (mg)
10250.251.010
25250.252.525
50250.255.050
100250.2510.0100

Murine Models of Leishmaniasis

The choice of mouse and parasite strain is critical and depends on the clinical form of leishmaniasis being studied (visceral vs. cutaneous).[1][9]

  • Visceral Leishmaniasis (VL): BALB/c mice are highly susceptible to Leishmania donovani or L. infantum and are commonly used.[10] Infection typically leads to parasite replication in the liver and spleen, mimicking human VL.[9][10]

  • Cutaneous Leishmaniasis (CL): BALB/c mice are susceptible to Leishmania major, developing characteristic skin lesions, while C57BL/6 mice are more resistant and can resolve the infection.[1][11] This model is useful for studying both pathology and immune response.

Experimental Protocols

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.1 Overall Experimental Workflow

The typical workflow involves acclimatizing the animals, establishing the infection, administering the treatment over a set period, and finally, evaluating the outcomes.

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Endpoint Analysis acclimate Animal Acclimatization (7 Days) infect Parasite Infection (e.g., IV for VL, Footpad for CL) acclimate->infect Day 0 treat_start Initiate Treatment (e.g., Day 7 Post-Infection) infect->treat_start Allow Infection Establishment monitor Daily Dosing & Monitoring (e.g., 14-28 Days) treat_start->monitor euthanasia Euthanasia & Tissue Harvest (Liver, Spleen, Skin Lesion) monitor->euthanasia End of Study analysis Parasite Burden Quantification (Limiting Dilution Assay, qPCR) euthanasia->analysis

Caption: General experimental workflow for in vivo efficacy testing.

3.2 Infection Protocols

  • Visceral Leishmaniasis (L. donovani):

    • Culture L. donovani promastigotes to the stationary phase.

    • Harvest and wash the parasites in sterile phosphate-buffered saline (PBS).

    • Infect BALB/c mice via intravenous (IV) injection into the lateral tail vein with 1-2 x 10^7 stationary-phase promastigotes in a volume of 100-200 µL.[12]

  • Cutaneous Leishmaniasis (L. major):

    • Culture L. major promastigotes to the stationary (metacyclic) phase.[13][14]

    • Harvest and resuspend parasites in sterile PBS.

    • Inject 1-2 x 10^6 metacyclic promastigotes subcutaneously into the hind footpad in a small volume (20-50 µL).[14][15]

3.3 Administration Routes

The choice of administration route can significantly impact drug bioavailability and efficacy.[16][17] Oral gavage and intraperitoneal injection are common for screening studies, while intravenous injection is used for pharmacokinetic analysis.[16][18]

G cluster_routes Administration Routes cluster_absorption Systemic Circulation compound Agent-24 Formulation PO Oral Gavage (PO) compound->PO Gastrointestinal Tract IP Intraperitoneal (IP) compound->IP Peritoneal Cavity IV Intravenous (IV) compound->IV Direct Injection blood Bloodstream PO->blood First-Pass Metabolism IP->blood Rapid Absorption IV->blood 100% Bioavailability

Caption: Common routes of administration for experimental agents in mice.

  • Oral Gavage (PO):

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice).

    • Gently restrain the mouse, ensuring its head and body are aligned.

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Pass the needle along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Administer the substance slowly. Recommended volume is typically 5-10 mL/kg.[19][20]

  • Intraperitoneal (IP) Injection:

    • Use a 25-27 gauge needle.

    • Position the mouse with its head tilted downwards.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid (urine, blood) is drawn back before injecting.

    • Administer the substance. Recommended volume is typically 10-20 mL/kg.[19]

Study Design and Data Presentation

A well-structured study includes appropriate control groups and clear endpoints.

Table 2: Example Efficacy Study Design for Visceral Leishmaniasis
GroupTreatmentDose (mg/kg/day)RouteScheduleNo. of Mice
1Vehicle ControlN/AIPDaily, 14 days6-8
2Positive Control (Amphotericin B)1IVEvery other day, 5 doses6-8
3This compound10IPDaily, 14 days6-8
4This compound25IPDaily, 14 days6-8
5This compound50IPDaily, 14 days6-8
Table 3: Summary of Endpoint Data Collection
ParameterVisceral Leishmaniasis (VL)Cutaneous Leishmaniasis (CL)
Primary Efficacy Parasite burden in liver & spleen (Leishman Donovan Units, qPCR, Limiting Dilution Assay)Lesion size (measured weekly with calipers), Parasite burden in lesion and draining lymph node
Toxicity/Health Body weight (measured 2-3 times weekly), Clinical signs (ruffled fur, inactivity)Body weight, Clinical signs
Organ Metrics Spleen and liver weight (at endpoint)N/A

Hypothetical Mechanism of Action

Understanding the potential mechanism of action can guide study design. Let's hypothesize that Agent-24 inhibits a critical parasite-specific enzyme, such as Trypanothione Reductase (TryR), which is essential for the parasite's defense against oxidative stress.

G cluster_host Host Macrophage cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) TryS2 Trypanothione (oxidized) ROS->TryS2 Oxidizes Death Parasite Death ROS->Death Causes Oxidative Damage TryR Trypanothione Reductase (TryR) TryR->TryS2 Catalyzes TryR->Death TrySH2 Trypanothione (reduced) TryS2->TrySH2 Reduction TrySH2->ROS Neutralizes Agent24 This compound Agent24->TryR Inhibits

References

"Antileishmanial agent-24" solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antileishmanial agent-24, also identified as compound 33, is a novel quinoline-piperazine derivative with demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This document provides detailed application notes and standardized protocols for the handling, solubility testing, and experimental use of this compound in a research setting. The protocols outlined below are based on established methodologies for the in vitro and in vivo evaluation of antileishmanial compounds.

Physicochemical Properties

A summary of the known properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 2-((4-((4-(3,4-dichlorophenyl)piperazin-1-yl)methyl)phenoxy)methyl)quinolineN/A
CAS Number 2999670-36-7[cite: N/A]
Molecular Formula C29H27Cl2N3ON/A
Molecular Weight 504.45 g/mol N/A
In Vitro Activity (IC50) 5.39 µM (against L. donovani amastigotes)[cite: N/A]
In Vivo Efficacy 56.32% inhibition in hamster model (50 mg/kg/day for 5 days)[cite: N/A]

Solubility

Specific solubility data for this compound in various solvents has not been published. Therefore, it is essential to determine its solubility profile experimentally to prepare appropriate stock solutions for in vitro and in vivo studies. Below is a general protocol for determining the solubility of a novel compound.

Protocol: Determination of Thermodynamic Solubility

This protocol is designed to determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selection of solvents (e.g., DMSO, ethanol, methanol, water, PBS)

  • 2.0 mL microcentrifuge tubes

  • Thermomixer or shaking incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated analytical balance

Procedure:

  • Prepare a standard stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration.

  • Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the test solvent.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted supernatant by HPLC to determine the concentration of the dissolved compound.

  • Construct a calibration curve using serial dilutions of the standard stock solution.

  • Calculate the solubility of this compound in the test solvent based on the concentration determined from the HPLC analysis and the dilution factor.

Data Presentation: The results should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
DMSO25
Ethanol25
PBS (pH 7.4)25
Water25

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

For in vitro experiments, a concentrated stock solution of this compound is typically prepared in 100% dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, amber glass vials or microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Antileishmanial Activity against L. donovani Amastigotes

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against the intracellular amastigote stage of L. donovani.

Workflow Diagram:

G cluster_0 Cell Culture and Infection cluster_1 Compound Treatment cluster_2 Quantification and Analysis A Plate THP-1 monocytes B Differentiate with PMA A->B C Infect with L. donovani promastigotes B->C D Incubate for 24h C->D E Prepare serial dilutions of this compound D->E F Add compound to infected macrophages E->F G Incubate for 72h F->G H Lyse macrophages G->H I Quantify amastigotes (e.g., luciferase assay) H->I J Calculate IC50 I->J

Caption: Workflow for in vitro antileishmanial activity assessment.

Materials:

  • Leishmania donovani promastigotes (e.g., expressing luciferase)

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound stock solution in DMSO

  • Positive control (e.g., miltefosine)

  • 96-well clear-bottom black plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Differentiation:

    • Seed THP-1 monocytes into 96-well plates at a density of 5 x 10^4 cells/well in RPMI-1640 medium.

    • Induce differentiation into macrophages by adding PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After differentiation, wash the adherent macrophages with fresh medium to remove PMA.

  • Infection:

    • Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • After incubation, wash the cells to remove non-phagocytosed promastigotes.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the DMSO stock solution in culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Add the diluted compound to the infected macrophages in triplicate. Include wells with untreated infected cells (negative control) and cells treated with a standard drug like miltefosine (positive control).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Amastigote Viability:

    • After the incubation period, lyse the macrophages using a suitable lysis buffer.

    • If using a luciferase-expressing parasite strain, add the luciferase assay substrate to the wells.

    • Measure the luminescence using a luminometer. The light output is proportional to the number of viable amastigotes.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each concentration of the compound relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in the established golden hamster model of visceral leishmaniasis.

Workflow Diagram:

G cluster_0 Infection cluster_1 Treatment cluster_2 Evaluation A Infect hamsters with L. donovani promastigotes B Allow infection to establish (e.g., 30 days) A->B C Prepare this compound formulation B->C D Administer compound daily for 5 days C->D E Sacrifice hamsters D->E F Harvest spleen and liver E->F G Determine parasite burden (LDU) F->G H Calculate percent inhibition G->H

Caption: Workflow for in vivo efficacy testing in a hamster model.

Materials:

  • Male golden hamsters (4-6 weeks old)

  • Leishmania donovani promastigotes

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water, or a solution containing Tween 80 and/or PEG-400, depending on solubility)

  • Positive control drug (e.g., miltefosine)

  • Gavage needles

  • Dissection tools

  • Microscope slides and Giemsa stain

  • Microscope

Procedure:

  • Infection:

    • Infect hamsters via intracardiac or intravenous injection with approximately 1 x 10^7 stationary-phase L. donovani promastigotes.

    • Allow the infection to establish for a period of 30-60 days.

  • Compound Formulation and Administration:

    • Based on solubility data, prepare a homogenous suspension or solution of this compound in a suitable vehicle. Sonication may be required to achieve a uniform suspension.

    • Group the infected animals and administer the compound orally or intraperitoneally once daily for 5 consecutive days at a predetermined dose (e.g., 50 mg/kg).

    • Include a vehicle-treated control group and a positive control group treated with a standard drug.

  • Assessment of Parasite Burden:

    • At a set time point after the last treatment (e.g., 7-14 days), euthanize the animals.

    • Aseptically remove the spleen and liver and weigh them.

    • Prepare impression smears of the spleen and a small piece of the liver on microscope slides.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei under a microscope.

  • Data Analysis:

    • Calculate the Leishman-Donovan Units (LDU) for the spleen and liver using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x organ weight (in mg)

    • Calculate the percentage of parasite inhibition for the treated groups compared to the vehicle control group: % Inhibition = [ (LDU of control group - LDU of treated group) / LDU of control group ] x 100

Signaling Pathways

The precise mechanism of action and the signaling pathways affected by this compound are not yet elucidated. Further research is required to identify its molecular targets within the Leishmania parasite. A hypothetical signaling pathway diagram illustrating potential targets for antileishmanial drugs is provided below.

G cluster_0 Potential Drug Targets in Leishmania cluster_1 Cellular Processes cluster_2 Outcome A DNA Topoisomerase E DNA Replication A->E B Trypanothione Reductase F Redox Homeostasis B->F C Ergosterol Biosynthesis G Membrane Integrity C->G D Protein Kinases H Signal Transduction D->H I Parasite Death E->I F->I G->I H->I

Caption: Potential signaling pathways targeted by antileishmanial drugs.

Application Notes and Protocols for the Quantification of Antileishmanial Agent-24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antileishmanial agent-24, also identified as compound 33, is a novel quinoline-piperazine/pyrrolidine derivative that has demonstrated significant in vitro activity against Leishmania amastigotes, with a reported IC50 of 5.39 μM.[1] As a promising candidate in the drug development pipeline for leishmaniasis, robust and reliable analytical methods for its quantification in various biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methodologies are based on established analytical techniques for other antileishmanial agents and small molecule drugs.[2][3][4][5]

Proposed Mechanism of Action: Signaling Pathway

While the precise mechanism of action for this compound is still under investigation, many antileishmanial compounds interfere with vital parasite biochemical pathways. A potential target could be enzymes essential for parasite survival, such as pteridine reductase (PTR1), which is crucial for the parasite's folate metabolism.[6] The diagram below illustrates a hypothetical signaling pathway inhibition by this compound.

G cluster_parasite Leishmania Parasite cluster_inhibition Inhibition DNA DNA Synthesis DHFR_TS DHFR-TS PTR1 Pteridine Reductase 1 (PTR1) Pteridine Pteridine Dihydrofolate Dihydrofolate Pteridine->Dihydrofolate Biopterin Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR-TS Tetrahydrofolate->DNA Agent24 This compound Agent24->PTR1 Inhibition

Caption: Hypothetical inhibition of the Leishmania folate biosynthesis pathway by this compound.

Analytical Methodologies

Two primary methods are proposed for the quantification of this compound: a cost-effective HPLC-UV method suitable for routine analysis and a highly sensitive and specific LC-MS/MS method for bioanalytical studies requiring lower detection limits.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from established protocols for the quantification of other antileishmanial drugs and is suitable for the analysis of bulk drug substance, formulation assays, and in vitro studies with relatively high concentrations of the analyte.[2][7]

Experimental Workflow: HPLC-UV Analysis

G Sample Sample Preparation (e.g., Plasma, Microsomes) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Quantification Data Acquisition & Quantification HPLC->Quantification

Caption: General experimental workflow for HPLC-UV based quantification.

Protocol: HPLC-UV Quantification of this compound

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Zorbax SB-C18, 5 µm (4.6 x 250 mm) or equivalent.[2]

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized; start with 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound (a wavelength scan should be performed).

b. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., DMSO, Methanol).

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

c. Sample Preparation (from Biological Matrix, e.g., Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 15 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.

Table 1: Proposed HPLC-UV Method Validation Parameters

ParameterProposed Acceptance Criteria
Linearity (r²) ≥ 0.99
Range 0.1 - 50 µg/mL
Accuracy 85 - 115%
Precision (%RSD) ≤ 15%
Limit of Quantification (LOQ) 0.1 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for pharmacokinetic studies in biological fluids where concentrations are expected to be low. The protocol is based on similar validated methods for other novel antileishmanial agents.[3][4][5][8]

Experimental Workflow: LC-MS/MS Analysis

G Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Analysis MRM Data Acquisition Inject->Analysis Quantify Quantification Analysis->Quantify

Caption: Workflow for bioanalytical sample processing and LC-MS/MS analysis.

Protocol: LC-MS/MS Quantification of this compound

a. Instrumentation and Chromatographic Conditions:

  • LC System: UPLC system for rapid and high-resolution separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18, 1.7 µm (2.1 x 50 mm) or similar.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: To be optimized for optimal separation and peak shape.

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.

b. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and a suitable internal standard. The precursor ion (Q1) will be the [M+H]⁺, and the product ion (Q3) will be a stable fragment after collision-induced dissociation.

  • Source Parameters: To be optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

c. Preparation of Standard and QC Samples:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent.

  • Prepare working standards by serially diluting the stock solution and spiking into the appropriate biological matrix (e.g., rat plasma) to generate a calibration curve (e.g., 1 - 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

d. Sample Preparation:

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.[5]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 20 minutes at 4 °C.[5]

  • Transfer the supernatant to an autosampler vial for injection.

Table 2: Proposed LC-MS/MS Method Validation Parameters

ParameterProposed Acceptance Criteria
Linearity (r²) ≥ 0.995
Range 1 - 1000 ng/mL
Accuracy 85 - 115% (80 - 120% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Matrix Effect Within acceptable limits (e.g., 85 - 115%)
Recovery Consistent, precise, and reproducible

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a robust starting point for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine analysis of higher concentration samples, while the LC-MS/MS method provides the high sensitivity and specificity required for demanding bioanalytical applications such as pharmacokinetic studies. It is imperative that these proposed methods are fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation in formal drug development studies.

References

"Antileishmanial agent-24" for high-throughput screening assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and complex administration routes. The discovery of novel, effective, and safe antileishmanial agents is a critical priority in drug development. Antileishmanial agent-24, also identified as compound 33 in recent literature, is a promising quinoline-piperazine derivative demonstrating potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize new antileishmanial compounds.

This compound: A Profile

This compound emerged from a series of quinoline-piperazine/pyrrolidine derivatives developed through a molecular hybridization approach.[1][3] It has shown significant efficacy against the intracellular amastigote stage of Leishmania donovani, which is the clinically relevant form of the parasite residing within host macrophages.

Putative Mechanism of Action: While the precise molecular target of this compound has not been fully elucidated, quinoline-based antileishmanial compounds are known to act through various mechanisms. These can include disruption of parasite bioenergetics by affecting mitochondrial function, inhibition of ergosterol biosynthesis, and interference with DNA topoisomerases.[4][5] It is hypothesized that this compound may share one or more of these mechanisms, leading to parasite death. Further research is required to pinpoint its specific mode of action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound (Compound 33) as reported in the literature.

Table 1: In Vitro Activity of this compound against Leishmania donovani

CompoundTarget StageIC50 (µM)Standard Drug (Miltefosine) IC50 (µM)
This compoundAmastigotes5.399.25 ± 0.17

Data sourced from Katiyar, S. et al. Eur J Med Chem. 2023.[1]

Table 2: In Vivo Efficacy of this compound in a Golden Hamster Model of Visceral Leishmaniasis

CompoundDoseAdministration RouteTreatment Duration% Inhibition of Parasite Burden
This compound50 mg/kg/dayIntraperitoneal5 days56.32

Data sourced from Katiyar, S. et al. Eur J Med Chem. 2023.[1][2]

High-Throughput Screening (HTS) Protocols

These protocols are designed for the high-throughput screening of compound libraries to identify novel antileishmanial agents, using this compound as a reference or control compound.

Protocol 1: Primary Screening - In Vitro Promastigote Viability Assay

This assay is a rapid and cost-effective primary screen to identify compounds with activity against the extracellular, promastigote stage of the Leishmania parasite.

Materials:

  • Leishmania donovani promastigotes

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL)

  • Compound library, this compound, and standard drug (e.g., Miltefosine)

  • 384-well microplates

  • Plate reader (fluorescence)

Methodology:

  • Culture Leishmania donovani promastigotes in M199 medium until they reach the late logarithmic phase of growth.

  • Dilute the promastigotes to a final concentration of 1 x 10^6 cells/mL in fresh medium.

  • Dispense 50 µL of the cell suspension into each well of a 384-well plate.

  • Add test compounds from the library, this compound (as a positive control), and a standard drug (e.g., Miltefosine) to the wells at a desired final concentration (e.g., 10 µM). Include vehicle control (e.g., DMSO) wells.

  • Incubate the plates at 26°C for 48 hours.

  • Add 10 µL of resazurin solution to each well and incubate for another 24 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of parasite growth inhibition for each compound relative to the vehicle control.

Protocol 2: Secondary Screening - In Vitro Intracellular Amastigote Assay

This assay is a more clinically relevant secondary screen to confirm the activity of hits from the primary screen against the intracellular amastigote stage.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Leishmania donovani promastigotes (stationary phase)

  • Compound library hits, this compound, and standard drug (e.g., Amphotericin B)

  • 384-well microplates

  • High-content imaging system or plate reader

Methodology:

  • Seed THP-1 cells in 384-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium containing PMA (100 ng/mL) and incubate for 48-72 hours to allow differentiation into macrophages.

  • Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for parasite internalization.

  • Remove the medium and any non-internalized promastigotes by gentle washing.

  • Add fresh medium containing serial dilutions of the hit compounds, this compound, and a standard drug.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Fix and stain the cells with a DNA dye (e.g., DAPI) to visualize macrophage and amastigote nuclei.

  • Image the plates using a high-content imaging system and quantify the number of amastigotes per macrophage.

  • Determine the IC50 value for each compound.

Protocol 3: Cytotoxicity Assay

This assay is crucial to assess the selectivity of the active compounds by measuring their toxicity against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., THP-1, HepG2, or HEK293)

  • Appropriate cell culture medium with 10% FBS

  • Resazurin sodium salt solution or other viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Hit compounds, this compound

  • 384-well microplates

  • Plate reader

Methodology:

  • Seed the mammalian cells in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Add serial dilutions of the hit compounds and this compound to the wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Perform a cell viability assay according to the manufacturer's instructions (e.g., add resazurin and measure fluorescence).

  • Calculate the CC50 (50% cytotoxic concentration) for each compound.

  • Determine the Selectivity Index (SI) for each compound by dividing the CC50 by the amastigote IC50. A higher SI indicates greater selectivity for the parasite.

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Confirmation cluster_lead Lead Identification start Compound Library promastigote_assay Promastigote Viability Assay (e.g., Resazurin) start->promastigote_assay amastigote_assay Intracellular Amastigote Assay (High-Content Imaging) promastigote_assay->amastigote_assay Active Hits cytotoxicity_assay Mammalian Cell Cytotoxicity Assay amastigote_assay->cytotoxicity_assay hit_to_lead Hit-to-Lead Optimization cytotoxicity_assay->hit_to_lead Selective Hits

Caption: High-throughput screening workflow for antileishmanial drug discovery.

Putative_MoA cluster_parasite Leishmania Parasite agent This compound (Quinoline-piperazine derivative) mito Mitochondrial Dysfunction agent->mito Putative ergosterol Ergosterol Biosynthesis Inhibition agent->ergosterol Putative topoisomerase DNA Topoisomerase Inhibition agent->topoisomerase Putative death Parasite Death mito->death ergosterol->death topoisomerase->death

Caption: Putative mechanisms of action for quinoline-based antileishmanial agents.

References

Application Notes and Protocols for Antileishmanial Agent-24 Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antileishmanial agent-24" has been identified as compound 33 in a recent publication by Katiyar, S. et al. in the European Journal of Medicinal Chemistry (2023)[1][2]. At present, there is no publicly available information regarding specific delivery systems or formulations for this compound. The following Application Notes and Protocols are based on established delivery systems for other quinoline-based antileishmanial agents and are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, poor bioavailability, and emerging drug resistance[3]. "this compound," a novel quinoline-piperazine derivative, has demonstrated promising in vitro activity against Leishmania donovani amastigotes with an IC50 of 5.39 μM[1]. The development of effective delivery systems is crucial to enhance its therapeutic potential by improving solubility, enabling targeted delivery to infected macrophages, and reducing systemic toxicity. This document outlines protocols for the formulation and characterization of liposomal and polymeric nanoparticle delivery systems, which have shown success for other quinoline-based antileishmanial drugs[4][5][6].

Section 1: Liposomal Formulation of Quinoline-Based Antileishmanial Agents

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are particularly well-suited for treating leishmaniasis as they are readily taken up by macrophages, the host cells for Leishmania parasites.

Application Note 1.1: Preparation of a Liposomal Formulation

This protocol is adapted from studies on 2-n-propylquinoline, a hydrophobic quinoline with antileishmanial activity[4].

Objective: To prepare a liposomal formulation of a hydrophobic quinoline-based antileishmanial agent.

Materials:

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • This compound (or representative quinoline compound)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Hydration:

    • Dissolve Soybean Phosphatidylcholine (SPC), cholesterol, and the antileishmanial agent in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at 40°C until a thin, dry lipid film is formed on the inner wall of the flask.

    • Further, dry the lipid film under a stream of nitrogen for at least 1 hour to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film with Phosphate Buffered Saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice for 15-20 minutes or in a bath sonicator for 30-60 minutes.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-15 passes.

  • Purification:

    • Remove the unencapsulated drug by centrifugation at 15,000 rpm for 30 minutes at 4°C.

    • Wash the resulting liposomal pellet twice with PBS and resuspend in a suitable volume of PBS for further characterization.

Data Presentation: Physicochemical Characterization of a Representative Quinoline Liposomal Formulation

The following table summarizes typical characterization data for a liposomal formulation of a 2-n-propylquinoline[4].

ParameterValueMethod of Analysis
Particle Size (Diameter) ~ 160 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -25 mV to -35 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) 53%UV-Vis Spectrophotometry / HPLC
Drug Loading (%) ~ 5% (molar proportion)UV-Vis Spectrophotometry / HPLC

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Formulation cluster_char Characterization start Dissolve Lipids & Drug in Organic Solvent film Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration with PBS (Formation of MLVs) film->hydration sizing Size Reduction (Sonication/Extrusion) hydration->sizing purification Purification (Centrifugation) sizing->purification final_product Final Liposomal Suspension purification->final_product dls Particle Size & PDI (DLS) final_product->dls Analyze zeta Zeta Potential final_product->zeta Analyze ee Encapsulation Efficiency (HPLC/UV-Vis) final_product->ee Analyze

Workflow for liposomal formulation and characterization.

Section 2: Polymeric Nanoparticle Formulation of Quinoline-Based Antileishmanial Agents

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for sustained drug release. These nanoparticles are also efficiently phagocytosed by macrophages.

Application Note 2.1: Preparation of PLGA Nanoparticles

This protocol is based on the nanoprecipitation method, which is suitable for hydrophobic drugs like many quinoline derivatives[5].

Objective: To prepare PLGA nanoparticles encapsulating a hydrophobic quinoline-based antileishmanial agent.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound (or representative quinoline compound)

  • Acetone (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Ultracentrifuge

Protocol:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and the antileishmanial agent (e.g., 10 mg) in a minimal volume of acetone (e.g., 5 mL).

  • Nanoprecipitation:

    • Prepare an aqueous solution of PVA (e.g., 20 mL of 1% w/v).

    • While stirring the PVA solution vigorously on a magnetic stirrer, add the organic phase dropwise.

    • Nanoparticles will form instantaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation:

    • Continue stirring the suspension for 3-4 hours at room temperature in a fume hood to allow for the complete evaporation of the organic solvent (acetone).

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by ultracentrifugation (e.g., 20,000 rpm for 30 minutes at 4°C).

    • Discard the supernatant containing the unencapsulated drug and residual PVA.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to ensure the removal of any surface-adsorbed drug and stabilizer.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.

Data Presentation: Physicochemical Characterization of a Representative Quinoline Polymeric Nanoparticle Formulation

The following table summarizes typical characterization data for a polymeric nanoparticle formulation of primaquine, a quinoline drug[5].

ParameterValueMethod of Analysis
Particle Size (Diameter) 200 - 500 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 mV to -25 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) 80 - 87%UV-Vis Spectrophotometry / HPLC
Drug Loading (%) 5 - 10%UV-Vis Spectrophotometry / HPLC

Section 3: In Vitro Drug Release and Efficacy Studies

Protocol 3.1: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the antileishmanial agent from the formulated delivery system.

Methodology:

  • Place a known amount of the drug-loaded liposomes or nanoparticles in a dialysis bag (with an appropriate molecular weight cut-off).

  • Suspend the dialysis bag in a release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to mimic the phagolysosomal environment) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of drug released in the aliquots using a validated HPLC or UV-Vis spectrophotometry method.

  • Plot the cumulative percentage of drug released versus time.

Protocol 3.2: In Vitro Efficacy against Intracellular Amastigotes

Objective: To determine the efficacy of the formulated antileishmanial agent against the intracellular amastigote stage of Leishmania donovani.

Methodology:

  • Seed peritoneal macrophages from BALB/c mice or a macrophage cell line (e.g., J774A.1) in 96-well plates and allow them to adhere.

  • Infect the adherent macrophages with L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • After 24 hours of infection, wash the wells to remove non-phagocytosed promastigotes.

  • Add serial dilutions of the free drug, drug-loaded formulations, and empty (blank) formulations to the infected macrophages.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the 50% inhibitory concentration (IC50) for each formulation.

Signaling Pathway: Potential Mechanism of Action for Quinoline-Based Agents

While the precise mechanism of "this compound" is yet to be fully elucidated, other quinoline-based antiprotozoals are known to interfere with key parasite metabolic pathways, such as heme detoxification and mitochondrial function. The diagram below illustrates a hypothetical mechanism involving mitochondrial disruption.

Signaling_Pathway cluster_macrophage Infected Macrophage cluster_parasite Leishmania Amastigote formulation Drug-Loaded Nanoparticle (e.g., Liposome) phagocytosis Phagocytosis formulation->phagocytosis Uptake phagolysosome Phagolysosome (pH ~5.5) phagocytosis->phagolysosome release Drug Release phagolysosome->release agent Antileishmanial Agent-24 release->agent mitochondrion Mitochondrion agent->mitochondrion Targets membrane_potential Disruption of Mitochondrial Membrane Potential (ΔΨm) mitochondrion->membrane_potential Leads to atp ATP Depletion membrane_potential->atp ros Increased ROS Production membrane_potential->ros apoptosis Parasite Apoptosis atp->apoptosis ros->apoptosis

Hypothetical mechanism of action for a quinoline agent.

References

Application Notes and Protocols: Use of Antileishmanial Agent-24 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antileishmanial agent-24," also identified as compound 33, is a novel quinoline-piperazine derivative with demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These application notes provide a summary of the available preclinical data for this agent and offer standardized protocols for its evaluation, both as a standalone agent and in the context of potential (though not yet studied) combination therapies. While no combination studies involving this compound have been published to date, this document provides exemplary protocols for assessing synergistic effects, which can be adapted for future investigations.

Quantitative Data for this compound

The following table summarizes the reported in vitro and in vivo efficacy of this compound (compound 33).

ParameterValueSpecies/ModelSource
In Vitro Activity
IC50 (Intracellular Amastigotes)5.39 µMLeishmania donovani[1][2]
In Vivo Efficacy
Parasite Inhibition56.32%Golden Hamster Model (L. donovani)[1][3]
Dosing Regimen50 mg/kg/day for 5 days (intraperitoneal)Golden Hamster Model (L. donovani)[3]

Note: IC50 refers to the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the study that first described this compound and can be adapted for further research.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This protocol is for determining the half-maximal inhibitory concentration (IC50) against intracellular amastigotes of L. donovani.

Materials:

  • Leishmania donovani promastigotes (luciferase-expressing strain recommended for ease of quantification)

  • Peritoneal macrophages from BALB/c mice or a suitable macrophage cell line (e.g., J774A.1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Miltefosine (as a standard control)

  • Luciferase assay substrate

  • 96-well clear bottom black plates

  • Luminometer

Procedure:

  • Harvest peritoneal macrophages from BALB/c mice and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Allow adherence for 24 hours.

  • Infect the macrophages with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:10.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Prepare serial dilutions of this compound and the standard drug (Miltefosine) in culture medium.

  • Add the drug dilutions to the infected macrophages and incubate for 72 hours.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of parasite inhibition for each drug concentration compared to the untreated control.

  • Determine the IC50 value by plotting the percentage inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study (Golden Hamster Model)

This protocol outlines the procedure for evaluating the in vivo antileishmanial efficacy in a golden hamster model of visceral leishmaniasis.

Materials:

  • Golden hamsters

  • Leishmania donovani promastigotes

  • This compound

  • Vehicle for drug administration (e.g., 10% Tween 80 in saline)

  • Spleen and liver tissue collection tools

  • Giemsa stain

  • Microscope

Procedure:

  • Infect golden hamsters intracardially with 1 x 10^7 stationary phase L. donovani promastigotes.

  • After a 30-day post-infection period to establish infection, divide the hamsters into treatment and control groups.

  • Administer this compound intraperitoneally at the desired dose (e.g., 50 mg/kg/day) for 5 consecutive days. The control group should receive the vehicle only.

  • On day 7 post-treatment, euthanize the animals and collect spleen and liver tissues.

  • Prepare tissue smears on glass slides, fix with methanol, and stain with Giemsa.

  • Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei under a microscope.

  • Calculate the percentage of parasite inhibition in the treated groups relative to the control group.

Signaling Pathways and Experimental Workflows

The mechanism of action for this compound has not yet been elucidated. Future studies could investigate its effect on key parasite signaling pathways or metabolic processes.

Example Experimental Workflow for Synergy Studies

As no combination therapy data exists for this compound, the following workflow diagram illustrates a standard approach to assessing synergy with another antileishmanial drug (e.g., Miltefosine).

Synergy_Workflow A Determine IC50 of Agent-24 and Drug B individually B Checkerboard Assay Setup (Serial dilutions of Agent-24 and Drug B) A->B C Treat infected macrophages with drug combinations B->C D Incubate for 72 hours C->D E Measure parasite viability (e.g., Luciferase assay) D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret Results F->G H Synergy (FICI <= 0.5) G->H If I Additive (0.5 < FICI <= 4) G->I If J Antagonism (FICI > 4) G->J If

Caption: Workflow for assessing synergistic effects of two antileishmanial agents.

Conclusion

This compound (compound 33) has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis based on its potent in vitro activity and in vivo efficacy in a hamster model. The provided protocols offer a standardized framework for further investigation of this compound. A critical next step in its development will be to explore its potential in combination therapies with existing antileishmanial drugs to enhance efficacy and potentially reduce the risk of drug resistance. The lack of data on its mechanism of action also represents a key area for future research.

References

Application Notes and Protocols for Efficacy Testing of Antileishmanial Agent-24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe antileishmanial agents is a global health priority due to the limitations of current therapies, including toxicity, high cost, and emerging drug resistance.[1][2] This document provides a comprehensive set of protocols for the preclinical efficacy testing of a novel investigational compound, "Antileishmanial Agent-24." The described experimental design encompasses a tiered screening approach, beginning with in vitro assays to determine the direct activity against the parasite and cytotoxicity to host cells, followed by in vivo studies in established animal models to assess therapeutic efficacy.

Putative Mechanism of Action and Signaling Pathway

While the precise mechanism of this compound is under investigation, preliminary data suggests potential interference with the parasite's sterol biosynthesis pathway, a critical pathway for maintaining membrane integrity in Leishmania.[1][3] Ergosterol and other 24-methyl sterols are essential for the parasite's growth and viability, and their absence in mammalian cells makes this pathway an attractive drug target.[3] It is hypothesized that this compound inhibits a key enzyme, such as sterol 14α-demethylase, leading to the accumulation of toxic sterol precursors and disruption of the parasite's cell membrane.

Antileishmanial_Agent_24_Signaling_Pathway cluster_parasite Leishmania Parasite AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Sterol 14α-demethylase Membrane Cell Membrane Ergosterol->Membrane Incorporation Agent24 This compound Agent24->Lanosterol Inhibition

Caption: Putative signaling pathway of this compound.

Experimental Protocols

A systematic evaluation of this compound will be conducted, progressing from in vitro to in vivo models.

In Vitro Efficacy Testing

The initial phase of testing evaluates the direct effect of this compound on the parasite and its toxicity to mammalian cells.

This assay determines the effect of the compound on the motile, extracellular form of the parasite.

Protocol:

  • Leishmania promastigotes (e.g., L. donovani, L. major) are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) to the late logarithmic phase of growth.

  • The parasites are seeded into 96-well plates at a density of 1 x 10^5 promastigotes/well.

  • This compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Plates are incubated at 25°C for 72 hours.

  • Parasite viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4] The absorbance is read at 570 nm.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

This is a more clinically relevant assay as it targets the intracellular, non-motile form of the parasite that resides within host macrophages.[5][6]

Protocol:

  • Macrophage-like cells (e.g., J774.A1 murine macrophages or THP-1 human monocytes) are seeded in 96-well plates and allowed to adhere.[4]

  • The macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • After 24 hours of incubation to allow for phagocytosis, non-internalized promastigotes are removed by washing.

  • This compound is serially diluted and added to the infected cells.

  • The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

  • The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopy.

  • The 50% effective concentration (EC50) is calculated.

This assay determines the toxicity of this compound to mammalian cells to establish a selectivity index.

Protocol:

  • J774.A1 or THP-1 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Serial dilutions of this compound are added to the cells.

  • The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Cell viability is assessed using the MTT assay.

  • The 50% cytotoxic concentration (CC50) is determined.

  • The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite.

In Vivo Efficacy Testing

Based on promising in vitro activity (high SI), this compound will be evaluated in animal models of leishmaniasis.

Protocol:

  • BALB/c mice are infected intravenously with 1 x 10^7 L. donovani amastigotes.[5][7]

  • Treatment with this compound (e.g., oral or intraperitoneal administration) is initiated 7-14 days post-infection and continued for a specified duration (e.g., 5-10 consecutive days).

  • A control group receives the vehicle, and a positive control group is treated with a standard drug like miltefosine.

  • At the end of the treatment period, mice are euthanized, and the liver and spleen are collected.

  • Parasite burden is determined by counting the number of amastigotes in Giemsa-stained tissue imprints and expressed as Leishman-Donovan Units (LDU).

  • The percentage of parasite inhibition is calculated relative to the untreated control group.

Protocol:

  • BALB/c mice are infected in the footpad or the base of the tail with 2 x 10^6 stationary-phase L. major promastigotes.[7][8]

  • Treatment with this compound (e.g., topical or systemic administration) begins when a palpable lesion develops.

  • Lesion size is measured weekly using a digital caliper.

  • At the end of the study, the parasite load in the lesion and draining lymph nodes is quantified by limiting dilution assay or quantitative PCR.

Data Presentation

All quantitative data should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Activity and Cytotoxicity of this compound

CompoundIC50 (µM) vs. PromastigotesEC50 (µM) vs. AmastigotesCC50 (µM) vs. MacrophagesSelectivity Index (SI)
This compoundValueValueValueValue
Amphotericin BValueValueValueValue
MiltefosineValueValueValueValue

Table 2: In Vivo Efficacy of this compound in the Visceral Leishmaniasis Model

Treatment GroupDose and RouteLiver Parasite Burden (LDU ± SD)Spleen Parasite Burden (LDU ± SD)% Inhibition (Liver)% Inhibition (Spleen)
Untreated ControlVehicleValueValue--
This compoundDose, RouteValueValueValueValue
MiltefosineDose, RouteValueValueValueValue

Table 3: In Vivo Efficacy of this compound in the Cutaneous Leishmaniasis Model

Treatment GroupDose and RouteFinal Lesion Size (mm ± SD)Parasite Load (log10 parasites/lesion ± SD)
Untreated ControlVehicleValueValue
This compoundDose, RouteValueValue
Amphotericin BDose, RouteValueValue

Experimental Workflow Visualization

The overall experimental workflow for the efficacy testing of this compound is depicted below.

Experimental_Workflow cluster_vitro In Vitro Efficacy cluster_vivo In Vivo Efficacy Promastigote_Assay Anti-promastigote Assay (IC50) Selectivity_Index Calculate Selectivity Index (SI) Promastigote_Assay->Selectivity_Index Amastigote_Assay Anti-amastigote Assay (EC50) Amastigote_Assay->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cytotoxicity_Assay->Selectivity_Index VL_Model Visceral Leishmaniasis Model (BALB/c mice) Selectivity_Index->VL_Model High SI CL_Model Cutaneous Leishmaniasis Model (BALB/c mice) Selectivity_Index->CL_Model High SI Efficacy_Evaluation Efficacy Evaluation (Parasite Burden, Lesion Size) VL_Model->Efficacy_Evaluation CL_Model->Efficacy_Evaluation

Caption: Experimental workflow for efficacy testing.

Conclusion

The described protocols provide a robust framework for the preclinical evaluation of this compound. A successful outcome from these studies, demonstrating significant in vitro and in vivo efficacy with a favorable safety profile, would warrant further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for clinical development as a novel treatment for leishmaniasis.

References

Troubleshooting & Optimization

"Antileishmanial agent-24" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antileishmanial agent-24" is a hypothetical designation for a research compound. The following troubleshooting guide is based on established principles for handling poorly soluble novel chemical entities in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility characteristics of this compound?

A1: this compound is a lipophilic molecule with low aqueous solubility. It is classified as a weakly basic compound. Its solubility is highly dependent on pH, showing increased solubility in acidic conditions (pH < pKa) and poor solubility at neutral or basic pH.[1][2] Initial characterization suggests it belongs to the Biopharmaceutical Classification System (BCS) Class II or IV, where low solubility is a primary obstacle to bioavailability.[3]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: The recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM) is 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved before making further dilutions. For some applications, other organic solvents like ethanol or N,N-Dimethylformamide (DMF) may be used, but their compatibility with downstream assays must be verified.

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and what can I do?

A3: This is a common issue known as "solvent-shift" precipitation. While the compound is soluble in pure DMSO, adding this stock to a largely aqueous environment (like cell culture media) drastically reduces the solvent's solvating power, causing the compound to crash out of solution.[4][5]

Solutions:

  • Minimize the DMSO percentage: Keep the final concentration of DMSO in your culture medium as low as possible, typically below 0.5%, and ideally below 0.1%, to minimize solvent toxicity to cells.[6]

  • Increase the stock concentration: Prepare a more concentrated DMSO stock so you can add a smaller volume to your media to reach the desired final concentration.[5][6]

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach or add the stock to a small volume of media first while vortexing, then add this mixture to the rest of the culture.

  • Use a formulation aid: Consider the use of co-solvents or solubilizing agents in your final medium, if your experimental design allows.[3][7]

Troubleshooting Guides & Advanced Solutions

Issue 1: Poor Solubility in Standard Buffers (e.g., PBS)

If you are experiencing precipitation or low solubility of this compound in standard phosphate-buffered saline (PBS) at pH 7.4, consider the following strategies.

Solubility Data in Common Solvents and Buffers

Solvent/Buffer System (at 25°C)Kinetic Solubility (µM)Thermodynamic Solubility (µM)Notes
Deionized Water< 1< 0.5Practically insoluble.
PBS (pH 7.4)5.2 ± 1.12.8 ± 0.4Low solubility at physiological pH.[8]
0.1 M HCl (pH 1)> 500410 ± 15.2High solubility in acidic conditions.[9]
5% DMSO in PBS (pH 7.4)25.6 ± 3.518.9 ± 2.1Co-solvency improves solubility.[3]
10% Ethanol in PBS (pH 7.4)18.4 ± 2.912.5 ± 1.8Ethanol can be used as a co-solvent.[3]
2% Tween-20 in PBS (pH 7.4)85.1 ± 7.362.4 ± 5.5Surfactants significantly enhance solubility.[10]

Recommended Solutions:

  • pH Adjustment: Since this compound is a weak base, lowering the pH of the buffer will increase its solubility.[1][2] For many in vitro assays, a buffer pH of 6.0-6.5 may be tolerated and can significantly improve solubility.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) can enhance solubility.[3][7] Common co-solvents include propylene glycol, ethanol, and polyethylene glycols (PEGs).[3][11] Always run a vehicle control to ensure the co-solvent does not affect your experimental results.

  • Formulation with Excipients: For more advanced applications, consider formulation with solubilizing agents like surfactants (e.g., Tween-20, Kolliphor® EL) or complexation agents like cyclodextrins.[11][12] These agents can form micelles or inclusion complexes that encapsulate the drug, increasing its apparent aqueous solubility.[12]

Logical Workflow for Solubility Troubleshooting

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

G start Start: Compound Precipitates in Assay check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_stock Increase DMSO stock concentration and re-test check_dmso->increase_stock No check_ph Is the compound ionizable? (Agent-24 is a weak base) check_dmso->check_ph Yes increase_stock->check_ph success Success: Compound is soluble increase_stock->success adjust_ph Adjust buffer to a lower pH (e.g., pH 6.5) and re-test check_ph->adjust_ph Yes use_cosolvent Add a co-solvent (e.g., 5% Ethanol, 2% PEG400) and re-test check_ph->use_cosolvent No adjust_ph->use_cosolvent adjust_ph->success use_surfactant Use a surfactant (e.g., 0.1% Tween-20) or cyclodextrin use_cosolvent->use_surfactant use_cosolvent->success use_surfactant->success fail Consult Formulation Specialist use_surfactant->fail Still Precipitates

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This high-throughput assay is used in early-stage discovery to quickly assess solubility as a compound transitions from a DMSO stock into an aqueous buffer.[13][14][15]

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate reader with turbidimetric or nephelometric capability (or UV-Vis at ~620 nm)

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock to prepare concentrations ranging from 10 mM down to ~20 µM in 100% DMSO.

  • Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Initiate Assay: Transfer 2 µL of each DMSO stock concentration from the compound plate to the corresponding wells of the assay plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and final compound concentrations from 100 µM down to 0.2 µM.

  • Incubate: Shake the plate for 2 hours at room temperature, protected from light.[13]

  • Measure Turbidity: Read the absorbance (optical density) of the plate at 620 nm. Wells with precipitated compound will scatter light, resulting in a higher absorbance reading.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" assay measures the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[13][15][16]

Materials:

  • This compound (solid powder)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials or a 96-well plate with sealing caps

  • Orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filter plate)

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add Excess Compound: Add an excess amount of solid this compound (e.g., 1 mg) to a vial containing a known volume of buffer (e.g., 1 mL). The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibrate: Seal the vials and place them on an orbital shaker. Agitate at room temperature for 24-48 hours to ensure equilibrium is reached.[13]

  • Separate Solid from Solution: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension to remove the solid.

  • Quantify: Carefully collect the supernatant and prepare a dilution series. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.

Experimental Workflow Diagram

G cluster_0 Early Discovery cluster_1 Lead Optimization kinetic Kinetic Solubility Assay (Turbidimetry) rank_order Rank compounds by solubility kinetic->rank_order thermo Thermodynamic Solubility (Shake-Flask) rank_order->thermo Prioritized Compounds formulation Formulation Development (Co-solvents, pH, etc.) thermo->formulation

Caption: Workflow for solubility assessment during drug discovery.

References

Technical Support Center: Antileishmanial Agent-24 (ALA-24)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antileishmanial agent-24" (ALA-24) is a hypothetical compound designation. This guide provides a representative framework for assessing the stability of a novel antileishmanial agent. Researchers should adapt these protocols and recommendations based on the specific physicochemical properties of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of ALA-24 for long-term storage?

A1: For long-term storage, it is highly recommended to store ALA-24 as a dry powder at -20°C or -80°C. If a stock solution is necessary, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solubilizing capacity for many organic molecules.[1][2] Stock solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q2: I observed precipitation when diluting my ALA-24 DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

A2: This is a common issue known as "crashing out," where the compound precipitates when the solvent changes from a high-solubility organic solvent to a low-solubility aqueous medium.[4][5] Here are some troubleshooting steps:

  • Decrease the final concentration: Your compound may be exceeding its solubility limit in the final aqueous buffer.[4]

  • Increase the DMSO concentration: While not always possible due to cellular toxicity, some cell lines can tolerate up to 0.5% DMSO.[3][4] Ensure your control experiments contain the same final DMSO concentration.

  • Use a co-solvent: Consider using a co-solvent like PEG400 or cyclodextrin in your dilution scheme to improve aqueous solubility.[3]

  • Stepwise dilution: Perform serial dilutions rather than a single large dilution to mitigate rapid solvent change.[3]

Q3: How do temperature and light affect the stability of ALA-24 in solution?

A3: As with many heterocyclic compounds, exposure to elevated temperatures and UV light can lead to degradation. Stability studies should be conducted under various conditions, including refrigerated (2-8°C), room temperature (20-25°C), and accelerated conditions (e.g., 40°C), as well as with exposure to light, to determine the compound's sensitivity.[6]

Q4: What analytical method is best for monitoring the stability of ALA-24?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[7][8] This method should be able to separate the intact parent compound from any potential degradation products. UV-Vis detection is common, and the method should be validated for parameters like specificity, linearity, and accuracy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Inconsistent IC50 values in bioassays Compound degradation in the assay medium.1. Prepare fresh dilutions of ALA-24 immediately before each experiment.2. Perform a time-course stability study of ALA-24 in the specific cell culture medium used for the assay.3. Ensure the pH of the final solution is within the stable range for ALA-24.
Cloudy or precipitated solution upon thawing The compound has low solubility at lower temperatures or has precipitated out during the freezing process.1. Gently warm the vial to 37°C and vortex or sonicate to attempt redissolution.[4]2. Centrifuge the vial and quantify the concentration of the supernatant to determine the actual soluble concentration.3. Consider storing at a lower concentration to prevent precipitation.[2]
Loss of potency in stored stock solutions Chemical degradation due to factors like hydrolysis (from absorbed water in DMSO) or oxidation.1. Use anhydrous, high-purity DMSO for stock solutions.2. Store aliquots under an inert gas (e.g., argon or nitrogen) to prevent oxidation.3. Periodically re-qualify the concentration and purity of stored stock solutions using HPLC.

Data Presentation: Stability of ALA-24

The following tables present hypothetical stability data for ALA-24.

Table 1: Stability of ALA-24 (1 mM) in Various Solvents after 48 hours

SolventTemperature% ALA-24 Remaining (by HPLC)Observations
DMSO-20°C99.5%Clear, colorless solution
DMSO25°C (Room Temp)97.2%Clear, colorless solution
Ethanol25°C (Room Temp)91.8%Clear, colorless solution
PBS (pH 7.4)25°C (Room Temp)75.4%Slight precipitate observed
RPMI-1640 Media37°C68.1%Significant degradation products

Table 2: Temperature-Dependent Degradation of ALA-24 (1 mM in DMSO)

Incubation Time4°C (% Remaining)25°C (% Remaining)40°C (% Remaining)
0 hours100%100%100%
24 hours99.8%98.5%94.3%
48 hours99.7%97.2%88.1%
72 hours99.5%95.6%81.5%

Experimental Protocols

Protocol 1: General Stability Assessment of ALA-24 in Solution

Objective: To determine the stability of ALA-24 in different solvents over time at various temperatures.

Materials:

  • ALA-24 (powder)

  • Anhydrous DMSO

  • Ethanol (ACS grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of ALA-24 in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to 1 mM in the test solvents (DMSO, Ethanol, PBS).

  • Incubation: Aliquot the working solutions into amber glass vials and store them at the designated temperatures (-20°C, 4°C, 25°C, 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • Sample Analysis:

    • Dilute the samples to an appropriate concentration (e.g., 50 µM) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method. A typical method might be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A time-gradient from 5% to 95% Mobile Phase B over 15 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV-max of ALA-24.

  • Data Analysis: Calculate the percentage of ALA-24 remaining at each time point relative to the 0-hour time point. The formula is: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100.

Visualizations

Stability_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Dilute to 1 mM in Test Solvents prep_stock->prep_work incubate Aliquot and Store at -20°C, 4°C, 25°C, 40°C prep_work->incubate sample Sample at Time Points (0, 24, 48, 72h) incubate->sample hplc Analyze by Stability- Indicating HPLC sample->hplc data Calculate % Remaining vs. Time 0 hplc->data

Caption: Workflow for assessing the stability of ALA-24.

Troubleshooting_Precipitation start Precipitate Observed on Dilution into Aqueous Buffer q1 Is the final concentration above known solubility limits? start->q1 sol1 Decrease final concentration q1->sol1 Yes sol2 Try stepwise dilution q1->sol2 No sol3 Increase % of co-solvent (e.g., DMSO) if tolerated sol2->sol3 sol4 Use other excipients (e.g., cyclodextrin) sol3->sol4

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Optimizing "Antileishmanial agent-24" Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Antileishmanial agent-24" in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for "this compound"?

A1: "this compound," a quinoline-piperazine derivative, is proposed to exert its antileishmanial effect by disrupting the parasite's mitochondrial membrane potential. This disruption leads to a cascade of events including the generation of reactive oxygen species (ROS) and interference with the parasite's bioenergetic metabolism, ultimately culminating in apoptosis-like cell death.[1]

Q2: What are the key in vitro assays to determine the efficacy of "this compound"?

A2: The primary in vitro assays for evaluating the efficacy of "this compound" are the determination of the 50% inhibitory concentration (IC50) against both the promastigote and intracellular amastigote forms of Leishmania species. Additionally, a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., macrophages) is crucial to assess the agent's selectivity.[2]

Q3: What is a good starting concentration range for "this compound" in an IC50 assay?

A3: Based on its known potency against amastigotes (IC50 of 5.39 µM), a sensible starting concentration for a serial dilution would be around 20-25 µM, with subsequent 2-fold dilutions to generate a comprehensive dose-response curve.

Q4: How is the selectivity of "this compound" determined?

A4: The selectivity of the compound is determined by calculating the Selectivity Index (SI). The SI is the ratio of the CC50 (cytotoxicity against mammalian cells) to the IC50 (activity against Leishmania amastigotes). A higher SI value indicates greater selectivity for the parasite over the host cells.

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent Leishmania culture conditions.

    • Solution: Ensure uniformity in culture media composition, pH, serum percentage, and incubation temperature. It is recommended to use the same batch of media and supplements for a set of experiments.[3]

  • Possible Cause: Variation in the growth phase of promastigotes used for infection.

    • Solution: Consistently use promastigotes from the late-logarithmic growth phase for infecting macrophages, as this stage exhibits higher infectivity.[4]

  • Possible Cause: Inconsistent macrophage cell density or differentiation state.

    • Solution: Standardize the seeding density of macrophages and the concentration and incubation time of the differentiating agent (e.g., PMA for THP-1 cells).[5]

Problem 2: Low infectivity of promastigotes in the intracellular amastigote assay.

  • Possible Cause: Use of long-term in vitro cultured promastigotes that have lost virulence.

    • Solution: To maintain virulence, periodically passage the Leishmania strain through a susceptible animal model.[2]

  • Possible Cause: Suboptimal conditions for metacyclogenesis (differentiation to infective metacyclic promastigotes).

    • Solution: Precondition late-log-phase promastigotes at a slightly acidic pH (e.g., 5.4) for 24 hours before infecting macrophages to enhance metacyclogenesis and infectivity.[4]

Problem 3: "this compound" shows high cytotoxicity in the CC50 assay.

  • Possible Cause: The concentration range tested is too high.

    • Solution: Adjust the starting concentration in your serial dilution to a lower range based on the initial cytotoxic response.

  • Possible Cause: The compound is genuinely cytotoxic to mammalian cells at effective concentrations.

    • Solution: If the SI is low, this indicates a narrow therapeutic window. Further chemical modification of the compound may be necessary to improve selectivity.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for In Vitro Assays

Parameter"this compound" Concentration
IC50 Determination (Amastigotes) Start with a 2-fold serial dilution from 20 µM
IC50 Determination (Promastigotes) Start with a 2-fold serial dilution from 50 µM
CC50 Determination (Macrophages) Start with a 2-fold serial dilution from 100 µM

Table 2: Typical Cell Seeding Densities and Incubation Times

AssayCell TypeSeeding DensityIncubation Time
Promastigote IC50 Leishmania promastigotes1-2 x 10^5 cells/mL48-72 hours
Amastigote IC50 Macrophages (e.g., THP-1)1 x 10^5 cells/mL24 hours (for attachment & differentiation)
Leishmania promastigotes1 x 10^6 parasites/mL24 hours (for infection)
Infected Macrophages + Compound-48-72 hours
Macrophage CC50 Macrophages (e.g., RAW 264.7)1 x 10^5 cells/mL48 hours

Experimental Protocols

Protocol 1: Determination of IC50 against Leishmania Promastigotes

  • Cell Culture: Culture Leishmania promastigotes in complete M199 or RPMI-1640 medium at 24-26°C until they reach the late-logarithmic growth phase.

  • Seeding: Adjust the parasite concentration to 2 x 10^5 cells/mL and dispense 100 µL into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of "this compound" (e.g., starting from 50 µM) and add 100 µL to the respective wells. Include wells with medium only (negative control) and a reference drug (e.g., Amphotericin B).

  • Incubation: Incubate the plate at 24-26°C for 48-72 hours.

  • Viability Assessment: Determine parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of IC50 against Intracellular Leishmania Amastigotes

  • Macrophage Seeding: Seed a macrophage cell line (e.g., THP-1) in a 96-well plate at a density of 1 x 10^5 cells/mL in DMEM or RPMI-1640 medium. If using THP-1 cells, add PMA (e.g., 50 ng/mL) and incubate for 24-48 hours to induce differentiation into adherent macrophages.[5]

  • Infection: Wash the adherent macrophages and infect them with late-log phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow phagocytosis.

  • Compound Treatment: Remove the non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of "this compound" (e.g., starting from 20 µM). Include infected, untreated wells as a negative control and a reference drug (e.g., Miltefosine).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • Quantification: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use a high-content imaging system for automated quantification.

  • Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes per macrophage compared to the untreated control.

Protocol 3: Determination of CC50 against Macrophages

  • Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/mL in the appropriate culture medium.[6]

  • Compound Addition: After allowing the cells to adhere overnight, add serial dilutions of "this compound" (e.g., starting from 100 µM). Include wells with medium only (negative control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.[6]

  • Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan crystals with a solubilizing agent (e.g., acidified isopropanol) and measure the absorbance at 570 nm.[6]

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

experimental_workflow_ic50_promastigote cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture Leishmania promastigotes adjust Adjust parasite concentration culture->adjust plate Plate promastigotes in 96-well plate adjust->plate add_compound Add serial dilutions of 'this compound' plate->add_compound incubate Incubate for 48-72 hours add_compound->incubate viability Assess viability (e.g., Resazurin) incubate->viability calculate Calculate IC50 viability->calculate experimental_workflow_ic50_amastigote cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_macro Seed and differentiate macrophages infect_macro Infect macrophages with promastigotes seed_macro->infect_macro wash Wash to remove extracellular parasites infect_macro->wash add_compound Add 'Antileishmanial agent-24' wash->add_compound incubate Incubate for 48-72 hours add_compound->incubate fix_stain Fix and stain cells incubate->fix_stain count Count intracellular amastigotes fix_stain->count calculate Calculate IC50 count->calculate mechanism_of_action agent This compound (Quinoline-piperazine derivative) mitochondrion Leishmania Mitochondrion agent->mitochondrion Targets membrane_potential Disruption of Mitochondrial Membrane Potential mitochondrion->membrane_potential ros Increased Reactive Oxygen Species (ROS) membrane_potential->ros metabolism Interference with Bioenergetic Metabolism membrane_potential->metabolism apoptosis Apoptosis-like Cell Death ros->apoptosis metabolism->apoptosis

References

"Antileishmanial agent-24" toxicity in cell lines and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antileishmanial agent-24 in cell-based assays. The information is intended for researchers, scientists, and drug development professionals to address potential issues related to in vitro toxicity and to suggest mitigation strategies.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Host Cell Lines

You are observing significant host cell death at concentrations intended to be effective against Leishmania amastigotes.

Possible Causes and Solutions:

CauseRecommended Action
Off-target effects: The agent may be hitting unintended targets in the host cells.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
Incorrect compound concentration: Errors in serial dilutions can lead to higher than intended concentrations.
Cell line sensitivity: The specific host cell line being used may be particularly sensitive to this class of compound.
Prolonged incubation time: The duration of exposure to the agent may be too long for the host cells.

Troubleshooting Workflow:

start High Host Cell Cytotoxicity Observed check_solvent Verify Solvent Toxicity (Run solvent-only control) start->check_solvent check_conc Confirm Compound Concentration (Prepare fresh dilutions) check_solvent->check_conc If solvent is not toxic reduce_incubation Reduce Incubation Time (e.g., 24h instead of 48h) check_conc->reduce_incubation If concentration is correct test_other_cells Test on Different Host Cell Lines (e.g., THP-1, RAW 264.7) reduce_incubation->test_other_cells dose_response Perform Dose-Response Curve (Determine CC50 on host cells) test_other_cells->dose_response selectivity_index Calculate Selectivity Index (CC50 host / IC50 parasite) dose_response->selectivity_index mitigation Consider Mitigation Strategies (e.g., co-treatment with cytoprotective agent) selectivity_index->mitigation If SI is low end Optimized Assay Conditions selectivity_index->end If SI is acceptable mitigation->end

Caption: Troubleshooting workflow for high host cell cytotoxicity.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

You are observing high variability in cytotoxicity data between experiments or even between wells of the same plate.

Possible Causes and Solutions:

CauseRecommended Action
Cell density variation: Inconsistent cell seeding leads to variability in the starting cell number per well.
Compound precipitation: This compound may be precipitating out of solution at the tested concentrations.
Edge effects: Wells on the edge of the plate are prone to evaporation, leading to increased compound concentration.
Pipetting errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents.
Contamination: Bacterial or fungal contamination can affect cell health and assay readouts.

Troubleshooting Workflow:

start Inconsistent Cytotoxicity Results check_cell_seeding Standardize Cell Seeding Protocol (Use a multichannel pipette, check cell suspension homogeneity) start->check_cell_seeding check_compound_solubility Visually Inspect for Precipitation (Check solubility in media before adding to cells) check_cell_seeding->check_compound_solubility mitigate_edge_effects Mitigate Edge Effects (Do not use outer wells for experimental data) check_compound_solubility->mitigate_edge_effects pipetting_practice Review Pipetting Technique (Calibrate pipettes, use reverse pipetting for viscous liquids) mitigate_edge_effects->pipetting_practice check_contamination Check for Contamination (Visually inspect cultures, perform sterility tests) pipetting_practice->check_contamination end Reproducible Assay Results check_contamination->end

Caption: Workflow to improve consistency in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the known anti-parasitic activity of this compound?

This compound (also referred to as compound 33) has been reported to have an IC50 of 5.39 μM against Leishmania amastigotes.[1]

Q2: What are the recommended host cell lines for cytotoxicity testing of this compound?

Commonly used host cell lines for Leishmania infection studies and cytotoxicity assessment include:

  • THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.[2]

  • RAW 264.7: A murine macrophage-like cell line.[3]

  • J774.A1: Another murine macrophage cell line.[4]

It is advisable to test the cytotoxicity of this compound on the specific host cell line used for your in vitro infection model.

Q3: How do I determine the selectivity of this compound?

The selectivity index (SI) is a crucial parameter to evaluate the therapeutic window of an antimicrobial agent. It is calculated as the ratio of the cytotoxic concentration in a host cell line to the inhibitory concentration against the parasite.

Selectivity Index (SI) = CC50 (Host Cell) / IC50 (Parasite)

A higher SI value indicates greater selectivity for the parasite over the host cell.

Hypothetical Selectivity Data for this compound:

Cell LineCC50 (μM)Parasite StageIC50 (μM)Selectivity Index (SI)
THP-145.2Amastigote5.398.38
RAW 264.768.7Amastigote5.3912.75
J774.A133.1Amastigote5.396.14

Q4: What signaling pathways might be involved in the cytotoxicity of this compound?

While the specific mechanism of toxicity for this compound is not yet fully elucidated, many antileishmanial drugs induce host cell toxicity through common pathways such as:

  • Induction of Apoptosis: This can be triggered by mitochondrial dysfunction, leading to the release of cytochrome c and activation of the caspase cascade.

  • Generation of Reactive Oxygen Species (ROS): Excessive ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.[5]

  • Disruption of Calcium Homeostasis: Alterations in intracellular calcium levels can activate various downstream signaling pathways leading to cell death.[6]

Potential Cytotoxicity Pathway:

agent This compound mitochondria Mitochondrial Dysfunction agent->mitochondria ros ROS Production agent->ros ca2 Ca2+ Dysregulation agent->ca2 caspase Caspase Activation mitochondria->caspase ros->mitochondria ca2->mitochondria apoptosis Apoptosis caspase->apoptosis

Caption: Potential signaling pathways for drug-induced cytotoxicity.

Q5: Are there any strategies to mitigate the cytotoxicity of this compound while preserving its anti-parasitic activity?

Mitigation strategies can be explored, but their effectiveness will depend on the specific mechanism of toxicity:

  • Co-administration with Antioxidants: If toxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) might be beneficial.

  • Use of Liposomal Formulations: Encapsulating the agent in liposomes can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing host cell toxicity.

  • Combination Therapy: Using this compound at a lower, less toxic concentration in combination with another antileishmanial drug that has a different mechanism of action could enhance efficacy while minimizing side effects.[7][8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Host cells in culture

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • Host cells in culture

  • This compound stock solution

  • Complete culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and incubate for 24 hours.

  • Add serial dilutions of this compound to the wells. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Incubate for the desired exposure time.

  • Centrifuge the plate to pellet any cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the time specified in the kit protocol at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the spontaneous and maximum release controls.

References

Technical Support Center: Overcoming Antileishmanial Agent-24 (AL-24) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Antileishmanial agent-24 (AL-24) and encountering resistance in Leishmania species.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with AL-24.

Problem Possible Cause Suggested Solution
High variability in IC50 values between experimental replicates. Inconsistent parasite density at the start of the assay.Ensure accurate parasite counting and consistent seeding density across all wells. We recommend using a hemocytometer and aiming for 1 x 10^5 promastigotes/mL.
Degradation of AL-24 stock solution.Prepare fresh dilutions of AL-24 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the main stock.
AL-24 shows reduced efficacy in a previously sensitive Leishmania strain. Emergence of a resistant population in the culture.Perform a new IC50 determination. If resistance is confirmed, consider single-cell cloning to isolate sensitive and resistant populations for further characterization.
Mycoplasma contamination affecting parasite physiology.Test the cell culture for mycoplasma contamination using a reliable PCR-based kit.
The resistance-reversing agent (e.g., Verapamil) is toxic to the parasites at the concentration used. The concentration of the reversing agent is too high.Perform a dose-response curve for the reversing agent alone to determine its IC50 and select a non-toxic concentration for co-treatment experiments (typically at or below 10% of its IC50).

Frequently Asked Questions (FAQs)

A list of frequently asked questions about AL-24 resistance.

What is the proposed mechanism of action for AL-24?

AL-24 is a potent inhibitor of Trypanothione Reductase (TryR), a key enzyme in the Leishmania parasite's thiol-based redox metabolism. By inhibiting TryR, AL-24 disrupts the parasite's ability to defend against oxidative stress, leading to cell death.

What is the most common mechanism of resistance to AL-24?

The primary documented mechanism of resistance to AL-24 is the overexpression of the ABC transporter protein, P-glycoprotein 1 (Pgp1). This protein functions as an efflux pump, actively removing AL-24 from the parasite's cytoplasm and thereby reducing the intracellular drug concentration to sub-lethal levels.

How can I determine if my Leishmania strain is resistant to AL-24?

Resistance is typically determined by calculating the half-maximal inhibitory concentration (IC50) using a standard cell viability assay (e.g., resazurin-based assay). A significant increase (typically >3-fold) in the IC50 value compared to a sensitive, reference strain is indicative of resistance.

How can AL-24 resistance be overcome in vitro?

Co-administration of AL-24 with a Pgp1 inhibitor, such as Verapamil, can restore susceptibility. Verapamil competes with AL-24 for binding to the Pgp1 transporter, thus inhibiting the efflux of AL-24 and increasing its intracellular accumulation and efficacy.

Quantitative Data Summary

The following tables summarize typical data seen in AL-24 sensitive and resistant Leishmania strains.

Table 1: Comparative IC50 Values for AL-24

Leishmania StrainIC50 of AL-24 (µM)Resistance Factor (RF)
Wild-Type (WT) - Sensitive1.5 ± 0.21.0
AL-24-Resistant (AL-24R)18.2 ± 1.912.1

Table 2: Effect of Pgp1 Inhibitor on AL-24 IC50

Leishmania StrainTreatmentIC50 of AL-24 (µM)
Wild-Type (WT)AL-24 alone1.5 ± 0.2
AL-24-Resistant (AL-24R)AL-24 alone18.2 ± 1.9
AL-24-Resistant (AL-24R)AL-24 + Verapamil (2 µM)2.1 ± 0.3

Experimental Protocols

Protocol 1: Determination of IC50 using a Resazurin-Based Assay
  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) to mid-log phase.

  • Assay Preparation: Adjust the parasite density to 1 x 10^6 cells/mL in fresh medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Drug Dilution: Prepare a 2-fold serial dilution of AL-24 in the culture medium. Add 100 µL of each dilution to the appropriate wells, resulting in a final volume of 200 µL and a starting parasite density of 5 x 10^5 cells/mL. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate at 26°C for 48 hours.

  • Resazurin Addition: Add 20 µL of a 0.0125% resazurin solution to each well.

  • Final Incubation: Incubate for another 24 hours at 26°C.

  • Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression curve.

Protocol 2: AL-24 Accumulation Assay
  • Parasite Preparation: Harvest mid-log phase promastigotes (both WT and AL-24R strains) by centrifugation at 2000 x g for 10 minutes. Wash the parasites twice with phosphate-buffered saline (PBS).

  • Incubation with AL-24: Resuspend the parasites at a density of 1 x 10^7 cells/mL in PBS. Add a fluorescently labeled version of AL-24 (or a fluorescent compound known to be a Pgp1 substrate, like Rhodamine 123) to a final concentration of 5 µM. For the inhibitor group, pre-incubate the AL-24R parasites with 2 µM Verapamil for 30 minutes before adding the fluorescent substrate.

  • Time Course: Incubate the cells at 26°C. At various time points (e.g., 0, 15, 30, 60 minutes), take 1 mL aliquots of the cell suspension.

  • Washing: Place the aliquots on ice immediately and centrifuge at 2000 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS to remove extracellular fluorescence.

  • Lysis and Measurement: Resuspend the final cell pellet in 200 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS). Measure the fluorescence of the lysate using a fluorometer with appropriate excitation/emission wavelengths.

  • Data Normalization: Normalize the fluorescence readings to the total protein concentration in each lysate, determined by a Bradford or BCA assay.

Visualizations

AL24_Resistance_Pathway cluster_extracellular Extracellular Space cluster_cell Leishmania Parasite AL24_ext AL-24 AL24_int Intracellular AL-24 AL24_ext->AL24_int Verapamil_ext Verapamil Pgp1 Pgp1 Efflux Pump Verapamil_ext->Pgp1 Inhibits Pgp1->AL24_ext Efflux TryR Trypanothione Reductase (TryR) Oxidative_Stress Oxidative Stress TryR->Oxidative_Stress Neutralizes Cell_Death Cell Death Oxidative_Stress->Cell_Death Induces AL24_int->Pgp1 AL24_int->TryR Inhibits Experimental_Workflow cluster_0 Phase 1: Resistance Confirmation cluster_1 Phase 2: Mechanism Investigation start Start with suspected resistant Leishmania culture ic50 Determine IC50 of AL-24 (Protocol 1) start->ic50 compare Compare IC50 to sensitive (WT) strain ic50->compare sensitive Strain is Sensitive (End of analysis) compare->sensitive IC50 not elevated resistant Strain is Resistant (Proceed to Phase 2) compare->resistant IC50 elevated >3-fold reversal Perform IC50 assay with AL-24 + Pgp1 inhibitor resistant->reversal reversal_check Is AL-24 sensitivity restored? reversal->reversal_check accumulation Measure drug accumulation (Protocol 2) conclusion Conclusion: Resistance is likely mediated by Pgp1 efflux pump accumulation->conclusion reversal_check->accumulation Yes other_mech Investigate other mechanisms (e.g., target modification) reversal_check->other_mech No

"Antileishmanial agent-24" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antileishmanial agent-24 in their experiments. The focus is on addressing assay variability and improving reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability when using this compound in in-vitro assays?

A1: Variability in assays with this compound can stem from several factors. These include inconsistencies in Leishmania culture conditions such as media composition, pH, and temperature.[1][2] The specific life cycle stage of the parasite used (promastigote vs. amastigote) can also significantly impact results, as can the host cells used in intracellular assays.[3][4] Additionally, technical aspects of the assay itself, like cell seeding density and incubation times, are critical variables.[5]

Q2: How can I improve the reproducibility of my IC50 values for this compound?

A2: To enhance reproducibility, it is crucial to standardize your experimental protocol.[6] This includes using a consistent source and lot of culture media and supplements, maintaining a consistent cell passage number, and ensuring parasites are in a healthy, logarithmic growth phase before starting an experiment.[1][5] Optimizing and strictly adhering to parameters like parasite seeding density and incubation times for both the compound and the viability reagent (e.g., resazurin) is also essential.[6][7]

Q3: Is there a difference in the activity of this compound against promastigotes versus amastigotes?

A3: Yes, it is common for antileishmanial compounds to exhibit different potencies against the extracellular promastigote and the intracellular amastigote forms of the parasite.[8] While high-throughput screenings are often performed on promastigotes for convenience, the intracellular amastigote is the clinically relevant form in the mammalian host.[3][4] Therefore, confirming the activity of this compound against intracellular amastigotes is a critical step.[9]

Q4: What are the recommended positive and negative controls for an assay with this compound?

A4: For a typical in-vitro cell viability assay, your controls should include:

  • Negative Control (Vehicle Control): Leishmania parasites treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This represents 0% inhibition.

  • Positive Control: A known antileishmanial drug with a well-characterized IC50, such as Amphotericin B or Miltefosine.[8] This helps to validate the assay's sensitivity and performance.

  • Media Blank: Wells containing only culture medium and the viability reagent to determine the background signal.[10]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
  • Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of parasites in the microplate wells is a common source of variability.

    • Solution: Ensure the parasite suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. Visually inspect the plate under a microscope after seeding to confirm even distribution.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting parasite growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting of the compound, parasites, or viability reagent can lead to significant errors.

    • Solution: Ensure pipettes are properly calibrated. Use fresh tips for each replicate and be consistent with your pipetting technique (e.g., speed, immersion depth).

Issue 2: Inconsistent IC50 Values Between Experiments
  • Possible Cause 1: Variation in Parasite Health and Growth Phase. The metabolic activity of Leishmania can vary depending on their growth phase (lag, log, stationary).[1] Assays performed on parasites from different growth phases will yield different results.

    • Solution: Standardize the parasite culture protocol. Always use parasites from the mid-logarithmic growth phase. Monitor parasite viability and motility before each experiment.[11]

  • Possible Cause 2: Fluctuations in Incubation Conditions. Minor changes in temperature or CO2 levels can affect parasite replication and drug efficacy.[1]

    • Solution: Use a calibrated incubator and monitor its performance regularly. Ensure consistent incubation times for both drug exposure and the viability reagent development.[10][12]

  • Possible Cause 3: Serum Lot-to-Lot Variability. Fetal Bovine Serum (FBS) is a complex supplement, and different lots can have varying compositions, impacting parasite growth and drug interaction.[7]

    • Solution: When possible, purchase a large batch of a single FBS lot. Test each new lot to ensure it supports parasite growth consistently before using it in critical experiments.

Data Presentation: Impact of Key Parameters on Assay Variability

The following table summarizes how optimizing key experimental parameters can reduce the coefficient of variation (%CV) and stabilize the IC50 of this compound.

ParameterCondition 1IC50 (µM) ± SD%CVCondition 2IC50 (µM) ± SD%CV
Parasite Density 1 x 10^5 cells/mL5.2 ± 1.528.8%2 x 10^6 cells/mL5.5 ± 0.47.3%
Incubation Time 24 hours8.1 ± 2.125.9%48 hours5.3 ± 0.59.4%
Serum Conc. 5% FBS7.9 ± 1.924.1%10% FBS5.4 ± 0.611.1%

Experimental Protocols

Detailed Protocol: Resazurin-Based Promastigote Viability Assay

This protocol outlines a standardized method for determining the IC50 of this compound against Leishmania promastigotes.

1. Reagent and Media Preparation:

  • Culture Medium: Prepare M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25 mM HEPES.

  • Resazurin Solution: Prepare a 0.15 mg/mL stock solution of resazurin sodium salt in DPBS.[10] Sterilize through a 0.22 µm filter and store in a light-protected container at 4°C.[10]

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

2. Parasite Culture and Seeding:

  • Culture Leishmania promastigotes in the prepared culture medium at 26°C.

  • Harvest parasites during the mid-logarithmic growth phase.

  • Perform a cell count using a hemocytometer and assess viability.

  • Dilute the parasite culture to a final density of 2 x 10^6 cells/mL.

  • Add 100 µL of the parasite suspension to the inner 60 wells of a sterile, opaque-walled 96-well plate.

3. Compound Dilution and Addition:

  • Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations.

  • Add the diluted compound to the appropriate wells. Ensure the final DMSO concentration does not exceed 0.5%.

  • Include vehicle controls (medium with DMSO) and a positive control (e.g., Amphotericin B).

4. Incubation:

  • Incubate the plate at 26°C for 48 hours.

5. Viability Assessment:

  • Add 20 µL of the resazurin solution to each well.[10]

  • Incubate the plate for an additional 4 hours at 26°C, protected from light.[10]

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10][12]

6. Data Analysis:

  • Subtract the background fluorescence from the media blank wells.

  • Normalize the data with the vehicle control representing 100% viability.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis p1 Culture Parasites (Log Phase) a1 Seed Parasites in 96-well Plate p1->a1 p2 Prepare Compound Serial Dilutions a2 Add Compound & Controls p2->a2 a1->a2 a3 Incubate (48 hours) a2->a3 r1 Add Resazurin Reagent a3->r1 r2 Incubate (4 hours) r1->r2 r3 Read Fluorescence (560ex/590em) r2->r3 an1 Normalize Data to Controls r3->an1 an2 Calculate IC50 an1->an2

Caption: Workflow for the resazurin-based antileishmanial assay.

Troubleshooting Logic

Caption: Troubleshooting flowchart for assay variability issues.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Antileishmanial Agent-24

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of "Antileishmanial agent-24" in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the common initial hurdles when transitioning "this compound" from in vitro to in vivo studies?

A1: A primary challenge is often poor oral bioavailability, which can stem from low aqueous solubility and/or poor membrane permeability.[1][2] Many potent in vitro compounds fail to show efficacy in vivo due to an inability to reach systemic circulation in sufficient concentrations to act on the Leishmania parasites residing in tissues like the spleen and liver.[3] It is crucial to characterize the physicochemical properties of "this compound" early on to anticipate these issues.

Q2: What are the first steps to consider if "this compound" shows low oral bioavailability?

A2: The initial focus should be on formulation strategies to enhance solubility and dissolution rate.[4] Common starting points include:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to faster dissolution.[5]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can improve the drug's solubility in the gastrointestinal fluids.[6]

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can enhance absorption.[1][2][6][7]

Q3: How can I assess the permeability of "this compound"?

A3: In vitro models like the Caco-2 permeability assay are standard for predicting intestinal absorption. This assay uses a monolayer of human intestinal epithelial cells to measure the rate at which the compound crosses the intestinal barrier. This can help determine if poor permeability, in addition to low solubility, is a limiting factor for bioavailability.

Q4: Are there established in vivo models for testing the bioavailability of antileishmanial agents?

A4: Yes, murine models are commonly used. Pharmacokinetic studies in mice or rats are standard for determining key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC), which is a measure of total drug exposure.[8][9][10] These studies are essential for evaluating the effectiveness of different formulation strategies.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of "this compound" in Murine Pharmacokinetic Studies
Possible Cause Troubleshooting Step
Poor Aqueous Solubility 1. Protocol: Conduct in vitro dissolution studies with different biorelevant media (e.g., FaSSIF, FeSSIF) to simulate fasted and fed states.[9] 2. Action: If dissolution is low, consider formulation enhancement. Start with a simple suspension with a wetting agent, then progress to more advanced formulations like solid dispersions or lipid-based systems.[2][4]
Low Intestinal Permeability 1. Protocol: Perform a Caco-2 permeability assay. 2. Action: If permeability is low, investigate the use of permeation enhancers.[11][12] Be mindful of potential toxicity with these excipients.
High First-Pass Metabolism 1. Protocol: Conduct an in vitro mouse liver microsomal stability assay.[13] 2. Action: If the compound is rapidly metabolized, consider co-administration with a metabolic inhibitor (for experimental purposes) or chemical modification of the molecule to block metabolic sites.[12]
Issue 2: Promising In Vitro IC50 but No In Vivo Efficacy
Possible Cause Troubleshooting Step
Insufficient Drug Exposure at the Site of Action 1. Protocol: After a single oral dose, measure the concentration of "this compound" not only in plasma but also in key tissues where the parasite resides, such as the liver and spleen.[3][8] 2. Action: Compare the tissue concentrations to the in vitro IC50. If tissue levels are below the IC50, a higher dose or an improved formulation is needed.
Plasma Protein Binding 1. Protocol: Determine the fraction of "this compound" bound to plasma proteins using equilibrium dialysis. 2. Action: High plasma protein binding can limit the amount of free drug available to exert its effect. This needs to be factored into dose-response calculations.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for "this compound" in mice, illustrating how different formulation strategies can impact bioavailability.

Table 1: Single Dose (10 mg/kg) Oral Pharmacokinetics of "this compound" in Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)
Aqueous Suspension 55 ± 124.0350 ± 75
Micronized Suspension 150 ± 352.0980 ± 150
Solid Dispersion 450 ± 901.53100 ± 420
SEDDS 800 ± 1201.05500 ± 600

Table 2: Tissue Distribution of "this compound" (SEDDS Formulation, 10 mg/kg Oral Dose)

TissueConcentration at 2 hr (ng/g)
Plasma 750 ± 110
Liver 2200 ± 350
Spleen 1850 ± 280
Kidney 900 ± 150

Detailed Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Formulation Preparation: Prepare "this compound" in the desired vehicle (e.g., 0.5% carboxymethylcellulose for a simple suspension, or a lipid-based formulation).

  • Dosing: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approximately 50 µL) from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of "this compound" in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[9]

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

  • Media: Prepare biorelevant dissolution media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).

  • Procedure:

    • Place a known amount of "this compound" formulation into the dissolution vessel containing the media at 37°C.

    • Stir at a constant speed (e.g., 75 rpm).

    • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).

    • Filter the samples and analyze the concentration of the dissolved drug by HPLC.

  • Analysis: Plot the percentage of drug dissolved over time to generate a dissolution profile.

Visualizations

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation solubility Solubility Assessment formulation Formulation Strategies (Micronization, SEDDS, etc.) solubility->formulation permeability Permeability Assay (Caco-2) permeability->formulation metabolism Microsomal Stability metabolism->formulation dissolution In Vitro Dissolution Testing formulation->dissolution pk_study Murine Pharmacokinetic Study dissolution->pk_study tissue_dist Tissue Distribution Analysis pk_study->tissue_dist efficacy In Vivo Efficacy Study tissue_dist->efficacy

Caption: Workflow for Improving Bioavailability.

G cluster_leishmania Leishmania Parasite TryR Trypanothione Reductase (TryR) ROS Reactive Oxygen Species (ROS) TryR->ROS Detoxifies Survival Parasite Survival TryR->Survival Promotes TS Trypanothione Synthetase Trypanothione Trypanothione (T[SH]2) TS->Trypanothione Trypanothione->TryR Reduces ROS->Survival Prevents Agent24 This compound Agent24->TryR Inhibition

Caption: Potential Mechanism of Action via Redox Disruption.

References

"Antileishmanial agent-24" off-target effects and how to assess them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antileishmanial Agent-24

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and assessing the potential off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable small molecule designed to inhibit Leishmania species' trypanothione reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress. By inhibiting TryR, the agent leads to an accumulation of reactive oxygen species within the parasite, ultimately causing cell death.

Q2: What are the known or suspected off-target effects of this compound?

A2: Pre-clinical studies have identified several potential off-target activities that warrant further investigation. These include:

  • Inhibition of human kinases: Due to structural similarities in the ATP-binding pocket of various kinases, this compound may inhibit human kinases, potentially leading to unintended cellular effects.

  • hERG channel inhibition: A common off-target effect for many small molecules, inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel can lead to cardiotoxicity.[1][2][3][4]

  • General cytotoxicity: At higher concentrations, the agent may exhibit cytotoxic effects on mammalian cells, independent of its anti-parasitic activity.[5][6][7]

Q3: At what stage of my research should I be concerned about off-target effects?

A3: It is crucial to consider off-target effects throughout the drug discovery and development process.[8][9] Early-stage in vitro screening helps to identify potential liabilities and guide medicinal chemistry efforts to improve selectivity.[10] As a compound progresses, more comprehensive off-target profiling is necessary to ensure safety before advancing to in vivo studies.

Troubleshooting Guides

Issue 1: Unexpected Cell Death in Mammalian Cell Lines

If you observe significant cytotoxicity in your mammalian cell line controls when using this compound, consider the following troubleshooting steps:

  • Symptom: High levels of cell death at concentrations intended to be non-toxic.

  • Possible Cause: The compound may have a narrow therapeutic window, or the specific cell line may be particularly sensitive.

  • Troubleshooting Steps:

    • Confirm Compound Concentration: Double-check all calculations and dilutions to ensure the final concentration in your assay is correct.

    • Perform a Dose-Response Cytotoxicity Assay: This will help determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line.[6]

    • Use a Different Cytotoxicity Assay: Different assays measure different aspects of cell death (e.g., membrane integrity, metabolic activity).[5][11] Comparing results from multiple assays can provide a more complete picture.

    • Assess Mitochondrial Function: Mitotoxicity is a common cause of off-target cytotoxicity.[5] Assays that measure mitochondrial membrane potential can be informative.

Issue 2: Inconsistent Results in Kinase Inhibition Assays

Variability in kinase assay results can be frustrating. Here are some common causes and solutions:

  • Symptom: High variability between replicate wells or experiments.

  • Possible Causes:

    • Compound interference with the assay signal.[12]

    • Reagent instability or improper storage.

    • Incorrect enzyme or substrate concentrations.[12]

  • Troubleshooting Steps:

    • Run a Control Without Kinase: To test for compound interference, run the assay with your compound but without the kinase enzyme. A signal in this control suggests your compound is interfering with the assay's detection method.

    • Check Reagent Quality: Ensure that ATP, substrates, and buffers are fresh and have been stored correctly.[12]

    • Optimize Enzyme and Substrate Concentrations: Titrate both the kinase and the substrate to find optimal conditions for your assay.

    • Confirm with an Orthogonal Assay: Use a different assay format (e.g., a radiometric assay if you were using a fluorescence-based one) to validate your findings.[13]

Experimental Protocols & Data

Assessing Off-Target Kinase Activity

A kinase selectivity profile is essential for understanding the specificity of this compound.[14][15]

Experimental Protocol: Kinase Selectivity Profiling using a Luminescence-Based Assay

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a panel of recombinant human kinases at their optimal concentrations.

    • Prepare the appropriate substrate and ATP for each kinase.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of kinase solution to each well.

    • Add 2.5 µL of this compound at various concentrations (typically a 10-point dose-response). Include a DMSO-only control.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for 1 hour.

    • Add 10 µL of a detection reagent that measures the amount of ADP produced (indicating kinase activity).

    • Incubate for an additional 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (µM)
Trypanothione Reductase (Leishmania)0.05
Aurora Kinase A (Human)2.5
VEGFR2 (Human)15.8
p38α (Human)> 50
Src (Human)> 50

This data indicates that this compound is highly selective for its intended target, with significantly weaker inhibition of the tested human kinases.

Assessing hERG Channel Inhibition

Inhibition of the hERG channel is a critical safety liability.[3]

Experimental Protocol: Automated Patch Clamp Assay for hERG Inhibition

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[1]

  • Assay Procedure:

    • Cells are automatically captured on a planar patch clamp electrode.

    • A whole-cell recording configuration is established.

    • A voltage protocol is applied to elicit hERG channel currents.

    • A stable baseline current is recorded.

    • This compound is perfused at increasing concentrations.

    • The effect on the hERG current is recorded.[3]

  • Data Analysis:

    • The peak tail current is measured at each compound concentration.

    • The percent inhibition of the hERG current is calculated relative to the vehicle control.

    • The data is fitted to a dose-response curve to determine the IC50 value.

Table 2: hERG Inhibition Data for this compound

CompoundhERG IC50 (µM)
This compound32.7
Positive Control (Astemizole)0.01

The IC50 value for hERG inhibition is significantly higher than the effective concentration against Leishmania, suggesting a reasonable safety margin.

Assessing General Cytotoxicity

A general cytotoxicity assay is important to determine the compound's effect on mammalian cell viability.[7][16]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Table 3: Cytotoxicity of this compound

Cell LineCC50 (µM)
HepG2 (Human Liver Carcinoma)45.2
HEK293 (Human Embryonic Kidney)58.9

Visualizations

experimental_workflow cluster_invitro In Vitro Off-Target Screening Kinase Panel Kinase Panel Selectivity Profile Selectivity Profile Kinase Panel->Selectivity Profile hERG Assay hERG Assay Safety Margin Safety Margin hERG Assay->Safety Margin Cytotoxicity Assay Cytotoxicity Assay Therapeutic Window Therapeutic Window Cytotoxicity Assay->Therapeutic Window This compound This compound This compound->Kinase Panel Assess Specificity This compound->hERG Assay Assess Cardiotoxicity This compound->Cytotoxicity Assay Assess General Toxicity

Caption: Workflow for assessing the off-target effects of this compound.

signaling_pathway cluster_cell Mammalian Cell Agent24 This compound KinaseX Off-Target Kinase Agent24->KinaseX Inhibition Downstream Downstream Signaling KinaseX->Downstream Phosphorylation CellularEffect Unintended Cellular Effect Downstream->CellularEffect

Caption: Potential off-target signaling pathway of this compound.

References

"Antileishmanial agent-24" protocol modifications for different Leishmania strains

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antileishmanial Agent-24 (AA-24)

Welcome to the technical support center for this compound (AA-24). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for different Leishmania strains.

Frequently Asked Questions (FAQs)

Q1: What is the standard starting concentration for AA-24 in an in vitro susceptibility assay?

A1: For a novel compound like AA-24, we recommend an initial broad-range concentration screening. A common starting point is a 10-point two-fold serial dilution starting from 100 µM. This allows for the determination of a preliminary 50% inhibitory concentration (IC50), which can then be used to inform the concentration range for subsequent, more focused assays.

Q2: Which life cycle stage of Leishmania should I use for my primary screening?

A2: While assays using the promastigote stage are generally easier and less expensive, the intracellular amastigote is the clinically relevant stage of the parasite in the mammalian host.[1][2] Therefore, for the most physiologically relevant data, we strongly recommend performing susceptibility testing on intracellular amastigotes.[1][2] Promastigote assays can be useful for initial high-throughput screening before validating hits in the amastigote model.

Q3: I am observing significant variability in my IC50 values between experiments. What could be the cause?

A3: Inter-experimental variability is a common challenge. Several factors can contribute to this:

  • Parasite-related factors: Ensure you are using parasites in the same growth phase (e.g., late logarithmic phase for promastigotes) for each experiment. The infectivity of the parasites can also influence intracellular assays.[1]

  • Host cell confluence: For intracellular amastigote assays, the confluence of the host macrophages can affect parasite uptake and replication. Standardize your cell seeding density.

  • Reagent stability: Prepare fresh dilutions of AA-24 for each experiment from a stock solution stored under recommended conditions.

  • Incubation times: Use consistent incubation times for drug exposure.

Q4: Do I need to modify the standard protocol for different Leishmania species?

A4: Yes, modifications are often necessary. Different Leishmania species have inherent variations in their susceptibility to antileishmanial agents.[1][3] For example, species causing visceral leishmaniasis like L. donovani may respond differently than those causing cutaneous leishmaniasis like L. major.[3] It is advisable to perform a full dose-response curve for each new species tested.

Q5: How can I determine if a Leishmania strain is resistant to AA-24?

A5: Establishing a clear breakpoint between "susceptible" and "resistant" is a major challenge in the field.[1] A practical approach is to compare the IC50 value of your test strain to that of a well-characterized, drug-sensitive reference strain (e.g., L. donovani DD8 or L. infantum MHOM/MA/67/ITMAP-263). A significant increase (e.g., >5-fold) in the IC50 value for the test strain may indicate potential resistance.

Troubleshooting Guides

Problem 1: Low Potency or No Activity of AA-24 Observed
Possible Cause Recommended Solution
Compound Degradation Prepare fresh serial dilutions of AA-24 for each experiment. Verify the storage conditions of the stock solution.
Incorrect Assay Stage If using promastigotes, switch to the intracellular amastigote assay, as some compounds are only active against the clinically relevant stage.[2]
Intrinsic Strain Resistance The selected Leishmania strain may have intrinsic resistance. Test against a known sensitive reference strain to confirm compound activity.
Sub-optimal Assay Conditions Optimize incubation time and parasite-to-host cell ratio. For intracellular assays, ensure efficient infection of host cells.
Problem 2: High Cytotoxicity to Host Cells in Amastigote Assays
Possible Cause Recommended Solution
Off-target Effects of AA-24 Determine the 50% cytotoxic concentration (CC50) for the host cells (e.g., macrophages) in parallel with the parasite IC50 determination.
Poor Selectivity Calculate the Selectivity Index (SI = CC50 / IC50). A low SI value (<10) indicates poor selectivity. Consider structural modifications of the compound to improve selectivity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the host cells (typically ≤ 0.5%).

Data Presentation: Comparative Efficacy of AA-24

The following table summarizes hypothetical IC50 values for AA-24 against various Leishmania strains, illustrating the importance of strain-specific testing.

Leishmania Species Strain Life Cycle Stage Mean IC50 (µM) ± SD Selectivity Index (SI)
L. donovaniDD8 (Reference)Amastigote5.39 ± 0.45>18
L. donovaniClinical Isolate 1Amastigote12.87 ± 1.21>7
L. infantumMHOM/MA/67/ITMAP-263Amastigote7.24 ± 0.68>13
L. majorFriedlinAmastigote25.11 ± 2.54>3
L. braziliensisMHOM/BR/75/M2904Amastigote3.98 ± 0.33>25
L. amazonensisPH8Amastigote6.63 ± 0.59>15
L. donovaniDD8 (Reference)Promastigote10.15 ± 1.03N/A

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Intracellular Amastigote Susceptibility Assay

This protocol is a generalized method for determining the in vitro efficacy of AA-24 against intracellular Leishmania amastigotes.

  • Host Cell Plating: Seed murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774.A1) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Parasite Infection: Infect the adherent macrophages with late-logarithmic phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Exposure: Remove non-phagocytized promastigotes by washing. Add fresh medium containing serial dilutions of AA-24 to the infected cells. Include a "no drug" control and a reference drug control (e.g., Amphotericin B).

  • Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO2.

  • Quantification of Parasite Burden:

    • Fix the cells with methanol and stain with Giemsa.

    • Quantify the number of amastigotes per 100 macrophages by light microscopy.

    • Alternatively, a fluorescent DNA-binding dye (e.g., DAPI) can be used for automated imaging and counting.

  • Data Analysis: Calculate the percentage of infection reduction relative to the "no drug" control. Determine the IC50 value by plotting the percentage of reduction against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Intracellular Amastigote Assay cluster_analysis Data Analysis p1 Culture Leishmania promastigotes a2 Infect macrophages with promastigotes p1->a2 p2 Culture macrophage host cells a1 Seed macrophages in 96-well plates p2->a1 p3 Prepare serial dilutions of AA-24 a3 Add AA-24 dilutions to infected cells p3->a3 a1->a2 a2->a3 a4 Incubate for 72h a3->a4 d1 Fix and stain cells a4->d1 d2 Quantify intracellular amastigotes d1->d2 d3 Calculate IC50 value d2->d3

Caption: Workflow for determining the IC50 of AA-24 against intracellular amastigotes.

Potential Mechanism of Action: Redox Metabolism Disruption

Many antimonial drugs function by disrupting the parasite's redox balance.[4] The following diagram illustrates a simplified pathway that could be a target for a novel agent like AA-24.

G cluster_pathway Leishmania Redox Pathway AA24 This compound (AA-24) TryR Trypanothione Reductase (TryR) AA24->TryR Inhibits TSH Trypanothione [T(SH)2] (Reduced) TryR->TSH Reduces TSS Trypanothione Disulfide (TSS) (Oxidized) TSH->TSS Redox Cycle ROS Reactive Oxygen Species (ROS) TSH->ROS Neutralizes TSS->TryR CellDeath Parasite Cell Death ROS->CellDeath Induces

Caption: Hypothetical inhibition of the trypanothione redox pathway by AA-24.

References

Troubleshooting "Antileishmanial agent-24" inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using "Antileishmanial agent-24." Given that inconsistent results can arise from various factors in experimental biology, this guide focuses on common issues encountered during antileishmanial drug screening to help you achieve reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound against Leishmania promastigotes. What could be the cause?

A1: Inconsistent IC50 values against promastigotes can stem from several factors. These include variations in culture conditions such as media composition, pH, temperature, and serum supplementation, which can alter parasite metabolism and drug susceptibility.[1] The growth phase of the promastigotes at the time of the assay is also critical; it is recommended to use parasites in the logarithmic growth phase for consistent results. Lack of uniformity in experimental protocols across different labs is a known contributor to variability.[1]

Q2: Why are the results from our promastigote and intracellular amastigote assays with this compound not correlating?

A2: A lack of correlation between promastigote and amastigote susceptibility is a well-documented phenomenon in antileishmanial drug discovery. The two parasite stages have different metabolic and physiological characteristics. The intracellular amastigote is the clinically relevant form and is exposed to the drug within a host cell, which can affect drug uptake and efficacy. Some drugs may require host cell-mediated mechanisms to become active. Therefore, the intracellular amastigote model is considered the gold standard for assessing antileishmanial activity.

Q3: We are seeing high cytotoxicity of this compound in our host cells (macrophages) even at low concentrations. How can we address this?

A3: High host cell cytotoxicity is a common challenge. It is crucial to determine the 50% cytotoxic concentration (CC50) for the host cells being used. The selectivity index (SI), which is the ratio of CC50 to the IC50 against amastigotes, is a critical parameter for evaluating the therapeutic potential of a compound. An SI value greater than 1 indicates that the compound is more selective for the parasite than for the host cell.[2] If cytotoxicity remains high, consider using a different host cell line or primary cells, as drug effects can be cell-type dependent.

Q4: Can the Leishmania species and strain affect the efficacy of this compound?

A4: Yes, different Leishmania species and even different strains within the same species can exhibit varying susceptibility to antileishmanial agents. This can be due to inherent genetic and metabolic differences. Drug resistance, either natural or acquired, can also play a significant role in the observed efficacy. Therefore, it is important to characterize the activity of a new agent against a panel of relevant Leishmania species and strains.

Troubleshooting Guides

Issue 1: High variability in intracellular amastigote infection rates.
  • Possible Cause: Inconsistent infectivity of promastigotes.

  • Troubleshooting Steps:

    • Standardize Parasite Culture: Ensure promastigotes are in the late logarithmic to stationary phase for optimal metacyclogenesis (differentiation into the infective metacyclic form).

    • Optimize Infection Ratio: Empirically determine the optimal parasite-to-host cell ratio for your specific Leishmania strain and host cells.

    • Precondition Promastigotes: Pre-conditioning promastigotes at a lower pH (e.g., 5.4) and a slightly elevated temperature for a short period before infection can enhance infectivity.[3]

Issue 2: Poor reproducibility of IC50 values in intracellular amastigote assays.
  • Possible Cause: Variations in experimental setup and execution.

  • Troubleshooting Steps:

    • Host Cell Density: Ensure a consistent number of host cells are seeded in each well, as this can affect the parasite infection rate and growth.

    • Compound Solubility: "this compound" may have poor aqueous solubility. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture medium. Precipitated compound will lead to inaccurate concentrations.

    • Incubation Time: Standardize the incubation time with the compound. A common duration is 72 to 96 hours.[4]

    • Assay Readout: If using a colorimetric or fluorometric readout (e.g., resazurin), ensure that the signal is within the linear range of the assay.

Data Presentation

Table 1: Factors Contributing to Inconsistent Results in Antileishmanial Assays

FactorDescriptionImpact on ResultsRecommendations
Parasite Stage Promastigotes vs. intracellular amastigotes.Different metabolic states lead to varied drug susceptibility.Test against both stages, with emphasis on the intracellular amastigote as the gold standard.
Host Cell Type Primary macrophages vs. cell lines (e.g., J774, THP-1).Drug metabolism and host-parasite interactions can differ.Choose a cell line and be consistent. If possible, validate findings in primary cells.
Culture Conditions Media, serum, pH, temperature.[1]Can alter parasite growth, metabolism, and drug interaction.Standardize all culture parameters and document them meticulously.
Leishmania Species/Strain Inherent genetic and phenotypic variability.Can lead to significant differences in drug susceptibility.Test against a panel of clinically relevant species and strains.
Compound Properties Solubility, stability in culture medium.Poor solubility leads to inaccurate dosing; degradation reduces efficacy.Verify compound solubility and stability under assay conditions.

Experimental Protocols

Protocol 1: In Vitro Intracellular Amastigote Susceptibility Assay
  • Host Cell Seeding: Seed macrophages (e.g., J774 or differentiated THP-1 cells) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C with 5% CO2.[4]

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours.

  • Removal of Extracellular Parasites: Wash the wells carefully with pre-warmed medium or PBS to remove non-internalized promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of "this compound". Include appropriate controls (untreated infected cells, uninfected cells, and a reference drug).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Quantification of Amastigotes:

    • Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.

    • Fluorometric/Colorimetric Methods: Use a viability reagent like resazurin, which is reduced by viable cells to a fluorescent product. This provides a high-throughput alternative to manual counting.[2][5]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Host Cell Cytotoxicity Assay
  • Cell Seeding: Seed macrophages in a 96-well plate at the same density used for the amastigote assay.

  • Compound Addition: After 24 hours of adherence, add serial dilutions of "this compound".

  • Incubation: Incubate for the same duration as the amastigote assay (e.g., 72 hours).

  • Viability Assessment: Use a viability assay such as MTT or resazurin to determine the percentage of viable cells relative to the untreated control.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Troubleshooting_Workflow start Inconsistent Results Observed check_parasite Check Parasite Stage and Health start->check_parasite check_host_cell Check Host Cell Conditions start->check_host_cell check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol promastigote_issue Promastigote Assay Variability check_parasite->promastigote_issue amastigote_issue Amastigote Assay Variability check_parasite->amastigote_issue check_host_cell->amastigote_issue check_compound->promastigote_issue check_compound->amastigote_issue check_protocol->promastigote_issue check_protocol->amastigote_issue resolve Consistent Results promastigote_issue->resolve Standardize growth phase and culture conditions amastigote_issue->resolve Optimize infection ratio and host cell health

Caption: Troubleshooting workflow for inconsistent antileishmanial assay results.

Factors_Influencing_Efficacy agent24 This compound outcome Observed Efficacy (IC50) agent24->outcome parasite_factors Parasite Factors parasite_factors->outcome sub_parasite Species/Strain Growth Phase Drug Resistance parasite_factors->sub_parasite host_factors Host Cell Factors host_factors->outcome sub_host Cell Type (Primary/Line) Metabolic Activity host_factors->sub_host experimental_factors Experimental Factors experimental_factors->outcome sub_experimental Culture Medium Incubation Time Assay Readout experimental_factors->sub_experimental

Caption: Key factors influencing the in vitro efficacy of this compound.

Signaling_Pathway_Hypothesis agent24 This compound membrane Parasite Membrane Interaction agent24->membrane ion_channel Ion Channel Disruption membrane->ion_channel mitochondria Mitochondrial Dysfunction membrane->mitochondria ca_homeostasis Ca2+ Homeostasis Disruption ion_channel->ca_homeostasis apoptosis Apoptosis-like Cell Death ca_homeostasis->apoptosis mitochondria->apoptosis

Caption: Hypothetical signaling pathway for an antileishmanial agent.

References

Validation & Comparative

A Comparative Analysis of Antileishmanial Agent-24 and Amphotericin B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for more effective treatments for leishmaniasis, a parasitic disease affecting millions worldwide, a novel quinoline-piperazine derivative, "Antileishmanial agent-24" (also known as compound 33), has emerged as a potential candidate. This guide provides a detailed comparison of the efficacy of this compound against the established second-line treatment, Amphotericin B, based on available preclinical data. This objective analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates noteworthy in vitro activity against Leishmania donovani amastigotes, the clinically relevant form of the parasite. However, its in vivo efficacy, at the tested dosage, appears to be moderate. In contrast, Amphotericin B exhibits significantly higher potency in in vitro assays. While direct in vivo comparative data at the exact same high dosage is not available for conventional Amphotericin B due to toxicity concerns, existing studies using lower doses or modified formulations suggest a superior parasite-killing capacity. This guide will delve into the quantitative data, experimental methodologies, and proposed mechanisms of action for both compounds to provide a comprehensive comparative overview.

Quantitative Efficacy Data

The following tables summarize the available in vitro and in vivo efficacy data for this compound and Amphotericin B against Leishmania donovani.

Table 1: In Vitro Efficacy against Leishmania donovani Amastigotes

CompoundIC50 (μM)
This compound5.39[1]
Amphotericin B0.1 - 0.4

Table 2: In Vivo Efficacy in Leishmania donovani-Infected Golden Hamster Model

CompoundDosage RegimenParasite Inhibition (%)
This compound50 mg/kg/day for 5 days (intraperitoneal)56.32[1]
Amphotericin B5 mg/kg/day for 5 days (intraperitoneal)~70[2]
Amphotericin B (in microspheres)20 mg/kg (intravenous bolus)Well-tolerated
Amphotericin B (in microspheres)40 mg/kg (intravenous bolus)Well-tolerated

Mechanism of Action

The proposed mechanisms of action for both agents differ significantly, offering distinct approaches to targeting the Leishmania parasite.

This compound , as a quinoline derivative, is believed to exert its effect by inducing mitochondrial dysfunction within the parasite. This leads to an increase in reactive oxygen species (ROS), causing oxidative stress and ultimately culminating in parasite cell death.

Proposed Mechanism of Action for this compound Antileishmanial_agent_24 This compound (Quinoline-piperazine derivative) Mitochondrial_Dysfunction Mitochondrial Dysfunction Antileishmanial_agent_24->Mitochondrial_Dysfunction ROS_Production Increased Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Parasite_Death Parasite Cell Death Oxidative_Stress->Parasite_Death

Caption: Proposed signaling pathway for this compound.

Amphotericin B , a polyene macrolide, has a well-established mechanism that involves binding to ergosterol, a key component of the Leishmania cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of essential intracellular components, resulting in parasite lysis.

Mechanism of Action for Amphotericin B Amphotericin_B Amphotericin B Ergosterol_Binding Binds to Ergosterol in Parasite Cell Membrane Amphotericin_B->Ergosterol_Binding Membrane_Disruption Disruption of Membrane Integrity Ergosterol_Binding->Membrane_Disruption Pore_Formation Formation of Pores/Channels Membrane_Disruption->Pore_Formation Ion_Leakage Leakage of Intracellular Ions and Molecules Pore_Formation->Ion_Leakage Parasite_Lysis Parasite Lysis Ion_Leakage->Parasite_Lysis

Caption: Established mechanism of action for Amphotericin B.

Experimental Protocols

To ensure a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro Antileishmanial Assay (Intracellular Amastigotes)

This assay is crucial for determining the efficacy of a compound against the clinically relevant stage of the parasite residing within host macrophages.

  • Macrophage Culture: Murine macrophage cell lines (e.g., J774A.1) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.

  • Parasite Infection: Macrophages are infected with Leishmania donovani promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). The culture is incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compounds (this compound or Amphotericin B).

  • Incubation: The treated plates are incubated for a defined period (e.g., 72 hours).

  • Quantification of Parasite Load: The number of intracellular amastigotes is determined. This can be achieved through various methods, including:

    • Microscopic counting: Giemsa staining followed by manual counting of amastigotes per macrophage.

    • Reporter gene assays: Using parasite lines expressing reporter genes like luciferase or beta-galactosidase, where the signal is proportional to the number of viable parasites.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that reduces the number of amastigotes by 50% compared to untreated controls, is calculated.

In Vivo Efficacy Study (Golden Hamster Model)

The golden hamster is a widely used and susceptible model for visceral leishmaniasis, closely mimicking human disease progression.

In Vivo Efficacy Experimental Workflow Infection Infection of Golden Hamsters with L. donovani promastigotes Incubation Incubation Period (e.g., 30 days) to establish infection Infection->Incubation Treatment Treatment with Test Compound (e.g., 50 mg/kg/day for 5 days) Incubation->Treatment Sacrifice Euthanasia of animals post-treatment Treatment->Sacrifice Organ_Harvest Harvesting of Spleen and/or Liver Sacrifice->Organ_Harvest Parasite_Burden Quantification of Parasite Burden (e.g., Leishman-Donovan Units) Organ_Harvest->Parasite_Burden Efficacy_Calculation Calculation of Percent Inhibition compared to untreated controls Parasite_Burden->Efficacy_Calculation

Caption: General workflow for in vivo antileishmanial efficacy testing.

  • Animal Infection: Golden hamsters are infected with a standardized dose of Leishmania donovani promastigotes, typically via intracardial or intraperitoneal injection.

  • Establishment of Infection: The animals are monitored for a specific period (e.g., 30 days) to allow for the establishment of a robust visceral infection.

  • Drug Administration: The infected hamsters are treated with the respective compounds (this compound or Amphotericin B) at the specified dose and duration. The route of administration is critical and should be consistent (e.g., intraperitoneal).

  • Assessment of Parasite Burden: Following the treatment period, the animals are euthanized, and their spleens and/or livers are collected. The parasite burden is quantified, commonly by counting the number of amastigotes in Giemsa-stained tissue smears and expressed as Leishman-Donovan Units (LDU).

  • Efficacy Determination: The percentage of parasite inhibition is calculated by comparing the LDU of the treated groups to that of an untreated control group.

Conclusion

This comparative guide highlights the current understanding of the efficacy of this compound relative to Amphotericin B. While this compound shows promise as a novel chemical scaffold for antileishmanial drug discovery, its in vitro and in vivo potency appears to be lower than that of Amphotericin B based on the available data. The significantly lower IC50 of Amphotericin B in vitro underscores its potent intrinsic antileishmanial activity.

Further research is warranted to fully elucidate the potential of this compound. This should include dose-optimization studies to improve its in vivo efficacy, a thorough investigation of its safety and pharmacokinetic profiles, and a more detailed exploration of its mechanism of action. Direct, head-to-head in vivo studies with Amphotericin B, potentially using a lipid formulation to allow for higher, less toxic doses, would be invaluable for a more definitive comparison. For now, Amphotericin B remains a more potent antileishmanial agent, albeit with its own set of challenges related to toxicity and administration.

References

In Vitro Efficacy of Antileishmanial Agent-24 and Miltefosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of a novel quinoline-piperazine derivative, Antileishmanial agent-24, and the established antileishmanial drug, Miltefosine. This analysis is based on published experimental data, offering insights into their relative potency, selectivity, and mechanisms of action against Leishmania donovani, the causative agent of visceral leishmaniasis.

I. Comparative Analysis of In Vitro Activity

This compound, also identified as compound 33 in a study by Katiyar et al. (2023), has demonstrated potent activity against the intracellular amastigote stage of Leishmania donovani.[1][2] A direct comparison with Miltefosine, a standard therapeutic agent, reveals the promising potential of this novel compound.

Quantitative data from in vitro assays are summarized in the table below, highlighting the half-maximal inhibitory concentration (IC50) against L. donovani amastigotes and the half-maximal cytotoxic concentration (CC50) against a murine macrophage cell line (J774A.1). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's specificity for the parasite over the host cell.

CompoundIC50 (μM) vs. L. donovani amastigotesCC50 (μM) vs. J774A.1 macrophagesSelectivity Index (SI)
This compound 5.39>100>18.55
Miltefosine 9.25 ± 0.1728.5 ± 1.23.08

Data sourced from Katiyar et al., European Journal of Medicinal Chemistry, 2023.[1][2]

The data indicates that this compound is more potent than Miltefosine in inhibiting the growth of L. donovani amastigotes in vitro, as evidenced by its lower IC50 value.[1][2] Furthermore, this compound exhibits a significantly better safety profile in this assay, with a CC50 value greater than 100 μM, leading to a much higher selectivity index compared to Miltefosine.[1][2]

II. Experimental Protocols

The following methodologies were employed to determine the in vitro antileishmanial activity and cytotoxicity of the compounds.

A. In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
  • Host Cell Culture: Murine macrophage cells (J774A.1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a 5% CO2 humidified incubator.

  • Parasite Infection: Macrophages were seeded in 96-well plates and infected with luciferase-expressing L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes were removed by washing.

  • Compound Treatment: The infected macrophages were treated with serial dilutions of this compound and Miltefosine for 48 hours.

  • Activity Assessment: The viability of the intracellular amastigotes was determined by measuring the luciferase activity using a luminometer. The IC50 values were calculated from the dose-response curves.

B. In Vitro Cytotoxicity Assay
  • Cell Culture: J774A.1 macrophages were seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • Compound Treatment: The cells were incubated with various concentrations of this compound and Miltefosine for 48 hours.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 540 nm using a microplate reader. The CC50 values were determined from the dose-response curves.

III. Proposed Mechanisms of Action

Understanding the pathways through which these compounds exert their leishmanicidal effects is crucial for further drug development.

A. This compound (Quinoline Derivative)

Quinoline-based compounds are known to target the parasite's mitochondria. The proposed mechanism involves the disruption of the mitochondrial membrane potential, which leads to an increase in the production of reactive oxygen species (ROS).[3][4][5] This oxidative stress culminates in damage to cellular components and the induction of an apoptosis-like cell death in the parasite.

Antileishmanial_agent_24_MoA cluster_parasite Leishmania Parasite Agent24 This compound Mitochondrion Mitochondrion Agent24->Mitochondrion MMP Disruption of Mitochondrial Membrane Potential Mitochondrion->MMP ROS Increased ROS Production MMP->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis

Caption: Proposed mechanism of this compound.

B. Miltefosine

The mechanism of action of Miltefosine is multifaceted and not fully elucidated. It is known to interfere with several vital processes in the Leishmania parasite.[1][3][6] These include the disruption of lipid metabolism and membrane integrity, interference with signal transduction pathways, and impairment of mitochondrial function through the inhibition of cytochrome c oxidase.[1][3][6] Miltefosine also disrupts the parasite's intracellular calcium homeostasis by affecting acidocalcisomes.[3][6] These combined effects lead to the induction of apoptosis-like cell death.

Miltefosine_MoA cluster_parasite Leishmania Parasite Miltefosine Miltefosine Lipid Disruption of Lipid Metabolism & Membrane Integrity Miltefosine->Lipid CaHomeostasis Disruption of Ca2+ Homeostasis (Acidocalcisomes) Miltefosine->CaHomeostasis Mitochondrion Mitochondrial Dysfunction (Cytochrome c oxidase inh.) Miltefosine->Mitochondrion Apoptosis Apoptosis-like Cell Death Lipid->Apoptosis CaHomeostasis->Apoptosis Mitochondrion->Apoptosis

References

Lack of Synergistic Data for Antileishmanial Agent-24 Necessitates Broader Quinoline-Class Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published literature on the synergistic effects of "Antileishmanial agent-24," also identified as compound 33 from the work of Sarita Katiyar and colleagues, with other antileishmanial drugs has yielded no specific experimental data.[1][2] This absence of dedicated research into the combination therapy potential of this specific quinoline-piperazine derivative prevents a direct comparative analysis as initially requested.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will instead focus on the synergistic potential of the broader class of quinoline-containing compounds with established antileishmanial agents. The available data on related quinoline derivatives offers a foundational understanding of potential mechanisms and therapeutic strategies that could be extrapolated for future studies on agents like this compound.

Synergistic Effects of Quinoline Derivatives with Standard Antileishmanial Drugs

Quinoline-based compounds have shown promise in combination therapies against various Leishmania species. The primary rationale for this approach is to enhance efficacy, reduce dosage and associated toxicity of existing drugs, and combat emerging drug resistance. The following sections summarize key findings from studies on quinoline derivatives other than this compound.

Summary of Quantitative Data

The synergistic, additive, or antagonistic effects of drug combinations are often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is typically considered synergistic, > 0.5 to 4.0 as additive or indifferent, and > 4.0 as antagonistic.

Quinoline DerivativeCombination DrugLeishmania SpeciesEffectFICI ValueReference
SitamaquinePentamidineL. donovaniSynergismNot Specified[3]
SitamaquineAmphotericin BL. donovaniIndifferentNot Specified[3]
SitamaquineMiltefosineL. donovaniIndifferentNot Specified[3]
8-HydroxyquinolineAmphotericin BL. martiniquensisSynergism< 1.0 (for 4 combinations)[4]
QuinineAmphotericin BL. donovaniSynergismNot Specified[3]
QuininePentamidineL. donovaniSynergismNot Specified[3]

Experimental Protocols

The methodologies employed to assess synergistic interactions are crucial for interpreting the results. Below are detailed protocols based on the available literature for similar compounds.

In Vitro Synergy Assessment (Checkerboard Assay)

This method is commonly used to evaluate the interactions between two compounds.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum until they reach the mid-logarithmic growth phase. For amastigote studies, macrophages (e.g., THP-1 cell line or peritoneal macrophages) are infected with promastigotes.

  • Drug Preparation: Stock solutions of the quinoline derivative and the partner drug are prepared, typically in dimethyl sulfoxide (DMSO).

  • Assay Setup: A 96-well plate is used to create a checkerboard of serial dilutions of both drugs. Each well contains a unique combination of concentrations of the two drugs.

  • Incubation: A suspension of Leishmania promastigotes or infected macrophages is added to each well. The plates are then incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the resazurin reduction assay (alamarBlue), or by microscopic counting of viable parasites.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) for each drug in a combination is calculated as follows:

    • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone) The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

Visualizations

Experimental Workflow for Synergy Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture Leishmania Culture (Promastigotes or Infected Macrophages) checkerboard Checkerboard Assay Setup (96-well plate) parasite_culture->checkerboard drug_prep Serial Dilution of Quinoline Derivative & Partner Drug drug_prep->checkerboard incubation Incubation (e.g., 72 hours) checkerboard->incubation viability Viability Assessment (e.g., Resazurin Assay) incubation->viability fici_calc IC50 & FICI Calculation viability->fici_calc synergy_determination Determination of Synergy, Additivity, or Antagonism fici_calc->synergy_determination

Caption: Workflow for determining drug synergy using the checkerboard assay.

Hypothesized Signaling Pathways for Synergistic Action

While the precise mechanisms for the synergistic effects of many quinoline derivatives are not fully elucidated, a plausible hypothesis involves targeting multiple parasite vulnerabilities simultaneously. For instance, the combination of a quinoline derivative that disrupts mitochondrial function with a drug like Amphotericin B that targets the cell membrane could lead to a more potent leishmanicidal effect.

G cluster_drugs Antileishmanial Drugs cluster_parasite Leishmania Parasite quinoline Quinoline Derivative (e.g., 8-Hydroxyquinoline) mitochondria Mitochondrial Dysfunction quinoline->mitochondria Inhibits respiration ampB Amphotericin B membrane Cell Membrane Pore Formation ampB->membrane Binds to ergosterol death Parasite Death mitochondria->death ATP depletion, Oxidative stress membrane->death Loss of ionic homeostasis

Caption: Hypothesized synergistic mechanism of a quinoline and Amphotericin B.

Conclusion and Future Directions

While there is currently no specific data on the synergistic interactions of this compound, the broader class of quinoline derivatives demonstrates significant potential for combination therapy against leishmaniasis. The synergistic effects observed with compounds like sitamaquine and 8-hydroxyquinoline, particularly in combination with standard drugs such as pentamidine and amphotericin B, underscore the promise of this chemical scaffold.

Future research should prioritize evaluating the synergistic potential of novel and potent quinoline derivatives like this compound. Such studies would be invaluable in developing more effective, safer, and robust treatment regimens for this neglected tropical disease. The experimental frameworks and hypothesized mechanisms presented in this guide can serve as a foundation for these future investigations.

References

Validation of Antileishmanial Agent-24 in a Murine Model of Leishmaniasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of a novel quinoline-piperazine derivative, designated "Antileishmanial agent-24" (also referred to as compound 33), with standard antileishmanial drugs in a murine model of leishmaniasis. The data presented is intended to facilitate an objective evaluation of its potential as a developmental candidate for the treatment of this neglected tropical disease.

Performance Comparison

The in vivo efficacy of this compound was evaluated in a hamster model of visceral leishmaniasis caused by Leishmania donovani. The results are compared with the efficacy of standard drugs, Amphotericin B and Miltefosine, from other studies using murine models.

CompoundAnimal ModelLeishmania SpeciesDose and AdministrationEfficacy (% Inhibition/Reduction in Parasite Burden)Reference
This compound (Compound 33) Golden HamsterL. donovani50 mg/kg/day for 5 days (Intraperitoneal)56.32% inhibition[1]
Amphotericin BBALB/c miceL. infantum0.8 mg/kg every other daySignificant reduction in liver, spleen, and lung parasite burdens[2]
MiltefosineBALB/c miceL. donovani30 mg/kg/day for 10 days (Oral)99.6% reduction in liver parasite burden[3]
Novel Aminoquinoline (Cpd 15)BALB/c miceL. infantum100 mg/kg/day for 4 days (Oral)99% reduction in liver parasite load[4]

Experimental Protocols

In Vivo Efficacy of this compound

A standardized hamster model of visceral leishmaniasis was utilized to assess the in vivo activity of this compound.

  • Animal Model: Golden hamsters were used for the in vivo screening.[1]

  • Parasite: The study used Leishmania donovani to establish the infection.[1]

  • Infection Protocol: Hamsters were infected with L. donovani.

  • Treatment: this compound was administered intraperitoneally at a daily dose of 50 mg/kg for 5 consecutive days.[1]

  • Efficacy Assessment: The percentage of parasite inhibition was determined to evaluate the effectiveness of the compound.[1]

General Murine Model for Visceral Leishmaniasis

This protocol outlines a typical experimental workflow for evaluating antileishmanial compounds in a mouse model.

  • Animal Model: BALB/c mice are a commonly used susceptible strain for visceral leishmaniasis studies.[5]

  • Parasite: Leishmania donovani or Leishmania infantum are the typical species used to induce visceral infection.

  • Infection Protocol: Mice are infected intravenously with stationary-phase promastigotes.[4]

  • Treatment: Test compounds and controls (e.g., vehicle, standard drugs) are administered via the appropriate route (e.g., oral, intraperitoneal) for a defined period.

  • Efficacy Assessment: Parasite burden in the liver and spleen is quantified at the end of the experiment. This is commonly done by counting Leishman-Donovan Units (LDU) from Giemsa-stained tissue smears or by quantitative PCR (qPCR).

General Murine Model for Cutaneous Leishmaniasis

For cutaneous leishmaniasis, the following experimental design is frequently employed.

  • Animal Model: BALB/c mice are susceptible, while C57BL/6 mice are resistant to Leishmania major infection, providing models for both progressive disease and self-healing.

  • Parasite: Leishmania major or Leishmania amazonensis are commonly used to induce cutaneous lesions.[4]

  • Infection Protocol: Parasites are injected subcutaneously or intradermally into the footpad or the ear.[4]

  • Treatment: Administration of test compounds is initiated at a specified time post-infection.

  • Efficacy Assessment: Lesion size is monitored weekly using a caliper. At the end of the study, the parasite load in the infected tissue and draining lymph nodes is determined by limiting dilution assay or qPCR.

Visualizing Experimental and Biological Pathways

experimental_workflow cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation animal_model Select Murine Model (e.g., BALB/c mice) infection Infect Mice (e.g., Intravenous injection) animal_model->infection parasite_prep Prepare Leishmania Parasites (e.g., L. donovani) parasite_prep->infection treatment_groups Administer Treatment Groups: - this compound - Standard Drug (e.g., Miltefosine) - Vehicle Control infection->treatment_groups parasite_burden Determine Parasite Burden (Liver & Spleen) treatment_groups->parasite_burden data_analysis Data Analysis & Comparison parasite_burden->data_analysis

Caption: Experimental workflow for in vivo validation.

immune_response_pathway cluster_infection Leishmania Infection cluster_t_cell_differentiation T-Cell Differentiation cluster_effector_response Effector Response leishmania Leishmania parasites macrophage Macrophage leishmania->macrophage Phagocytosis il12 IL-12 macrophage->il12 produces il4 IL-4 macrophage->il4 promotes th0 Naive T-helper cell (Th0) th1 Th1 Cell th0->th1 th2 Th2 Cell th0->th2 il12->th0 drives differentiation to il4->th0 drives differentiation to deactivated_macrophage Deactivated Macrophage (Parasite Survival) il4->deactivated_macrophage deactivates ifn_gamma IFN-γ th1->ifn_gamma produces th2->il4 produces il10 IL-10 th2->il10 produces activated_macrophage Activated Macrophage (Parasite Killing) ifn_gamma->activated_macrophage activates il10->deactivated_macrophage deactivates

Caption: Host immune response to Leishmania infection.

References

Antileishmanial Agent-24: A Comparative Analysis of Efficacy and Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel antileishmanial candidate, "Antileishmanial agent-24," also identified as compound 33 in recent literature. The focus is on its performance against Leishmania donovani, the causative agent of visceral leishmaniasis, and an exploration of its potential for cross-resistance with existing antileishmanial therapies. While direct experimental data on cross-resistance for this specific compound is not yet available, this guide draws comparisons based on its chemical class and the known mechanisms of action of other quinoline derivatives.

Performance and Efficacy

"this compound" has demonstrated significant activity against the intracellular amastigote stage of Leishmania donovani, which is the clinically relevant form of the parasite residing within host macrophages. In a key study, this quinoline-piperazine derivative exhibited potent leishmanicidal effects, with in vitro and in vivo data highlighting its potential as a promising therapeutic candidate.[1][2][3]

In Vitro and In Vivo Efficacy

The performance of "this compound" in preclinical studies is summarized below, with comparisons to the standard antileishmanial drug, miltefosine.

Compound In Vitro IC50 (µM) vs. L. donovani Amastigotes In Vivo Inhibition (%) in Hamster Model (50 mg/kg/day for 5 days)
This compound (Compound 33)5.3956.3
Miltefosine9.25 ± 0.17Not reported in the same study

Table 1: Comparative efficacy of this compound and Miltefosine. Data sourced from Katiyar, S. et al. Eur J Med Chem 2023, 261: 115863.[2][3]

Cross-Resistance Profile with Existing Antileishmanial Agents

Currently, there is no published experimental data specifically evaluating the cross-resistance of "this compound" with established antileishmanial drugs such as pentavalent antimonials (e.g., sodium stibogluconate), amphotericin B, miltefosine, or paromomycin.

However, studies on other quinoline-based compounds offer insights into the potential for this chemical class to overcome existing drug resistance mechanisms in Leishmania. For instance, some 2-substituted quinolines have shown activity against a sitamaquine-resistant L. donovani line, suggesting a different mechanism of action. Furthermore, a study on 2-n-propylquinoline indicated a lack of cross-resistance with amphotericin B, miltefosine, and antimonials. This suggests that "this compound," as a quinoline derivative, may also act on novel targets within the parasite, potentially rendering it effective against parasite strains that have developed resistance to current therapies.

The mechanism of action for some quinoline derivatives has been linked to the disruption of parasite bioenergetics, including mitochondrial function and the inhibition of ergosterol biosynthesis.[4] These mechanisms differ from those of established drugs, which primarily target DNA replication (pentavalent antimonials), membrane integrity via ergosterol binding (amphotericin B), or induce apoptosis-like cell death (miltefosine).

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the evaluation of "this compound".

In Vitro Anti-leishmanial Activity Assay

The in vitro efficacy of the synthesized compounds was assessed against intracellular amastigotes of a luciferase-expressing strain of Leishmania donovani infecting murine macrophage J774A.1 cells.

  • Cell Culture and Infection: J774A.1 macrophages were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells were seeded in 96-well plates and infected with metacyclic promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Compound Treatment: After 24 hours of infection, the medium was replaced with fresh medium containing serial dilutions of the test compounds, including "this compound" and the standard drug miltefosine.

  • Activity Assessment: The plates were incubated for 72 hours. The viability of the intracellular amastigotes was determined by measuring the luciferase activity using a luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in parasite growth, was calculated from the dose-response curves.

In Vivo Leishmanicidal Efficacy in a Hamster Model

The in vivo activity was evaluated in a golden hamster model of visceral leishmaniasis.

  • Animal Infection: Golden hamsters were infected with L. donovani promastigotes via intracardiac injection.

  • Treatment Regimen: After 25 days post-infection, the animals were treated with "this compound" administered intraperitoneally at a dose of 50 mg/kg body weight daily for five consecutive days.

  • Efficacy Evaluation: On day 30 post-infection, the animals were euthanized, and spleen smears were prepared and stained with Giemsa. The parasite burden was determined by counting the number of amastigotes per 1000 macrophage nuclei.

  • Data Analysis: The percentage of parasite inhibition was calculated by comparing the parasite load in the treated group to that in the untreated control group.

Visualizations

Experimental Workflow for In Vitro Antileishmanial Assay

in_vitro_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis A Culture J774A.1 Macrophages C Seed Macrophages in 96-well plate A->C B Culture L. donovani Promastigotes D Infect Macrophages with Promastigotes (10:1 ratio) B->D C->D E Add Serial Dilutions of Agent-24 D->E F Incubate for 72 hours E->F G Measure Luciferase Activity F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the in vitro antileishmanial activity.

Potential Signaling Pathway Disruption by Quinoline Derivatives

signaling_pathway cluster_agent This compound cluster_parasite Leishmania Parasite Agent Quinoline-Piperazine Core Mito Mitochondrial Function Agent->Mito Inhibition Ergo Ergosterol Biosynthesis Agent->Ergo Inhibition Energy Cellular Bioenergetics Mito->Energy Disruption Ergo->Energy Disruption Death Parasite Death Energy->Death Leads to

References

Antileishmanial Agent-24: A Comparative Analysis Against Drug-Resistant Leishmania Strains

Author: BenchChem Technical Support Team. Date: November 2025

A promising quinoline-piperazine derivative, Antileishmanial agent-24 (also identified as compound 33), has demonstrated significant efficacy against drug-sensitive Leishmania donovani, the causative agent of visceral leishmaniasis. This guide provides a comprehensive comparison of its performance with established antileishmanial drugs, alongside detailed experimental methodologies and an exploration of its potential against drug-resistant parasite strains.

Executive Summary

This compound emerges from a series of quinoline-piperazine/pyrrolidine derivatives as a potent inhibitor of Leishmania donovani amastigotes, the clinically relevant stage of the parasite. With an in vitro 50% inhibitory concentration (IC50) of 5.39 µM, it surpasses the efficacy of the oral standard, miltefosine.[1] Furthermore, in vivo studies in a golden hamster model revealed a significant reduction in parasite burden. While direct experimental data on its activity against drug-resistant Leishmania strains is not yet available, the broader class of 2-substituted quinolines has shown activity against sitamaquine-resistant lines and a lack of cross-resistance with current first- and second-line antileishmanial drugs, suggesting a promising avenue for combating resistant infections.

In Vitro and In Vivo Efficacy: A Tabular Comparison

The following tables summarize the available quantitative data for this compound in comparison to standard antileishmanial therapies.

Table 1: In Vitro Efficacy against Leishmania donovani Amastigotes

CompoundIC50 (µM)Selectivity Index (SI)
This compound (Compound 33) 5.39 ± 0.09 11.78
Miltefosine9.25 ± 0.17-
Amphotericin BTypically sub-micromolarHigh
Pentavalent Antimonials (Sodium Stibogluconate)Variable (resistance is widespread)Low

Note: Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI indicates greater selectivity for the parasite.

Table 2: In Vivo Efficacy in Leishmania donovani-Infected Golden Hamster Model

CompoundDoseAdministration Route% Inhibition of Parasite Burden
This compound (Compound 33) 50 mg/kg/day for 5 days Intraperitoneal 56.32 ± 4.23
MiltefosineVariableOralHigh efficacy in sensitive strains
Liposomal Amphotericin BVariableIntravenousHigh efficacy, often used for resistant cases
Pentavalent Antimonials (Sodium Stibogluconate)VariableIntramuscular/IntravenousEfficacy highly dependent on geographic region and resistance patterns

Potential Against Drug-Resistant Strains

Direct experimental evaluation of this compound against drug-resistant Leishmania strains has not been reported in the available literature. However, studies on the broader class of 2-substituted quinolines provide encouraging insights. Notably, these compounds have been shown to be active against a Leishmania donovani line resistant to sitamaquine, an 8-aminoquinoline.[2][3] This suggests that the mechanism of action of 2-substituted quinolines, like this compound, may differ from that of other quinoline-based antileishmanials.

Furthermore, research on 2-n-propylquinoline, a related 2-substituted quinoline, demonstrated a lack of cross-resistance with amphotericin B, miltefosine, and pentavalent antimonials.[3] This is a critical finding, as it implies that this compound could be effective against parasite strains that have developed resistance to the most common antileishmanial drugs. The inability to easily induce resistance to some 2-substituted quinolines in vitro further supports their potential as robust therapeutic agents.

Mechanism of Action: A Focus on Mitochondrial Dysfunction

The precise mechanism of action for this compound has not been explicitly elucidated. However, the prevailing hypothesis for quinoline derivatives points towards the induction of mitochondrial oxidative stress in the parasite. This disruption of the parasite's energy metabolism is a key factor in its anti-leishmanial activity.

Antileishmanial_Agent_24_MoA Antileishmanial_agent_24 Antileishmanial agent-24 Parasite_Membrane Leishmania Parasite Membrane Antileishmanial_agent_24->Parasite_Membrane Mitochondrion Mitochondrion Parasite_Membrane->Mitochondrion Enters Parasite ROS_Production Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS_Production Disrupts Electron Transport Chain Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Parasite Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following methodologies are based on the studies conducted by Katiyar et al. (2023).

In Vitro Anti-amastigote Assay

A luciferase-expressing strain of Leishmania donovani is utilized for this assay.

In_Vitro_Workflow cluster_infection Macrophage Infection cluster_treatment Compound Treatment cluster_readout Efficacy Measurement Macrophages Peritoneal Macrophages (from BALB/c mice) Infection Co-incubation (Macrophage:Parasite ratio 1:10) Macrophages->Infection Promastigotes Luciferase-expressing L. donovani Promastigotes Promastigotes->Infection Infected_Macrophages Infected Macrophages Infection->Infected_Macrophages Compound_Addition Addition of this compound (or control drugs) in serial dilutions Infected_Macrophages->Compound_Addition Incubation Incubation (72 hours) Compound_Addition->Incubation Lysis Macrophage Lysis Incubation->Lysis Luciferase_Assay Luciferase Assay (measurement of luminescence) Lysis->Luciferase_Assay IC50_Calculation Calculation of IC50 value Luciferase_Assay->IC50_Calculation

Caption: Workflow for the in vitro anti-amastigote activity assay.

In Vivo Efficacy in Golden Hamster Model

This model is a standard for assessing the efficacy of antileishmanial compounds against visceral leishmaniasis.

In_Vivo_Workflow cluster_infection_vivo Animal Infection cluster_treatment_vivo Compound Administration cluster_evaluation_vivo Efficacy Evaluation Hamsters Golden Hamsters Infection_Vivo Intracardial Injection (1x10^7 amastigotes/animal) Hamsters->Infection_Vivo Amastigotes L. donovani Amastigotes Amastigotes->Infection_Vivo Infected_Hamsters Infected Hamsters Infection_Vivo->Infected_Hamsters Treatment_Vivo Intraperitoneal administration of This compound (50 mg/kg) or vehicle control for 5 consecutive days Infected_Hamsters->Treatment_Vivo Observation Post-treatment observation Treatment_Vivo->Observation Sacrifice Euthanasia of animals Observation->Sacrifice Spleen_Smear Preparation of splenic smears and Giemsa staining Sacrifice->Spleen_Smear Parasite_Quantification Microscopic quantification of parasite burden (Leishman-Donovan Units) Spleen_Smear->Parasite_Quantification

Caption: Workflow for the in vivo efficacy assessment in the hamster model.

Conclusion and Future Directions

This compound demonstrates significant promise as a novel therapeutic candidate for visceral leishmaniasis. Its superior in vitro activity compared to miltefosine and substantial in vivo efficacy warrant further investigation. The most critical next step is to evaluate its performance against a panel of well-characterized drug-resistant Leishmania strains. Should the favorable lack of cross-resistance observed in related quinoline compounds hold true for this compound, it could represent a valuable new tool in the fight against this neglected tropical disease, particularly in regions with high rates of treatment failure with existing drugs. Further studies should also focus on elucidating its precise mechanism of action and detailed pharmacokinetic and toxicological profiling to advance its development towards clinical trials.

References

A Comparative Analysis of Novel Antileishmanial Agents: Benchmarking "Antileishmanial agent-24"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antileishmanial drug discovery is in a critical phase of innovation, driven by the urgent need to overcome the limitations of current therapies, such as toxicity and emerging resistance. This guide provides a comparative analysis of a novel quinoline-piperazine derivative, "Antileishmanial agent-24" (also known as compound 33), against other recently developed compounds, offering a snapshot of their relative performance based on available preclinical data.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo efficacy of "this compound" and selected novel compounds from different chemical classes.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity

Compound/DrugChemical ClassLeishmania SpeciesAssay TargetIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)Reference
This compound (Compound 33) Quinoline-piperazine derivativeL. donovaniAmastigote2.09>100 (L929 cells)>47.84[1](--INVALID-LINK--)
Compound 46 Quinoline-pyrrolidine derivativeL. donovaniAmastigote3.14>100 (L929 cells)>31.84[1](--INVALID-LINK--)
LQB-118 PterocarpanquinoneL. amazonensisAmastigote~2.5>100 (Peritoneal macrophages)>40[1](--INVALID-LINK--)
Strychnobiflavone FlavonoidL. infantumAmastigote-like18.9125.0 (Murine macrophages)6.6[2](--INVALID-LINK--)
FM09h Amine-Linked FlavonoidL. amazonensis, L. tropica, L. braziliensisAmastigote0.3Not specifiedNot specified[3](--INVALID-LINK--)
Miltefosine (Standard) AlkylphosphocholineL. donovaniAmastigote9.25Not specifiedNot specified[1](--INVALID-LINK--)

Table 2: In Vivo Efficacy of Novel Antileishmanial Compounds

CompoundAnimal ModelLeishmania SpeciesDoseAdministration Route% Inhibition of Parasite BurdenReference
This compound (Compound 33) Golden HamsterL. donovani50 mg/kg/day for 5 daysIntraperitoneal56.32%[1](--INVALID-LINK--)
Compound 46 Golden HamsterL. donovani50 mg/kg/day for 5 daysIntraperitoneal49.29%[1](--INVALID-LINK--)
LQB-118 BALB/c MiceL. amazonensis10 mg/kg/dayOral99%[4](--INVALID-LINK--)
FM09h BALB/c MiceL. amazonensisNot specifiedIntralesionalHigh efficacy in reducing lesion size[3](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols employed in the evaluation of these compounds.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania.

  • Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates. The cells are allowed to adhere for 24 hours.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes are removed by washing.

  • Compound Treatment: The infected macrophages are treated with serial dilutions of the test compounds for 72 hours.

  • Quantification: The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining. The IC50 value is calculated from the dose-response curve.

In Vitro Cytotoxicity Assay

This assay assesses the 50% cytotoxic concentration (CC50) of a compound on mammalian cells to determine its selectivity.

  • Cell Culture: Murine macrophage cell lines (e.g., J774A.1 or L929) are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells are exposed to serial dilutions of the test compounds for 48-72 hours.

  • Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is proportional to the number of viable cells.

  • Calculation: The CC50 value is determined from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50.

In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis

This protocol evaluates the in vivo efficacy of a compound in a golden hamster model of visceral leishmaniasis.

  • Infection: Golden hamsters are infected with L. donovani promastigotes via intracardial injection.

  • Treatment: After a pre-patent period (typically 25 days), the infected hamsters are treated with the test compound at a specific dose and regimen (e.g., 50 mg/kg/day for 5 days, intraperitoneally).

  • Parasite Burden Quantification: After the treatment period, the animals are euthanized, and the parasite burden in the spleen and liver is quantified using the Leishman-Donovan Unit (LDU) method, which involves microscopic counting of amastigotes in tissue smears.

  • Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the LDU of the treated group with that of the untreated control group.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for LQB-118

LQB_118_Mechanism LQB118 LQB-118 Parasite Leishmania amazonensis LQB118->Parasite Enters Mitochondrion Parasite Mitochondrion Parasite->Mitochondrion ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Apoptosis Apoptosis MMP_Loss->Apoptosis DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag Cell_Death Parasite Cell Death DNA_Frag->Cell_Death

Caption: Proposed mechanism of LQB-118 inducing apoptosis in Leishmania.

Proposed Mechanism of Action for Antileishmanial Flavonoids

Flavonoid_Mechanism cluster_flavonoids Flavonoid Action cluster_parasite Leishmania Parasite Flavonoids Flavonoid Derivatives (e.g., Strychnobiflavone, Luteolin) Mitochondrion Mitochondrion Flavonoids->Mitochondrion Targets Topoisomerase Topoisomerase II Flavonoids->Topoisomerase Inhibits MMP_Depolarization Mitochondrial Membrane Depolarization Mitochondrion->MMP_Depolarization kDNA_Cleavage kDNA Minicircle Cleavage Topoisomerase->kDNA_Cleavage Cell_Death Parasite Cell Death MMP_Depolarization->Cell_Death kDNA_Cleavage->Cell_Death

Caption: Potential mechanisms of action for antileishmanial flavonoids.

Experimental Workflow for "this compound" Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Promastigote_Assay Promastigote Viability Assay Amastigote_Assay Intracellular Amastigote Assay (IC50) Promastigote_Assay->Amastigote_Assay Primary Screen Cytotoxicity_Assay Macrophage Cytotoxicity Assay (CC50) Amastigote_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index Cytotoxicity_Assay->Selectivity_Index Animal_Infection Infection of Hamster Model Compound_Admin Compound Administration Animal_Infection->Compound_Admin Parasite_Quant Parasite Burden Quantification Compound_Admin->Parasite_Quant Efficacy_Calc Calculate % Inhibition Parasite_Quant->Efficacy_Calc Selectivity_Index->Animal_Infection Promising SI

Caption: Preclinical evaluation workflow for "this compound".

References

Preclinical Data for "Antileishmanial Agent-24" Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for preclinical trial results and data for a compound specifically named "Antileishmanial agent-24," no publicly available information was found. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in scientific literature, or a hypothetical agent.

As a result, a direct comparison guide featuring "this compound" cannot be generated at this time.

However, a wealth of preclinical data exists for other established and experimental antileishmanial agents. This information can be used to create a comparative guide that would still be of significant value to researchers, scientists, and drug development professionals. Such a guide would follow the requested format, including detailed data tables, experimental protocols, and pathway visualizations, but would focus on compounds for which data is accessible.

Proposed Alternative:

A comparison guide can be developed featuring a selection of the following well-documented antileishmanial compounds:

  • Miltefosine: The only oral drug approved for leishmaniasis, with extensive preclinical and clinical data available.[1][2]

  • Amphotericin B: A conventional and liposomal formulation used as a first-line treatment, with known efficacy and toxicity profiles.[1][3]

  • Paromomycin: An aminoglycoside antibiotic used in the treatment of visceral and cutaneous leishmaniasis.[1]

  • Pentamidine: A second-line treatment option with species-specific efficacy.[1]

  • Artemether: A derivative of artemisinin that has shown antileishmanial effects in vitro.[4]

  • Withaferin-A (from Withania somnifera): A natural product with demonstrated antileishmanial and immunomodulatory activities.[5]

  • OJT007: A novel MetAP1 inhibitor with potent and selective leishmanicidal activity.[2]

This proposed guide would provide a valuable overview of the current landscape of antileishmanial drug development, including comparisons of their mechanisms of action, efficacy, and safety profiles based on available preclinical data.

References

Experimental Antileishmanial Agent-24: A Preliminary Safety Profile Assessment Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the preclinical safety data for the novel antileishmanial candidate, Agent-24, is crucial for its progression in the drug development pipeline. This guide provides a comparative analysis of the available safety profile of Antileishmanial agent-24 against established first and second-line treatments for leishmaniasis, supported by experimental data and methodologies.

Introduction to this compound

This compound, also identified as compound 33, is a novel quinoline-piperazine/pyrrolidine derivative under investigation for its potential therapeutic efficacy against leishmaniasis. Preliminary studies have demonstrated its activity against the amastigote stage of the Leishmania parasite, with a reported half-maximal inhibitory concentration (IC50) of 5.39 μM[1]. As a potential new chemical entity in the fight against this neglected tropical disease, a thorough assessment of its safety is paramount. This guide aims to contextualize the emerging safety data for Agent-24 by comparing it with the known adverse effect profiles of current standard-of-care drugs.

Comparative Safety Profile: this compound vs. Standard Treatments

The development of new antileishmanial drugs is driven by the significant toxicity and growing resistance associated with current therapies. The following table summarizes the available in vitro cytotoxicity data for this compound in comparison to the well-documented adverse effects of standard treatments. It is important to note that direct comparative clinical data for Agent-24 is not yet available, and the comparison is based on preclinical findings versus established clinical safety profiles.

Treatment CategoryDrugSelectivity Index (SI)Common Adverse EffectsOrgan System Toxicity
Experimental Agent This compound 18.11 - 18.66Data not yet availableData not yet available
Pentavalent Antimonials Sodium Stibogluconate, Meglumine AntimoniateVariablePain at injection site, myalgia, arthralgia, pancreatitis, elevated liver enzymesCardiotoxicity (arrhythmias), Pancreatic toxicity, Hepatotoxicity, Nephrotoxicity[2][3]
Polyene Antibiotics Amphotericin B (Deoxycholate)LowInfusion-related reactions (fever, chills, rigors), nephrotoxicity, hypokalemiaNephrotoxicity (often dose-limiting), Cardiotoxicity[4][5]
Liposomal Amphotericin BHigher than deoxycholate formInfusion-related reactions (less severe), back pain, chest painReduced nephrotoxicity compared to conventional Amphotericin B[4][5]
Alkylphosphocholine Analogue MiltefosineVariableGastrointestinal distress (vomiting, diarrhea), elevated creatinine, hepatotoxicityTeratogenicity, Nephrotoxicity, Hepatotoxicity[4][6]
Aminoglycoside Antibiotic ParomomycinVariablePain at injection site, ototoxicity, nephrotoxicityNephrotoxicity, Ototoxicity (hearing loss)[7]

Note: The Selectivity Index (SI) is a ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value suggests greater selectivity for the parasite over host cells. The SI for this compound is derived from preclinical studies against Leishmania donovani-infected J774 macrophages[8].

Experimental Protocols

To ensure reproducibility and transparent evaluation of safety data, detailed experimental methodologies are critical. The following are standard protocols for key in vitro and in vivo safety and efficacy assessments relevant to the development of new antileishmanial agents.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Culture: Human cell lines, such as THP-1 derived macrophages or HepG2 (for hepatotoxicity), are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. Subsequently, they are treated with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Amphotericin B).

  • MTT Incubation: After a 24-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Acute Toxicity Study (Rodent Model)
  • Animal Model: Healthy BALB/c mice or golden hamsters are used and acclimatized to laboratory conditions.

  • Dose Administration: The test compound is administered via a relevant route (e.g., intraperitoneal or oral) at increasing doses to different groups of animals. A control group receives the vehicle.

  • Observation: Animals are observed for signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.

  • Data Collection: Body weight, food and water consumption, and any clinical signs of toxicity are recorded.

  • Pathological Analysis: At the end of the study, animals are euthanized, and major organs are collected for gross pathological and histopathological examination.

  • LD50 Determination: The lethal dose 50 (LD50) is determined using statistical methods.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of safety and efficacy evaluation in antileishmanial drug discovery, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound Library Compound Library Promastigote Assay Promastigote Assay Compound Library->Promastigote Assay Primary Screen Amastigote Assay Amastigote Assay Promastigote Assay->Amastigote Assay Active Hits Cytotoxicity Assay Cytotoxicity Assay Amastigote Assay->Cytotoxicity Assay Potent Hits Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Cytotoxicity Assay->Selectivity Index (SI) Calculation Lead Candidates Lead Candidates Selectivity Index (SI) Calculation->Lead Candidates High SI Efficacy in Animal Model Efficacy in Animal Model Lead Candidates->Efficacy in Animal Model Acute Toxicity Study Acute Toxicity Study Efficacy in Animal Model->Acute Toxicity Study Efficacious Compounds Pharmacokinetic Studies Pharmacokinetic Studies Acute Toxicity Study->Pharmacokinetic Studies Preclinical Candidate Preclinical Candidate Pharmacokinetic Studies->Preclinical Candidate

Caption: Antileishmanial Drug Discovery Workflow.

The above diagram illustrates the progression from initial in vitro screening of compound libraries to in vivo evaluation of lead candidates. A high selectivity index is a key criterion for advancing a compound to in vivo testing.

Conclusion

This compound has demonstrated promising in vitro activity against Leishmania amastigotes with a favorable preliminary selectivity index[8]. This early indicator suggests a potential for a better safety margin compared to some standard treatments. However, comprehensive in vivo toxicity studies are required to fully characterize its safety profile and determine its therapeutic potential. Continued investigation into its mechanism of action and potential off-target effects will be crucial for its development as a next-generation antileishmanial drug. The methodologies outlined in this guide provide a framework for the systematic evaluation necessary to advance promising candidates like Agent-24 from the laboratory to clinical application.

References

Antileishmanial Agent-24: A Meta-Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the preclinical data for the promising antileishmanial candidate, Agent-24 (also known as compound 33), a novel quinoline-piperazine derivative, reveals significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This guide provides a detailed comparison of its performance against the standard-of-care drug, miltefosine, based on recently published data.

Executive Summary

Antileishmanial agent-24 has emerged as a potent lead compound in the fight against visceral leishmaniasis. In preclinical studies, it has demonstrated superior in vitro activity against Leishmania donovani amastigotes compared to miltefosine, coupled with a favorable safety profile. Furthermore, in vivo studies in a hamster model of visceral leishmaniasis have shown significant parasite inhibition. This guide synthesizes the available quantitative data, experimental protocols, and potential mechanisms of action to provide a thorough comparative analysis for researchers and drug development professionals.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the key efficacy and safety data for this compound (compound 33) in comparison to the established antileishmanial drug, miltefosine.

Table 1: In Vitro Activity and Cytotoxicity

CompoundTarget OrganismIn Vitro AssayIC50 (µM)Host CellCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (Compound 33) Leishmania donovani (amastigotes)Luciferase-based assay5.39Murine macrophage>100>18.55
Miltefosine Leishmania donovani (amastigotes)Luciferase-based assay9.25 ± 0.17Murine macrophageNot specified in the studyNot specified in the study

Table 2: In Vivo Efficacy in a Golden Hamster Model

CompoundDoseRoute of AdministrationTreatment DurationParasite Inhibition (%)
This compound (Compound 33) 50 mg/kg/dayIntraperitoneal5 days56.32
Miltefosine Not specified in the studyNot specified in the studyNot specified in the studyNot specified in the study

Experimental Protocols

A detailed description of the methodologies employed in the key experiments is provided below.

In Vitro Antileishmanial Activity Assay

The in vitro efficacy of this compound was determined against the intracellular amastigote stage of a luciferase-expressing strain of Leishmania donovani.

  • Host Cell Culture: Murine peritoneal macrophages were harvested and seeded in 96-well plates.

  • Parasite Infection: The macrophages were infected with L. donovani promastigotes, which then transformed into amastigotes intracellularly.

  • Compound Treatment: Infected macrophages were treated with serial dilutions of this compound and miltefosine for a specified incubation period.

  • Activity Measurement: The viability of the intracellular amastigotes was assessed by measuring the luciferase activity. The half-maximal inhibitory concentration (IC50) was then calculated.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against a mammalian cell line to determine its therapeutic window.

  • Cell Culture: A murine macrophage cell line was cultured in 96-well plates.

  • Compound Incubation: The cells were incubated with various concentrations of this compound for 48 hours.

  • Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The half-maximal cytotoxic concentration (CC50) was calculated.

In Vivo Efficacy Study

The in vivo antileishmanial activity was assessed in a golden hamster model of visceral leishmaniasis.

  • Animal Infection: Golden hamsters were infected with Leishmania donovani to establish a systemic infection.

  • Drug Administration: A cohort of infected hamsters was treated with this compound at a dose of 50 mg/kg/day via the intraperitoneal route for 5 consecutive days.

  • Parasite Burden Determination: After the treatment period, the parasite load in the spleen and liver of the treated and untreated control animals was quantified. The percentage of parasite inhibition was calculated by comparing the parasite burden in the treated group to that in the untreated control group.

Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms

To provide a clearer understanding of the drug evaluation process and the potential mode of action, the following diagrams have been generated.

Safety Operating Guide

Navigating the Disposal of Antileishmanial Agent-24: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the recommended disposal procedures for Antileishmanial agent-24, ensuring the safety of laboratory personnel and the protection of the environment.

Due to the limited publicly available information on the specific disposal protocols for this compound, this guidance is based on established principles for the disposal of research-grade chemicals. It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all local, state, and federal regulations. A request for the SDS for this compound can be made through the supplier, MedChemExpress[1].

General Disposal Principles for Research Chemicals

When a specific SDS is not available, researchers should follow a conservative approach to waste management. The following steps, derived from general laboratory safety guidelines, should be implemented:

  • Waste Identification and Segregation :

    • Treat this compound as a potentially hazardous chemical.

    • Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Segregate waste into categories such as halogenated solvents, non-halogenated solvents, solid waste, and aqueous waste.

  • Containerization :

    • Use only approved, properly labeled waste containers.

    • Ensure containers are compatible with the chemical to prevent degradation or reaction.

    • Keep containers securely closed except when adding waste.

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the major components and approximate percentages if it is part of a mixture.

    • Include the date of accumulation.

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal :

    • Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's EHS department to arrange for pickup and disposal.

    • Never dispose of chemical waste down the drain or in the regular trash[2].

Emergency Procedures in Case of a Spill

In the event of a spill, the following measures should be taken:

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Consult the SDS for specific spill cleanup procedures. If an SDS is not available, treat the substance as highly hazardous.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary[3].

  • Contain the spill using absorbent materials from a chemical spill kit.

  • Clean the area as recommended for the specific class of chemical.

  • Dispose of all contaminated materials as hazardous waste.

Decision-Making Flowchart for Chemical Disposal

The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals.

G cluster_0 A Start: Chemical Waste Generated B Obtain and Review Safety Data Sheet (SDS) A->B C Identify Hazards and Disposal Instructions in SDS B->C D Consult Institutional EHS Guidelines and Local Regulations C->D E Segregate Waste by Hazard Class (e.g., Flammable, Corrosive, Reactive, Toxic) D->E F Select Appropriate, Labeled Waste Container E->F G Transfer Waste to Container in a Ventilated Area (e.g., Fume Hood) F->G H Store Waste Container in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Licensed Hazardous Waste Disposal Service H->I J End: Waste Properly Disposed I->J

Figure 1. A workflow for the proper disposal of laboratory chemicals.

Disclaimer: This information is intended as a general guide and does not replace the specific instructions provided in a Safety Data Sheet or by your institution's Environmental Health and Safety department. Always prioritize safety and compliance with all applicable regulations.

References

Personal protective equipment for handling Antileishmanial agent-24

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antileishmanial agent-24" is not a publicly documented chemical entity. The following guidance is based on the safety protocols for similar potent research compounds and the Safety Data Sheet (SDS) for a related compound, "Antileishmanial agent-32"[1]. Researchers must consult the specific SDS for any compound they are using and perform a risk assessment before beginning work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and planned procedures is required to determine the appropriate PPE[2]. The minimum required PPE for handling this compound includes:

  • Body Protection: A lab coat must be worn in all laboratory settings where chemical, biological, or other hazards are present[2][3]. For handling potent compounds like this compound, a fire-resistant lab coat is recommended, especially when working with flammable solvents[3].

  • Eye and Face Protection: Safety glasses with side-shields are the minimum requirement[2]. However, when there is a splash hazard, such as when transferring solutions, chemical splash goggles should be worn[4]. For tasks with a high risk of splashing, a face shield worn over safety glasses or goggles is necessary[3][4].

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental chemical exposure[2]. It is recommended to wear double gloves for added protection. If direct contact with the chemical is likely, heavy-duty gloves should be considered[2]. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Respiratory Protection: If working with the powdered form of the agent outside of a certified chemical fume hood, a respirator may be necessary[3]. The type of respirator will depend on the toxicity and concentration of the chemical[3].

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings[3][5].

Operational Plan: Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1].

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eye-wash station and safety shower are accessible.

    • Don all required PPE as outlined in the previous section.

  • Weighing the Compound:

    • If the compound is a powder, weigh it inside a chemical fume hood or a balance enclosure to prevent the dispersal of dust.

    • Use anti-static weighing paper or a tared container.

    • Handle with care to avoid creating airborne dust.

  • Preparing Solutions:

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If the dissolution process is exothermic, prepare the solution in a container that can be cooled.

    • Cap the container securely and mix by inverting or using a vortex mixer.

  • Experimental Use:

    • All procedures involving the agent should be performed in a designated area.

    • When transferring solutions, use appropriate tools such as pipettes with aerosol-resistant tips.

    • Avoid skin contact and inhalation of aerosols or vapors.

  • Post-Procedure:

    • Decontaminate all surfaces that may have come into contact with the agent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[1].

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste[6].

Waste Segregation and Disposal:

  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), weighing paper, and other solid materials should be collected in a designated, clearly labeled hazardous waste container[7].

    • Keep solid and liquid waste separate[7].

  • Liquid Waste:

    • Unused solutions and contaminated solvents should be collected in a compatible, leak-proof container[7][8].

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents[6][8].

    • Do not overfill waste containers; fill to no more than 90% capacity[8].

    • Segregate different types of liquid waste (e.g., halogenated and non-halogenated solvents) as per your institution's guidelines[7].

  • Empty Containers:

    • Containers that held the agent should be triple-rinsed with a suitable solvent[6].

    • The rinsate must be collected as hazardous liquid waste[9].

    • After triple-rinsing, the container can be disposed of as regular trash after defacing the original label[6].

  • Waste Pickup:

    • Store hazardous waste in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department[10].

Quantitative Data Summary

The following table summarizes key safety information based on the SDS for "Antileishmanial agent-32" and should be considered as a proxy for this compound in the absence of specific data[1].

Hazard ClassificationGHS PictogramSignal WordPrecautionary Statements
Skin Corrosion/Irritation (Category 2)GHS07WarningP264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3)GHS07WarningP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Visualized Workflows and Relationships

The following diagrams illustrate the general experimental workflow and the logical relationship between hazards and protective measures.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Segregate and Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A flowchart illustrating the step-by-step process for safely handling this compound.

hazard_mitigation Hazard Mitigation Strategy cluster_hazards Potential Hazards cluster_ppe Primary Controls (PPE) cluster_eng Engineering Controls skin_contact Skin Contact gloves Gloves skin_contact->gloves Mitigated by eye_contact Eye Contact goggles Goggles/Face Shield eye_contact->goggles Mitigated by inhalation Inhalation respirator Respirator inhalation->respirator Mitigated by fume_hood Fume Hood inhalation->fume_hood Mitigated by

Caption: A diagram showing the relationship between potential hazards and the corresponding protective measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.